molecular formula C6H8N2O3 B1267838 Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 52867-42-2

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1267838
CAS No.: 52867-42-2
M. Wt: 156.14 g/mol
InChI Key: IYAQFZAPKKWPNU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQFZAPKKWPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID40307924
Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
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CAS No.

52867-42-2
Record name Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 196605
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Record name 52867-42-2
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Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

"synthesis and characterization of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis and Characterization of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone derivatives are well-established scaffolds known for a wide spectrum of biological activities.[1][2][3] This document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and presents a multi-faceted analytical workflow for unequivocal structural confirmation. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies for obtaining and validating this valuable chemical entity.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone functionality, is a privileged scaffold in modern pharmacology.[1][2] Since the first synthesis of a pyrazolone derivative by Ludwig Knorr in 1883, compounds incorporating this core have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipyretic properties.[1][3][4] Their utility extends to agrochemicals and dye industries, making them a focal point of synthetic and medicinal chemistry research.[3]

The subject of this guide, This compound (Molecular Formula: C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ), is a key derivative within this class. Its structure is characterized by three critical features:

  • A pyrazolone core, responsible for the foundational biological potential.

  • An N-methyl group (at position 2), which strategically prevents the keto-enol tautomerism often observed in N-unsubstituted pyrazolones, locking the molecule in its active keto form.[5][6]

  • A methyl carboxylate group (at position 3), which serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides a detailed protocol for its synthesis via the classical cyclocondensation reaction and a thorough guide to its characterization using modern spectroscopic techniques.

Synthesis Pathway and Mechanism

The most direct and reliable method for constructing the pyrazolone ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, such as a β-keto ester.[7][8]

Recommended Synthetic Protocol

This protocol details the synthesis of the title compound from the reaction of methylhydrazine with dimethyl 2-oxosuccinate (also known as dimethyl oxaloacetate).

Materials and Reagents:

  • Dimethyl 2-oxosuccinate

  • Methylhydrazine

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Crushed Ice

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-oxosuccinate (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of ester).

  • Reagent Addition: While stirring the solution at room temperature, add methylhydrazine (1 equivalent) dropwise over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain this temperature for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 mL of crushed ice with constant stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Reaction Mechanism

The formation of the pyrazolone ring proceeds through a well-established condensation-cyclization mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks one of the carbonyl carbons of dimethyl 2-oxosuccinate (typically the more electrophilic ketone).

  • Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Elimination: The ring is formed by the elimination of a molecule of methanol, yielding the stable 5-oxo-pyrazole ring system.

The following diagram illustrates this mechanistic pathway:

reaction_mechanism Reactants Dimethyl 2-oxosuccinate + Methylhydrazine Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - H₂O (Condensation) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Intermediate3->Product - CH₃OH (Elimination) workflow cluster_confirmation Spectroscopic & Analytical Confirmation Start Crude Product Post-Workup Purify Purification (Recrystallization) Start->Purify CheckPurity Purity Check (TLC/Melting Point) Purify->CheckPurity ConfirmMW Molecular Weight Confirmation (Mass Spectrometry) CheckPurity->ConfirmMW ConfirmFG Functional Group Analysis (IR Spectroscopy) CheckPurity->ConfirmFG ConfirmStructure Structural Elucidation (¹H & ¹³C NMR) CheckPurity->ConfirmStructure End Structurally Confirmed Pure Compound ConfirmFormula Elemental Composition (Elemental Analysis) ConfirmStructure->ConfirmFormula

Caption: Logical workflow for compound characterization.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of this compound. The cyclocondensation approach is efficient and yields a product that can be readily purified. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques (NMR, IR, MS), provides a robust framework for validating the structure and purity of the final compound. As a versatile intermediate with a biologically significant core, this pyrazolone derivative represents a valuable building block for the development of novel compounds in the pharmaceutical and agrochemical sectors.

References

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
  • Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. [Link]
  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Štefe, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.).
  • IR spectral data of Pyrazoline derivatives (1-6). (n.d.).
  • G.M, Dehghan, et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(2). [Link]
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Štefe, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Štefe, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012).
  • Methyl 1H-pyrazole-3-carboxyl
  • Ok, S., et al. (2012).
  • Methyl 2-[2-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2014).
  • Khan, I., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

Sources

"Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a heterocyclic compound featuring a pyrazolone core. The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a synthetic intermediate.[1][2][3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development and chemical synthesis. Understanding the nuanced properties of this molecule is critical for its effective application as a building block in the creation of novel compounds. The structure incorporates several key functional groups—an N-methylated pyrazolone ring, a methyl ester, and a conjugated system—that dictate its unique chemical behavior and reactivity profile.

Part 1: Core Physicochemical and Structural Properties

The fundamental properties of a compound govern its behavior in both storage and reaction environments. This compound is typically a solid at room temperature.[5] Its core structure consists of a five-membered ring with two adjacent nitrogen atoms, one of which is methylated. The ester and ketone functionalities are integral to its reactivity.

Table 1: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₈N₂O₃Sigma-Aldrich[5]
Molecular Weight 156.14 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
SMILES String CN1N=C(C=C1=O)C(=O)OCSigma-Aldrich[5]
InChI Key IYAQFZAPKKWPNU-UHFFFAOYSA-NSigma-Aldrich[5]
MDL Number MFCD09029526Sigma-Aldrich[5]
Structural Elucidation and Tautomerism

A critical chemical feature of 5-pyrazolone derivatives is their capacity to exist in different tautomeric forms. The title compound primarily exists in the keto form (as named), but can equilibrate with its enol tautomer, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This keto-enol equilibrium is influenced by factors such as solvent polarity and pH. The enol form introduces an aromatic pyrazole ring and a hydroxyl group, significantly altering its hydrogen bonding capabilities and reactivity. This phenomenon is crucial, as the biological activity or synthetic utility of pyrazolone derivatives can be dependent on a specific tautomeric state.[1]

Caption: Keto-enol tautomerism of the pyrazolone ring.

Part 2: Spectroscopic Signature

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the N-methyl protons (δ ~3.5-3.8 ppm), a singlet for the ester methyl protons (δ ~3.8-4.0 ppm), and a singlet for the vinyl proton on the pyrazole ring (δ ~5.5-6.0 ppm). The exact chemical shifts can vary based on the solvent used.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and ketone, δ ~160-175 ppm), carbons of the pyrazole ring (with C=C and C=N character), and the two methyl carbons (N-CH₃ and O-CH₃, δ ~35-55 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Strong absorption bands are expected for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the ketone carbonyl (C=O) stretch around 1640-1680 cm⁻¹. The C=C double bond within the ring would also show a characteristic absorption.[1][6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an exact mass measurement. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 156, along with characteristic fragmentation patterns resulting from the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Part 3: Synthesis and Reactivity

Synthetic Pathway: A Modular Approach

Pyrazolone derivatives are commonly synthesized via the condensation of a β-ketoester with a hydrazine derivative. For this compound, a logical synthetic route involves the reaction of methylhydrazine with dimethyl acetylenedicarboxylate (DMAD) or a similar 1,3-dielectrophile. This reaction is a variation of the classic Knorr pyrazole synthesis.

synthesis_workflow reagent1 Methylhydrazine reaction_step Condensation/ Cyclization reagent1->reaction_step reagent2 Dimethyl Acetylenedicarboxylate (DMAD) reagent2->reaction_step intermediate Reaction Intermediate (Unstable Adduct) reaction_step->intermediate product Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate intermediate->product Intramolecular Rearrangement

Caption: General synthetic workflow for pyrazolone formation.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a similar synthesis of a related pyrazole derivative.[1] The causality behind this one-pot approach is efficiency; it avoids the isolation of potentially unstable intermediates, thereby improving overall yield and reducing process time.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as ethanol or a toluene/DCM mixture.

  • Nucleophilic Addition: Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. Rationale: The dropwise addition controls the initial exothermic reaction between the nucleophilic hydrazine and the electrophilic alkyne of DMAD.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Thermal energy promotes the intramolecular cyclization of the intermediate adduct to form the stable pyrazolone ring.

  • Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product. Rationale: Recrystallization removes unreacted starting materials and soluble impurities, yielding a product of high purity.

Chemical Reactivity

The reactivity of the title compound is dictated by its functional groups:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid) under acidic or basic conditions.[8][9] This carboxylic acid derivative serves as a valuable intermediate for forming amides or other ester derivatives.

  • N-Alkylation/Arylation: While the N1 position is already methylated, reactions at the other ring nitrogen (N2) are possible, though less common once the ring is formed.

  • Reactions at the C4 Position: The methylene group (C4) adjacent to the ketone is potentially acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or condensation reactions. This is a common pathway for functionalizing the pyrazolone ring.[10]

Part 4: Applications in Drug Discovery and Development

The pyrazole scaffold is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[3][4] Derivatives of pyrazoles and pyrazolones exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: The most famous example is Celecoxib, a selective COX-2 inhibitor.

  • Anticancer: Numerous pyrazole derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.[3]

  • Antimicrobial and Antiviral: The pyrazole nucleus is present in compounds with activity against bacteria, fungi, and viruses.[11][12]

This compound is a valuable starting material for creating libraries of more complex pyrazole derivatives. The ester handle allows for the introduction of diverse chemical functionalities through amide bond formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Part 5: Safety and Handling

As a laboratory chemical, proper handling is essential. Based on data for analogous compounds, this compound should be handled with care.[13][14][15]

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13][14]

  • Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[5][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Its key chemical properties—including its tautomeric nature, the reactivity of its ester group, and the synthetic accessibility of its pyrazolone core—make it an attractive and versatile building block. A thorough understanding of its physicochemical properties, spectroscopic fingerprint, and reactivity is paramount for any scientist aiming to leverage this molecule in their research and development endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. PubChem. [Link]
  • Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. MDPI. [Link]
  • Pyrazoles database - synthesis, physical properties.[Link]
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF) 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carbothioamide.

Sources

A Spectroscopic Guide to Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: Predictive Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents[1]. The specific compound, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Figure 1), combines the versatile pyrazole scaffold with a reactive methyl ester, making it a valuable building block for the synthesis of more complex pharmaceutical candidates.

Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of such molecules. This guide provides an in-depth, predictive analysis of the key spectroscopic signatures of this compound, coupled with robust protocols to enable researchers to confidently acquire and interpret their own data.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with four distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.90Singlet3HO-CH₃ (Ester)The methyl protons of the ester are deshielded by the adjacent oxygen and carbonyl group.
~ 3.50Singlet3HN-CH₃The methyl protons attached to the nitrogen are in a relatively shielded environment compared to the ester methyl.
~ 6.20Singlet1HC4-HThis vinyl proton is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent carbonyl and the overall electronic nature of the ring.
~ 11-12 (broad)Singlet1HN1-HThis proton is part of the pyrazole ring and is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential for hydrogen bonding.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar pyrazole structures reported in the literature[2][3]. The electron-withdrawing nature of the carbonyl and ester groups significantly influences the electronic environment of the nearby protons, leading to their characteristic downfield shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and chemical environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0C=O (Ketone at C5)The carbonyl carbon of the pyrazolone ring is expected at a significant downfield shift.
~ 162.0C=O (Ester)The ester carbonyl carbon is also deshielded, appearing in the typical range for this functional group.
~ 145.0C3This carbon is part of a C=N bond and is attached to the electron-withdrawing carboxylate group, resulting in a downfield shift.
~ 100.0C4This vinyl carbon is expected to be more shielded compared to the other ring carbons.
~ 52.0O-CH₃ (Ester)The methyl carbon of the ester is in a typical range for sp³ carbons attached to an oxygen atom.
~ 35.0N-CH₃The N-methyl carbon is a relatively shielded sp³ carbon.

Self-Validating System: The combination of the number of signals in both ¹H and ¹³C NMR, along with their chemical shifts and multiplicities, should provide a consistent and unambiguous confirmation of the proposed structure.

Experimental Protocol for NMR Data Acquisition

G cluster_workflow Figure 2: NMR Sample Preparation and Analysis Workflow start Weigh ~5-10 mg of Sample dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer shim Insert into NMR Spectrometer and Perform Shimming transfer->shim acquire_h1 Acquire ¹H NMR Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum shim->acquire_c13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze and Assign Spectra process->analyze

Caption: A standardized workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integrations, and assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key IR Absorptions
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3400 (broad)N-H StretchPyrazole N-HThe N-H bond in the pyrazole ring will exhibit a characteristic broad absorption.
~ 1720C=O StretchEster CarbonylThe carbonyl of the methyl ester will have a strong, sharp absorption in this region.
~ 1680C=O StretchKetone CarbonylThe ring ketone carbonyl is conjugated, which typically lowers its stretching frequency compared to a simple ketone.
~ 1600 & 1480C=C and C=N StretchesPyrazole RingThese absorptions are characteristic of the double bonds within the aromatic-like pyrazole ring.
~ 1250C-O StretchEsterThe C-O single bond stretch of the ester group is expected in this region.

Authoritative Grounding: The predicted vibrational frequencies are consistent with data reported for other pyrazolone derivatives[4][5]. The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula. The fragmentation pattern can also provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight is 156.14 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition (C₆H₈N₂O₃).

  • Major Fragmentation Pathways:

G cluster_workflow Figure 3: Predicted ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 157 frag1 Loss of OCH₃ m/z = 126 M->frag1 -OCH₃ frag2 Loss of COOCH₃ m/z = 98 M->frag2 -COOCH₃ frag3 Loss of N-CH₃ m/z = 128 M->frag3 -CH₃ from N

Caption: A plausible fragmentation pathway for the title compound.

m/zProposed FragmentRationale
157[M+H]⁺The protonated molecular ion, commonly observed in Electrospray Ionization (ESI).
126[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
98[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
128[M - CH₃ from N]⁺Loss of the methyl group from the nitrogen atom.
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

This guide has provided a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. The synergistic application of ¹H NMR, ¹³C NMR, IR, and MS, as outlined in the provided protocols, will enable researchers to unambiguously confirm the structure and purity of this important synthetic building block. The predicted data, summarized in the tables and figures, serves as a reliable benchmark for the analysis of experimentally acquired spectra, thereby upholding the principles of scientific integrity and facilitating the advancement of research and development in the pharmaceutical sciences.

References

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An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise structural elucidation of novel pyrazolone derivatives is a critical step in drug discovery and development, ensuring identity, purity, and understanding of structure-activity relationships.[3] This technical guide provides a comprehensive, in-depth analysis of a complete suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural confirmation of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices. We will detail the integrated application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, demonstrating how this multi-faceted approach creates a self-validating system for structural verification.

Introduction: The Imperative for Rigorous Structural Analysis

In the landscape of modern drug discovery, NMR spectroscopy stands as an indispensable analytical method, providing unparalleled insight into molecular structure at an atomic level.[4][5] Its applications are vast, from initial hit identification in fragment-based screening to the structural characterization of lead compounds and final drug substances.[3] The non-destructive nature of NMR allows for repeated and varied analyses on a single, precious sample.[6]

Pyrazolone derivatives, such as the subject of this guide, are of particular interest due to their wide spectrum of pharmacological activities.[2][7][8] The subtle yet critical differences in isomeric forms necessitate a robust and unequivocal method of characterization. The molecule under investigation, this compound (1 ), presents a quintessential challenge that highlights the power of a combined NMR strategy.

Figure 1: Structure of this compound (1) Chemical Structure of the target molecule (Note: Image is a representation. The definitive structure is confirmed by the subsequent analysis.)

The Analytical Strategy: A Multi-Technique, Self-Validating Workflow

Structural elucidation is rarely achieved with a single experiment. A robust analysis relies on the synergy of multiple NMR techniques, where the data from one experiment corroborates and clarifies the others. Our approach is designed as a logical progression, starting with broad information and progressively adding layers of detailed connectivity.

The workflow involves:

  • ¹H NMR: To identify all unique proton environments, their relative numbers (integration), and their through-bond coupling relationships (multiplicity).

  • ¹³C NMR & DEPT-135: To identify all unique carbon environments and classify them by the number of attached protons (CH₃, CH₂, CH, or quaternary C).

  • COSY (Correlation Spectroscopy): To map all proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map the molecular skeleton by identifying longer-range correlations between protons and carbons over two and three bonds.[9][10]

This combination ensures that every atom's position is confirmed by multiple data points, establishing a trustworthy and authoritative structural assignment.

Experimental Protocols

Sample Preparation

A self-validating protocol begins with meticulous sample preparation.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and minimal overlapping signals. If solubility is an issue or if exchangeable protons (e.g., N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is essential for high-quality spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are generalized parameters for a 400 MHz spectrometer. Instrument-specific optimization may be required.

  • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire 1024-2048 scans with a 2-second relaxation delay using proton decoupling.

  • DEPT-135: Use standard instrument parameters to acquire a spectrum showing positive CH₃/CH signals and negative CH₂ signals.

  • gs-COSY: Acquire data with 256-512 increments in the F1 dimension.

  • gs-HSQC: Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.

  • gs-HMBC: Optimize for long-range coupling constants (ⁿJ_CH) of 8-10 Hz. This value is crucial for observing the key two- and three-bond correlations.[11]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Sample Weighing (5-10 mg) Solvent Dissolution in Deuterated Solvent (0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube OneD 1D NMR (¹H, ¹³C, DEPT) Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Tube->TwoD Assign1D Assign 1D Spectra OneD->Assign1D Assign2D Correlate with 2D Data TwoD->Assign2D Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Diagram 1: A generalized workflow for NMR-based structural elucidation.

Analysis of 1D NMR Spectra: The Foundation

¹H NMR Spectrum: Proton Inventory

The ¹H NMR spectrum provides the first overview of the proton environments. For structure 1 , we anticipate four distinct signals, as there are four sets of chemically non-equivalent protons.

  • N1-H: This proton is attached to nitrogen and is acidic. Its signal is often broad due to chemical exchange and may not be observed, especially in CDCl₃. In DMSO-d₆, it would likely appear as a very broad singlet far downfield (>10 ppm).

  • C4-H: This is a vinylic proton attached to a carbon-carbon double bond within the heterocyclic ring. Its chemical shift is expected to be in the range of 5.5 - 6.5 ppm . It has no adjacent protons to couple with, so it will appear as a sharp singlet .

  • O-CH₃ (Ester): The three protons of the methyl ester group are deshielded by the adjacent oxygen atom. They will appear as a sharp singlet typically around 3.7 - 3.9 ppm .[12][13]

  • N2-CH₃: The three protons of the methyl group attached to the ring nitrogen are also in a distinct chemical environment. They will appear as a sharp singlet , likely in the region of 3.3 - 3.8 ppm .

The integration of the C4-H, O-CH₃, and N2-CH₃ signals should yield a ratio of 1:3:3, respectively, confirming the relative number of protons in each environment.

¹³C NMR & DEPT-135 Spectra: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment is then used to differentiate them based on the number of attached hydrogens.[14]

For structure 1 , we expect six signals in the ¹³C spectrum:

  • C5 (Amide C=O): Carbonyl carbons are significantly deshielded and appear far downfield. An amide-like carbonyl in a five-membered ring is expected around 165-175 ppm . This is a quaternary carbon and will be absent in the DEPT-135 spectrum.

  • C=O (Ester): The ester carbonyl carbon is also highly deshielded, typically appearing around 160-165 ppm . This is also a quaternary carbon.

  • C3: This is a quaternary carbon part of a C=C double bond and attached to a nitrogen and the carboxylate group. It is expected in the 140-150 ppm range.

  • C4: This is a methine (CH) carbon, part of the C=C double bond. It will appear less downfield than C3, likely in the 90-105 ppm range. The DEPT-135 spectrum will show this as a positive signal.

  • O-CH₃: The carbon of the methyl ester group will appear around 50-55 ppm . The DEPT-135 spectrum will show this as a positive signal.

  • N2-CH₃: The carbon of the N-methyl group is expected in the 30-40 ppm range. The DEPT-135 spectrum will show this as a positive signal.

Summary of Predicted 1D NMR Data
Atom LabelPredicted ¹H Shift (ppm)¹H Multiplicity¹H IntegrationPredicted ¹³C Shift (ppm)DEPT-135
C4-H5.5 - 6.5Singlet (s)1H90 - 105CH (+)
O-CH3.7 - 3.9Singlet (s)3H50 - 55CH₃ (+)
N2-CH3.3 - 3.8Singlet (s)3H30 - 40CH₃ (+)
N1-H>10 (or not observed)Broad Singlet (br s)1H--
C=O (Ester)---160 - 165Quat (absent)
C5 (Amide C=O)---165 - 175Quat (absent)
C3---140 - 150Quat (absent)

Elucidation via 2D NMR Spectroscopy: Connecting the Pieces

While 1D spectra provide an inventory of atoms, 2D spectra reveal the connectivity, allowing us to assemble the molecular structure with confidence.

COSY: Mapping ¹H-¹H Connectivity

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. In the proposed structure 1 , all proton groups (C4-H, O-CH₃, N2-CH₃) are isolated from each other by quaternary atoms or heteroatoms. Therefore, no cross-peaks are expected in the COSY spectrum . This lack of correlation is a critical piece of evidence, confirming that the proton-containing groups are not adjacent.

HSQC: Linking Protons to Their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously identifies which proton is attached to which carbon by revealing one-bond ¹H-¹³C correlations.[9][15] This allows us to definitively link the assignments from the ¹H spectrum to the ¹³C spectrum.

Three cross-peaks are expected:

  • A correlation between the proton signal at ~5.5-6.5 ppm and the carbon signal at ~90-105 ppm, assigning these to C4-H .

  • A correlation between the proton signal at ~3.7-3.9 ppm and the carbon signal at ~50-55 ppm, assigning these to the O-CH₃ group.

  • A correlation between the proton signal at ~3.3-3.8 ppm and the carbon signal at ~30-40 ppm, assigning these to the N2-CH₃ group.

Diagram 2: Key one-bond correlations expected in the HSQC spectrum.

HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for determining the final structure, as it reveals correlations between protons and carbons over two and three bonds (²J_CH and ³J_CH).[10][11] These long-range correlations piece the molecular fragments together.

Key expected HMBC correlations for structure 1 :

  • From C4-H (proton at ~6.0 ppm):

    • A strong correlation to C5 (amide C=O, ~170 ppm) confirms the C4-C5 connectivity.

    • A strong correlation to C3 (quaternary C=C, ~145 ppm) confirms the C4-C3 connectivity and the pyrazolone ring structure.

  • From N2-CH₃ (protons at ~3.5 ppm):

    • A correlation to C3 (~145 ppm) confirms the attachment of the N-methyl group to the nitrogen adjacent to C3.

    • A correlation to C5 (~170 ppm) confirms the five-membered ring structure, showing connectivity from the N2 position across the ring to C5.

  • From O-CH₃ (protons at ~3.8 ppm):

    • A strong correlation to the ester carbonyl carbon (~162 ppm) is the definitive proof of the methyl ester functionality.

These correlations, taken together, leave no ambiguity. The C4-H proton "sees" both C3 and C5, locking in the ring's core. The N2-CH₃ protons "see" both C3 and C5, confirming the position of N-methylation. The O-CH₃ protons "see" only the ester carbonyl, confirming that fragment.

Diagram 3: A schematic of the key 2- and 3-bond HMBC correlations that confirm the molecular structure.

Integrated Structural Confirmation

  • ¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms, grouped into distinct chemical environments.

  • DEPT-135 confirmed the multiplicity of each carbon, correctly identifying two CH₃ groups, one CH group, and three quaternary carbons (including two carbonyls).

  • COSY confirmed the absence of any neighboring proton systems, which is consistent with the proposed structure.

  • HSQC unambiguously paired each proton signal with its directly attached carbon atom, bridging the ¹H and ¹³C datasets.

  • HMBC provided the definitive map of the molecular skeleton. The observed long-range correlations, particularly from the C4-H and N2-CH₃ protons to the C3 and C5 ring carbons, are only possible for the proposed structure of this compound.

This systematic, multi-pronged analysis provides an exceptionally high degree of confidence in the structural assignment, fulfilling the rigorous standards required in pharmaceutical and chemical research.

Conclusion

The structural elucidation of this compound serves as a prime example of the power and necessity of a comprehensive NMR strategy. By layering information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, we construct a detailed and self-validating molecular picture. This approach mitigates ambiguity, confirms connectivity, and provides the authoritative data required for publication, patent filing, and regulatory submission. For scientists in drug discovery, mastering this integrated analytical workflow is fundamental to accelerating the development of novel therapeutics.

References

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An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using vibrational spectroscopy.

Introduction: The Molecular Architecture

This compound is a derivative of the pyrazolone ring system, a core scaffold in many biologically active compounds. Its structure is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a ketone group, and two key substituents: a methyl group on one of the ring nitrogens (N2) and a methyl carboxylate group at position 3.

The precise arrangement of these functional groups—a cyclic ketone (part of the pyrazolone ring), a methyl ester, and the pyrazole core—gives rise to a unique infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is paramount for verifying the compound's synthesis, assessing its purity, and studying its interactions in various chemical environments.

Theoretical Framework: Predicting the Vibrational Landscape

Before delving into the experimental spectrum, a theoretical analysis of the molecule's functional groups allows for the prediction of its principal IR absorption bands. The key vibrational modes are expected from the following structural components:

  • Carbonyl (C=O) Stretching Vibrations: The molecule possesses two distinct carbonyl groups: the cyclic ketone of the pyrazolone ring and the ester group.

    • The ester carbonyl (C=O) is anticipated to exhibit a strong absorption band at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹. For similar methyl carboxylate pyrazole derivatives, this peak has been observed around 1728 cm⁻¹[1][2].

    • The ring ketone carbonyl (C=O) , being part of a five-membered ring and conjugated with the ring's double bond, is expected to absorb at a lower frequency. Five-membered cyclic ketones generally absorb around 1750 cm⁻¹, but conjugation can lower this value. For Edaravone, a structurally related pyrazolone, the ketone C=O stretch is observed at 1647 cm⁻¹[3]. Therefore, a strong absorption in the 1650-1680 cm⁻¹ region is predicted for the target molecule.

  • C-H Stretching and Bending Vibrations:

    • sp³ C-H Stretching: The two methyl groups (on the nitrogen and in the ester) will produce stretching vibrations in the 2850-3000 cm⁻¹ region.

    • sp² C-H Stretching: The single C-H bond on the pyrazole ring is expected to show a weak to medium absorption above 3000 cm⁻¹.

  • C=C and C=N Stretching Vibrations: The pyrazole ring contains endocyclic double bonds (C=C and C=N). These stretching vibrations typically appear in the 1400-1600 cm⁻¹ region and are often coupled, making precise assignment complex.

  • C-O Stretching Vibrations: The methyl ester group will exhibit characteristic C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These are usually strong and sharp, corresponding to the C-O-C asymmetric and symmetric stretches.

  • C-N Stretching Vibrations: The stretching of the C-N bonds within the pyrazole ring will also contribute to the fingerprint region, generally appearing in the 1250-1350 cm⁻¹ range[4].

Spectral Interpretation: Assigning the Key Absorption Bands

Based on the theoretical predictions and data from analogous compounds, the following table summarizes the expected key IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100MediumC-H Stretch (aromatic-like)Pyrazole Ring C-H
2960-2850MediumC-H Stretch (aliphatic)-CH₃ groups
~1730StrongC=O StretchMethyl Ester
~1670StrongC=O Stretch (conjugated cyclic ketone)Pyrazolone Ring Ketone
1600-1450MediumC=C and C=N Ring StretchesPyrazole Ring
1300-1150StrongAsymmetric C-O-C StretchEster
1150-1000StrongSymmetric C-O-C StretchEster

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent data quality.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR accessory

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer and ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal. This is a critical step for data integrity.

  • Sample Preparation:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the ATR crystal.

    • Ensure the sample completely covers the crystal surface to maximize signal.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong and reproducible signal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

The following diagram illustrates the workflow for obtaining and analyzing the IR spectrum:

IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis Start Start Clean Clean ATR Crystal Start->Clean Step 1 Background Acquire Background Spectrum Clean->Background Step 2 Sample Apply Sample to Crystal Background->Sample Step 3 Acquire Acquire Sample Spectrum Sample->Acquire Step 4 Process Process Data (Baseline Correction) Acquire->Process Step 5 Analyze Analyze Spectrum (Peak Picking) Process->Analyze Step 6 Interpret Interpret & Assign Key Bands Analyze->Interpret Step 7 End End Interpret->End

Workflow for IR Spectral Acquisition and Analysis

Logical Framework for Spectral Analysis

The interpretation of the IR spectrum follows a logical progression, correlating specific spectral features with the molecule's structural components. This self-validating system ensures a robust structural assignment.

Spectral_Logic mol This compound Ester C=O Ketone C=O Pyrazole Ring Methyl Groups spec Observed IR Spectrum Strong Peak ~1730 cm⁻¹ Strong Peak ~1670 cm⁻¹ Peaks at 1600-1450 cm⁻¹ Peaks at 2960-2850 cm⁻¹ mol:f1->spec:p1 correlates to mol:f2->spec:p2 correlates to mol:f3->spec:p3 correlates to mol:f4->spec:p4 correlates to conclusion Conclusion: The presence of these key peaks validates the molecular structure. spec->conclusion

Logical Correlation of Structure to Spectrum

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The key diagnostic features are the two strong, well-resolved carbonyl absorptions corresponding to the ester and the conjugated cyclic ketone. These, along with the characteristic vibrations of the pyrazole ring and methyl groups in the fingerprint and C-H stretching regions, provide a definitive spectral signature. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the integrity of their chemical synthesis and downstream applications.

References

  • Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. (n.d.). Impactfactor.
  • Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.
  • Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. (2023). MDPI.
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  • Pyrazole-3-carboxylic acid. (n.d.). SpectraBase.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). PubMed.
  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). NIH.
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"mass spectrometry of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Foreword

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a heterocyclic compound featuring a pyrazolone core, represents a class of structures pivotal in medicinal chemistry. The ability to unambiguously identify and measure this analyte, whether as a synthesized intermediate or a metabolite in a complex biological matrix, relies on robust analytical methodologies. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as the cornerstone of this analytical challenge.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond mere procedural descriptions, we delve into the fundamental principles governing ionization, fragmentation, and detection, offering field-proven insights to empower you to develop and execute self-validating, reliable analytical methods.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target analyte is the critical first step in designing a successful mass spectrometry workflow. All subsequent decisions—from sample preparation to the choice of ionization source—are dictated by the molecule's inherent characteristics.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource / Note
IUPAC Name This compound---
CAS Number 58365-04-1
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Exact Mass 142.03784 Da
Structure Chemical Structure[1]
Predicted Polarity PolarPresence of ketone, ester, and pyrazole nitrogen atoms.

Scientist's Note: The presence of multiple heteroatoms (N, O) and polar functional groups (ketone, ester) makes the molecule amenable to analysis by techniques suited for polar compounds, such as Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization.[2][3] However, its relatively low molecular weight and the presence of a methyl ester group also bring Gas Chromatography-Mass Spectrometry (GC-MS) into consideration, particularly for purity analysis of the neat compound.[4][5]

The Analytical Workflow: A Strategic Overview

A robust mass spectrometry analysis follows a logical progression from sample acquisition to final data interpretation. Each stage must be optimized to ensure data quality, reproducibility, and accuracy.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Handling Sample Raw Sample (Neat compound or in matrix) Dissolution Solubilization Sample->Dissolution Cleanup Matrix Cleanup (e.g., SPE, LLE) Dissolution->Cleanup If required FinalSample Final Analytical Sample Dissolution->FinalSample Neat compound Cleanup->FinalSample Separation Chromatographic Separation (GC or LC) FinalSample->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (MS & MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Processing Data Processing Detection->Processing Interpretation Interpretation & Library Search Processing->Interpretation Report Reporting Interpretation->Report

Caption: High-level workflow for the mass spectrometric analysis of the target analyte.

Sample Preparation: Ensuring Analytical Success

The objective of sample preparation is to present the analyte to the instrument in a clean, compatible format, free from interfering matrix components that can cause ion suppression or instrumental contamination.[2]

Protocol for LC-MS Analysis

This protocol is designed for analyzing the analyte from a complex matrix, such as plasma or a reaction mixture.

Objective: To extract the polar analyte while minimizing interferences.

Methodology:

  • Solubilization: If the sample is solid, dissolve a precisely weighed amount in a suitable solvent. Methanol or acetonitrile are excellent starting points due to their polarity and compatibility with reverse-phase chromatography.

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute. This step crashes out proteins which would otherwise foul the LC column and MS source.

  • Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and particulates.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC method, leading to better peak shape.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial to remove any remaining particulates.

Protocol for GC-MS Analysis

This protocol is suitable for analyzing the neat compound for identity confirmation or purity assessment.

Objective: To prepare a dilute solution of the volatile analyte in a GC-compatible solvent.

Methodology:

  • Solubilization: Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Vialing: Transfer the working solution to a 2 mL GC autosampler vial with a PTFE-lined cap.

Scientist's Note: For GC-MS, the analyte must be thermally stable and sufficiently volatile.[2] While the methyl ester aids volatility, the pyrazolone core may have thermal liability. A key experimental choice is to use a lower injection port temperature initially (~250°C) and check for thermal degradation. If degradation is observed, LC-MS is the more appropriate technique.

Ionization & Fragmentation: Deciphering the Molecular Blueprint

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. It determines the nature of the ions generated and the extent of fragmentation observed.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive and reproducible fragmentation.[6][7] This provides a detailed "fingerprint" of the molecule, which is excellent for structural confirmation and searching against spectral libraries like the NIST database.[8]

Predicted EI Fragmentation Pathway: The molecular ion (M⁺•) at m/z 142 undergoes characteristic cleavages driven by the functional groups present.

EI_Fragmentation M Parent Ion (M+•) m/z 142 F111 [M - •OCH3]+ m/z 111 M->F111 - •OCH3 (31 Da) F83 [M - •COOCH3]+ m/z 83 M->F83 - •COOCH3 (59 Da) F114 [M - CO]+• m/z 114 M->F114 - CO (28 Da) F55 [m/z 83 - CO]+ m/z 55 F83->F55 - CO (28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the analyte.

Table 2: Key EI Fragment Ions and Their Proposed Structures

m/zProposed Neutral LossProposed Fragment Structure/Description
142---Molecular Ion [M]⁺•
111•OCH₃Acylium ion formed by the loss of the methoxy radical from the ester. A very common and often stable fragment for methyl esters.
83•COOCH₃Pyrazole ring fragment resulting from the cleavage of the entire methyl carboxylate group.
114COLoss of carbon monoxide from the pyrazolone ring, a common fragmentation for cyclic ketones.
55•COOCH₃, COSequential loss from the molecular ion, or loss of CO from the m/z 83 fragment.
Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, and often less volatile or thermally labile, compounds.[9][10] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[9] This is highly advantageous for determining the molecular weight of the compound. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation Pathway ([M+H]⁺): The protonated molecule at m/z 143 is selected as the precursor ion for MS/MS analysis.

ESI_Fragmentation M Precursor Ion [M+H]+ m/z 143 F111 [M+H - CH3OH]+ m/z 111 M->F111 - CH3OH (32 Da) F125 [M+H - H2O]+ m/z 125 M->F125 - H2O (18 Da) F115 [M+H - CO]+ m/z 115 M->F115 - CO (28 Da) F83 [m/z 111 - CO]+ m/z 83 F111->F83 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated analyte.

Table 3: Key ESI-MS/MS Fragment Ions and Their Proposed Structures

Precursor m/zProduct m/zProposed Neutral LossProposed Fragment Structure/Description
143111CH₃OHLoss of methanol from the protonated ester group. This is a characteristic loss for protonated methyl esters and often yields the most abundant product ion.
143125H₂OLoss of water, likely following protonation on the keto-oxygen.
143115COLoss of carbon monoxide from the protonated pyrazolone ring.
14383CH₃OH, COSequential loss of methanol followed by carbon monoxide, indicating the stability of the resulting m/z 83 fragment.

Scientist's Note: The choice between EI and ESI depends on the analytical goal. For unambiguous identification and library matching of a pure standard, GC-EI-MS is powerful. For analyzing the compound in a complex biological matrix, quantifying it at low levels, or analyzing it if it is thermally unstable, LC-ESI-MS/MS is the superior technique.[11][12][13]

Data Interpretation and Compound Identification

Interpreting a mass spectrum is a process of deductive reasoning based on the patterns of ions observed.[14]

Step-by-Step Interpretation Guide:

  • Identify the Molecular Ion/Precursor Ion: In an EI spectrum, the molecular ion peak (m/z 142) is the peak with the highest mass-to-charge ratio that corresponds to the intact molecule. In an ESI spectrum, the protonated molecule (m/z 143) will typically be the base peak in the MS1 scan.

  • Verify Isotopic Pattern: Check for the M+1 peak. For a molecule with the formula C₅H₆N₂O₃, the expected intensity of the (M+1) peak relative to the M peak is approximately: (5 x 1.1%) + (2 x 0.37%) = 6.24%. Observing a peak at m/z 143 (for EI) or m/z 144 (for ESI) with roughly 6% the intensity of the main peak helps confirm the elemental composition.

  • Analyze Fragmentation Patterns: Compare the observed fragment ions to the predicted pathways (Tables 2 and 3). The presence of characteristic neutral losses (e.g., -31 for •OCH₃ in EI, -32 for CH₃OH in ESI) provides strong evidence for the presence of the methyl ester group.

  • Utilize Spectral Libraries: For EI data, perform a library search against databases like NIST/Wiley.[8] A high match factor provides a high degree of confidence in the identification. It is important to note that library search results provide putative identifications, and confirmation may require comparison with an authentic standard.[8]

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with high confidence using either GC-MS or LC-MS. The choice of methodology is dictated by the analytical objective, sample matrix, and required sensitivity. GC-EI-MS provides rich, reproducible fragmentation patterns ideal for structural confirmation of the pure substance, while LC-ESI-MS/MS offers the sensitivity, specificity, and compatibility with complex matrices required for quantitative bioanalysis and studies in drug metabolism. By understanding the fundamental principles of ionization and the predictable fragmentation behavior of this pyrazolone derivative, researchers can develop robust, reliable, and self-validating methods to support critical stages of pharmaceutical research and development.

References

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An In-Depth Technical Guide to the Physical Properties of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physical properties of this specific molecule is fundamental for its application in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established experimental methodologies.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its basic molecular and physical data. This information is crucial for stoichiometric calculations, analytical characterization, and predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃Sigma-Aldrich[1]
Molecular Weight 156.14 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point Not available. (Analog: Methyl 5-methyl[1H]pyrazole-3-carboxylate: 75.0-84.0 °C)Thermo Fisher Scientific[2]

Expert Insight: The lack of a reported melting point for the target compound necessitates reliance on data from structurally similar molecules. The provided melting point of an isomer, Methyl 5-methyl[1H]pyrazole-3-carboxylate, suggests that the target compound will also be a solid at room temperature with a relatively moderate melting point. The position of the N-methyl group can influence crystal packing and intermolecular forces, leading to variations in the melting point.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. Below are the expected spectral characteristics for this compound based on the analysis of related pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl group (a singlet around 3.5-4.0 ppm), the methoxy group of the ester (a singlet around 3.8-4.2 ppm), and the proton on the pyrazole ring (a singlet around 5.5-6.5 ppm). The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include those for the carbonyl carbon of the ester (around 160-170 ppm), the carbonyl carbon in the pyrazole ring (around 170-180 ppm), the carbons of the pyrazole ring (in the range of 100-150 ppm), and the methyl and methoxy carbons (in the upfield region, typically 30-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational bands expected include:

  • C=O stretching: Two distinct carbonyl stretching frequencies are anticipated, one for the ester and one for the ketone in the pyrazole ring, typically in the range of 1650-1750 cm⁻¹.

  • C-N stretching: Vibrations associated with the pyrazole ring structure.

  • C-H stretching: Signals corresponding to the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 156.14.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination by Capillary Method

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted and accurate technique for this determination.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[3][5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry Powdered Sample Prep2 Load into Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Heat at Controlled Rate (1-2 °C/min) Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Data1 Record Start of Melting Measure3->Data1 Data2 Record End of Melting Data1->Data2

Caption: Workflow for Melting Point Determination.

Solubility Determination by Shake-Flask Method

Rationale: Solubility is a critical parameter in drug development, affecting absorption and bioavailability. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[8]

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[8]

SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Establish Equilibrium Separate Centrifuge or Filter Equilibrate->Separate Separate Phases Analyze Determine Concentration of Solute Separate->Analyze Quantify Result Equilibrium Solubility Analyze->Result

Caption: Shake-Flask Solubility Determination Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Rationale: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A standardized protocol ensures high-quality, reproducible spectra.[10]

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.[11]

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and locked onto the deuterium signal of the solvent.

  • Spectrum Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is run. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.

Conclusion

References

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  • Shake Flask Method Summary. BioAssay Systems.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
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  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
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  • Methyl 2-[2-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)ethylidene]-2,3-dihydro-1,3,3-trimethyl-1H-indole-5-carboxylate. PubChem.
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Technical Data Summary for CAS 58365-04-1: 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a concise technical summary of the known properties of the chemical compound with CAS number 58365-04-1. Despite extensive searches of scientific and patent literature, there is a notable absence of in-depth research on this specific molecule. Consequently, this guide deviates from a comprehensive whitepaper format. The available data, primarily from commercial suppliers, is presented herein. Information regarding specific synthesis protocols, detailed biological activity, mechanisms of action, and established experimental workflows for this compound is not currently available in the public domain.

Chemical Identity and Physicochemical Properties

The compound identified by CAS number 58365-04-1 is most commonly named 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid . It exists in tautomeric equilibrium with 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid . This tautomerism is a key feature of its chemical nature.

Diagram 1: Tautomeric Forms of CAS 58365-04-1

Caption: Keto-enol tautomerism of the pyrazole core structure.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 58365-04-1[1][2]
Molecular Formula C₅H₆N₂O₃[2]
Molecular Weight 142.11 g/mol [2]
IUPAC Name 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Synonyms 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid[1]
Physical Form Solid, Powder
Melting Point 264-265 °C
Purity Typically ≥95%
InChI Key SLVOOWWSQZFRPK-UHFFFAOYSA-N
Storage Refrigerator (2-8°C) or Room Temperature, sealed in a dry environment.

Safety and Handling

Safety information for CAS 58365-04-1 is available from suppliers and is summarized below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reactivity

No specific, validated synthesis protocols for 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid were found in peer-reviewed literature. The synthesis of related pyrazole carboxylic acid derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. For this specific molecule, a likely synthetic route would involve the reaction of methylhydrazine with a suitable three-carbon dicarbonyl compound containing a carboxylic acid or ester functionality. However, this remains speculative without experimental validation.

This compound's structure suggests it is a useful synthetic intermediate. The carboxylic acid group can be converted to esters, amides, or acid chlorides for further functionalization. The pyrazolone ring itself can participate in various chemical transformations.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activity of CAS 58365-04-1. One commercial supplier categorizes the compound under "Antibacterials," but this claim is not substantiated by any provided research data[2].

The broader class of pyrazole-containing compounds is of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

  • Anticancer

  • Antiviral

This diverse activity is due to the pyrazole ring's ability to act as a versatile scaffold for presenting various functional groups that can interact with biological targets. However, it must be emphasized that these are general properties of the pyrazole class, and no specific biological functions have been experimentally demonstrated for 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid in the available literature.

Spectral Data

No publicly accessible spectral data (NMR, IR, Mass Spectrometry) for CAS 58365-04-1 was found. Chemical suppliers may provide a Certificate of Analysis (COA) with lot-specific data upon purchase.

Conclusion and Future Directions

2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 58365-04-1) is a commercially available compound whose physicochemical properties are documented by suppliers. However, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. For researchers in drug development, this compound could represent an unexplored building block for the synthesis of novel therapeutic agents, leveraging the known pharmacological potential of the pyrazole scaffold. Future research should focus on developing and publishing a robust synthetic method, characterizing the compound thoroughly using modern spectroscopic techniques, and screening it for various biological activities to uncover its potential utility.

References

(Please note: The following references are primarily from chemical suppliers and databases, reflecting the limited availability of peer-reviewed research articles on this specific compound.)

  • AK Scientific, Inc. Safety Data Sheet: 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

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An In-depth Technical Guide to the Tautomerism of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of Pyrazolones

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and applications as synthetic precursors.[1][2] A fundamental characteristic that dictates their reactivity, biological interactions, and physical properties is tautomerism—the dynamic equilibrium between two or more interconvertible structural isomers.[3][4] This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a representative pyrazolone. We will delve into the structural nuances of its tautomers, the influential factors governing their equilibrium, and the analytical methodologies employed for their characterization.

Understanding the Tautomeric Landscape of this compound

The core structure of this pyrazolone derivative allows for the existence of several tautomeric forms, primarily through keto-enol and lactam-lactim isomerizations.[5][6] These forms differ in the location of a proton and the placement of double bonds within the pyrazole ring and its substituents. The principal tautomers are the keto (NH), enol (OH), and a potential CH form, although the latter is generally less stable.[6]

The equilibrium between these forms is not static; it is a dynamic process influenced by a multitude of factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[7][8] For instance, electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer.[7]

Caption: Principal tautomeric forms of the pyrazolone core.

The Decisive Role of the Solvent Environment

The solvent plays a critical role in dictating the predominant tautomeric form. The polarity and protic nature of the solvent can significantly shift the equilibrium by stabilizing one tautomer over another through intermolecular interactions such as hydrogen bonding.[7][8]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the keto and enol forms, but the extent of stabilization can differ. In many pyrazolone systems, polar solvents have been shown to increase the stability of both keto and enol tautomers.[7] Water, in particular, has been observed to lower the energetic barriers between tautomers through the formation of hydrogen-bonding networks.[7]

  • Polar Aprotic Solvents (e.g., DMSO, THF): Solvents like dimethyl sulfoxide (DMSO) are strong hydrogen bond acceptors and can disrupt intermolecular hydrogen bonding between pyrazolone molecules, favoring monomeric species.[9] In some cases, this can lead to a shift in the tautomeric equilibrium compared to nonpolar solvents.

  • Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar environments, pyrazolone derivatives may exist as dimers or other self-associated forms stabilized by intermolecular hydrogen bonds.[9][10] This self-association can favor a specific tautomeric form, often the OH-isomer.[11]

Table 1: Influence of Solvent on Tautomer Predominance (Illustrative)

SolventPredominant TautomerKey Interactions
DMSO-d6Monomeric species, equilibrium can shiftStrong H-bond acceptor, disrupts dimers[9]
Chloroform (CDCl3)Dimeric species, often favors OH-formIntermolecular H-bonding[9][11]
MethanolVaries, can stabilize both formsH-bonding with solute[7]

Spectroscopic Elucidation of Tautomeric Structures

A combination of spectroscopic techniques is indispensable for the unambiguous identification and quantification of tautomers in solution and the solid state.[7][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria.[7] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant form.

  • ¹H NMR: The chemical shift of the proton involved in the tautomerism (e.g., the OH proton in the enol form or the NH proton in the keto form) is highly informative. For instance, a broad signal may indicate a rapid exchange between tautomers, while distinct signals at low temperatures suggest a slowing of the interconversion.[10]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3 and C5, are sensitive to the tautomeric form.[7] Comparison with "fixed" derivatives (where the tautomerism is blocked by methylation at the N or O position) can aid in the assignment of signals to specific tautomers.[9][11]

  • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring provide clear evidence of their chemical environment. A significant difference in the chemical shifts of N-1 and N-2 is indicative of a specific tautomeric form.[9]

Experimental Protocol: NMR Analysis of Tautomerism
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate solvent effects.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum at ambient temperature. If signals are broad, acquire spectra at lower temperatures to potentially resolve signals for individual tautomers.

  • ¹³C and ¹⁵N NMR Acquisition: Obtain ¹³C and ¹⁵N NMR spectra to further characterize the carbon and nitrogen environments.

  • Analysis of "Fixed" Derivatives: Synthesize and acquire NMR spectra of the O-methyl and N-methyl derivatives to serve as reference compounds for the "fixed" enol and keto forms, respectively.[9][11]

  • Data Interpretation: Compare the chemical shifts and coupling constants of the target compound with those of the fixed derivatives to determine the predominant tautomer in each solvent.

Caption: Workflow for NMR-based tautomer analysis.

Computational Chemistry: A Predictive and Mechanistic Tool

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[6][14]

By performing geometry optimizations and frequency calculations, one can determine the Gibbs free energies of the different tautomers.[14] These calculations can predict the most stable tautomer in the gas phase and in various solvents using continuum solvation models.[6] Furthermore, transition state theory can be employed to elucidate the mechanism of proton transfer.

Synthesis and Reactivity Implications

The tautomeric equilibrium has profound implications for the synthesis and reactivity of pyrazolone derivatives. The presence of a particular tautomer can dictate the regioselectivity of subsequent reactions. For instance, the enol form presents a nucleophilic oxygen atom, while the keto form has a reactive methylene group at the C4 position. Understanding the factors that control tautomerism is therefore crucial for designing synthetic strategies.[15][16]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this dynamic equilibrium is paramount for researchers in drug discovery and materials science, as it directly influences the chemical and biological properties of this important class of compounds. By integrating spectroscopic analysis, particularly multinuclear NMR, with computational modeling, a comprehensive picture of the tautomeric landscape can be achieved, enabling the rational design of novel pyrazolone-based molecules with desired functionalities.

References

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  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. URL: https://journament.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. URL: https://www.mdpi.com/1420-3049/23/9/2347
  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/38900455/
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  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. URL: https://www.researchgate.net/publication/285376518_The_Tautomerism_of_35-Phenylpyrazoles_An_Experimental_IH_I3C_I5N_NMR_and_X-Ray_Crystallography_Study
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An In-Depth Technical Guide to the Stability of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in Drug Development

This compound is a heterocyclic compound belonging to the pyrazolone class. The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties[1][2][3]. The stability of such molecules is a critical parameter in drug development, directly impacting their safety, efficacy, and shelf-life. Understanding the degradation pathways and the factors that influence the stability of this specific pyrazolone ester is paramount for formulating robust dosage forms and establishing appropriate storage conditions.

This technical guide provides a comprehensive overview of the stability profile of this compound. We will delve into its potential degradation pathways under various stress conditions, drawing upon established knowledge of pyrazole and pyrazolone chemistry. Furthermore, this guide will outline detailed experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method, empowering researchers and drug development professionals to rigorously assess the stability of this important molecule.

Predicted Stability Profile and Degradation Pathways

While specific stability data for this compound is not extensively published, we can infer its likely stability profile by examining its functional groups—a methyl ester and a pyrazolone ring—and the known behavior of structurally related compounds.

Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation. Ester hydrolysis is typically catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid, 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is likely to undergo saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and methanol. This process is generally irreversible. Studies on other pyrazole ester derivatives have shown rapid degradation in alkaline buffers[4][5][6].

The pH of the formulation will, therefore, be a critical factor in maintaining the stability of the molecule. It is anticipated that the compound will exhibit greatest stability at a neutral or slightly acidic pH.

Oxidative Stability

The pyrazolone ring system can be susceptible to oxidation. The presence of double bonds and nitrogen atoms makes the ring a potential target for oxidizing agents. Studies on other pyrazolone pharmaceuticals have explored their degradation by various oxidative processes[7]. The potential sites for oxidation include the carbon-carbon double bond within the pyrazole ring and potentially the methyl group on the nitrogen, although the latter is less likely. Common oxidizing agents used in forced degradation studies include hydrogen peroxide[8].

Photostability

Pyrazolone derivatives have been reported to undergo photochemical reactions[9][10]. Exposure to ultraviolet (UV) or visible light can lead to the formation of photolytic degradation products. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers. Some pyrazolone derivatives are known to exhibit photochromism, which involves a reversible photoisomerization[9][10]. While this may not always represent degradation, it indicates photosensitivity that could lead to irreversible degradation upon prolonged exposure.

Thermal Stability

Thermal stress can induce degradation of the molecule. The potential pathways for thermal degradation include decarboxylation of the ester group, cleavage of the pyrazole ring, or other complex decomposition reactions. Thermogravimetric analysis (TGA) of related pyrazole polymers has shown decomposition at elevated temperatures[11][12]. The solid-state stability of the compound at various temperatures should be thoroughly investigated.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method[8][13]. The following is a recommended framework for conducting these studies on this compound.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) start->dissolve aliquot Aliquot into separate reaction vessels dissolve->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) aliquot->base oxidation Oxidation (e.g., 3% H₂O₂, RT) aliquot->oxidation thermal Thermal (Solid State) (e.g., 80°C) aliquot->thermal photo Photolytic (ICH Q1B conditions) aliquot->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute dissolve_thermal dissolve_thermal thermal->dissolve_thermal Dissolve dissolve_photo dissolve_photo photo->dissolve_photo Dissolve neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize dissolve_thermal->dilute dissolve_photo->dilute

Caption: Experimental workflow for conducting forced degradation studies.

Detailed Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and should be optimized as needed.

1. Acid Hydrolysis

  • Protocol: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Causality: The acidic conditions are expected to catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

2. Base Hydrolysis

  • Protocol: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the typically faster rate of base-catalyzed hydrolysis[4][5][6].

  • Causality: The basic conditions will induce saponification of the ester, forming the carboxylate salt.

3. Oxidative Degradation

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at various time points.

  • Causality: Hydrogen peroxide will generate reactive oxygen species that can potentially oxidize the pyrazolone ring.

4. Thermal Degradation

  • Protocol: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity. Sample at various time points and analyze for degradation.

  • Causality: High temperature provides the energy to overcome activation barriers for various decomposition reactions.

5. Photolytic Degradation

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Causality: The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage and the formation of degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[14][15][16].

HPLC Method Development Workflow

HPLC_Method_Development start Define Method Objectives (Separate all degradants from API) scout Scouting Runs (Different columns and mobile phases) start->scout optimize Optimize Separation (Gradient, flow rate, temperature) scout->optimize validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) optimize->validate implement Implement for Stability Studies validate->implement

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyrazolone derivatives[14][15].
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides acidic pH to ensure good peak shape for the carboxylic acid degradant.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B and ramp up to a high percentage.To elute both the polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection UV at λmax (e.g., 254 nm) and a photodiode array (PDA) detectorPDA allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion and Future Perspectives

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. Based on its chemical structure, the primary degradation pathways are anticipated to be hydrolysis of the ester group, particularly under basic conditions, and potential degradation of the pyrazolone ring through oxidation and photolysis.

A systematic approach to forced degradation studies, coupled with the development of a robust, validated stability-indicating HPLC method, is essential. The insights gained from these studies will not only elucidate the degradation profile of the molecule but also inform formulation development, packaging selection, and the definition of appropriate storage conditions and shelf-life. As drug development progresses, a comprehensive understanding of the stability of this promising pyrazolone derivative will be a cornerstone of its successful translation into a therapeutic agent.

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The Formation of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism for the formation of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The primary synthetic route detailed is the cyclocondensation reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD). This document will explore the underlying principles of this reaction, including the key steps of nucleophilic attack, intramolecular cyclization, and tautomerization. Furthermore, this guide will present a detailed experimental protocol and illustrative diagrams to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives are a cornerstone in the development of a wide array of biologically active molecules. Their versatile chemical structure allows for diverse functionalization, leading to applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The specific compound, this compound, serves as a valuable scaffold and intermediate in the synthesis of more complex pharmaceutical and agrochemical products.[3] Understanding the fundamental mechanism of its formation is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with enhanced biological activity.

The most direct and widely recognized method for the synthesis of this and similar pyrazolone structures is the reaction of a hydrazine derivative with a suitable β-ketoester or an equivalent C3 synthon.[1] In the case of our target molecule, the reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD) provides an elegant and efficient pathway.[4][5]

The Core Mechanism: A Stepwise Elucidation

The formation of this compound from methylhydrazine and dimethyl acetylenedicarboxylate is a classic example of a cyclocondensation reaction. The reaction proceeds through a series of well-defined steps, each governed by fundamental principles of organic chemistry.

Initial Nucleophilic Attack: The Michael Addition

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine onto one of the electrophilic sp-hybridized carbons of dimethyl acetylenedicarboxylate. This step is a classic Michael addition, leading to the formation of a zwitterionic intermediate.

Causality of Experimental Choice: The use of an aprotic solvent is often preferred in the initial stages to prevent the quenching of the nucleophilic hydrazine. However, the reaction can also proceed in protic solvents like ethanol.[6] The choice of solvent can influence the reaction rate and the stability of the intermediates.

Intramolecular Cyclization: Ring Formation

The initial adduct rapidly undergoes an intramolecular cyclization. The lone pair of the second nitrogen atom attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered ring. This step is driven by the proximity of the reacting centers and the thermodynamic stability of the resulting heterocyclic system.

Tautomerization: Achieving the Stable Pyrazolone Form

The cyclized intermediate exists in a less stable enol form (methyl 5-hydroxy-2-methyl-1H-pyrazole-3-carboxylate). This enol rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.[4][5] This keto-enol tautomerism is a characteristic feature of pyrazolones and is crucial for their chemical reactivity and biological activity.

The overall reaction can be summarized in the following diagram:

reaction_mechanism methylhydrazine Methylhydrazine plus + methylhydrazine->plus dmad Dimethyl Acetylenedicarboxylate intermediate1 Michael Adduct (Zwitterion) dmad->intermediate1 Michael Addition plus->dmad intermediate2 Cyclized Intermediate (Enol form) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Tautomerization knorr_synthesis ketoester Dimethyl 2-oxosuccinate plus + ketoester->plus methylhydrazine Methylhydrazine hydrazone Hydrazone Intermediate methylhydrazine->hydrazone Condensation plus->methylhydrazine cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration

Sources

"discovery of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and presence in numerous blockbuster drugs have cemented its status as a "privileged scaffold."[1][3] This guide provides an in-depth exploration of the discovery and synthesis of pyrazole derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect foundational and contemporary synthetic strategies, elucidate the causal mechanisms behind experimental choices, and examine the structure-activity relationships (SAR) of iconic pyrazole-based pharmaceuticals. This document moves beyond a simple recitation of methods to offer a field-proven perspective on leveraging the pyrazole core for next-generation therapeutics.

The Pyrazole Core: A Legacy of Therapeutic Innovation

First synthesized in 1883 by German chemist Ludwig Knorr, the pyrazole ring system has evolved from a laboratory curiosity to a central motif in pharmacology.[4][5][6] The first natural pyrazole, 1-pyrazole-alanine, was not isolated until 1959 from watermelon seeds, highlighting the synthetic origins of its prominence.[7][8]

The unique electronic configuration of the pyrazole ring imparts a distinct set of physicochemical properties. The N-1 nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like, serving as a hydrogen bond acceptor.[9] This duality, combined with its metabolic stability and aromaticity, makes the pyrazole scaffold an exceptional bioisostere, capable of replacing other functionalities like amides or phenyl rings to enhance potency, selectivity, and pharmacokinetic profiles.[9][10] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][11][12]

Drug Name Core Structure Primary Target Therapeutic Application
Celecoxib 1,5-DiarylpyrazoleCOX-2Anti-inflammatory, Analgesic[13][14]
Sildenafil Pyrazolo[4,3-d]pyrimidinonePDE5Erectile Dysfunction[15][16][17]
Rimonabant 1,5-DiarylpyrazoleCB1 Receptor (Antagonist)Anti-obesity (withdrawn)[18][19]
Crizotinib AminopyrazoleALK/ROS1Anticancer[11]
Apixaban Substituted PyrazoleFactor XaAnticoagulant[3]

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][20][21] This reaction's enduring prevalence is due to its reliability, operational simplicity, and the ready availability of starting materials.[22]

Mechanism and Causality

The reaction typically proceeds under acidic catalysis. The acid's role is crucial: it protonates a carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydrazine.

The core challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4][21] The outcome is governed by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The less sterically hindered carbonyl is often the preferred site for initial attack.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more reactive. For instance, in a 1,1,1-trifluoro-1,3-diketone, the carbonyl adjacent to the potent electron-withdrawing trifluoromethyl group is the primary site of attack.

Knorr_Synthesis cluster_process Reaction Pathway Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Condensation Acid-Catalyzed Condensation Dicarbonyl->Condensation Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Condensation Intermediate Hydrazone/ Enamine Intermediate Condensation->Intermediate Initial Attack Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization IsomerA Regioisomer A Cyclization->IsomerA Path A IsomerB Regioisomer B Cyclization->IsomerB Path B

Caption: The Knorr synthesis pathway, highlighting the critical condensation and cyclization steps that can lead to two distinct regioisomers.

Modern Synthetic Gateways to the Pyrazole Core

While the Knorr synthesis is a workhorse, medicinal chemists have developed a diverse array of alternative strategies to access the pyrazole scaffold, often providing superior regiocontrol or tolerance for complex functional groups.

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines is a powerful alternative. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[5][23]

  • From Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones provides a direct route to pyrazoles and has been known for over a century.[5] This method is particularly useful for accessing specific substitution patterns.

  • 1,3-Dipolar Cycloadditions: This elegant approach involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. It offers excellent control over the substitution pattern of the resulting pyrazole.[5]

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the product, offering high efficiency and atom economy. Several MCRs have been developed for pyrazole synthesis, often generating complex molecules in a single step.[5]

Synthetic_Gateways cluster_precursors Key Precursor Classes Pyrazole Pyrazole Core Diketone 1,3-Dicarbonyls Diketone->Pyrazole Knorr Synthesis Unsaturated α,β-Unsaturated Carbonyls Unsaturated->Pyrazole Michael Addition/ Cyclization Acetylenic Acetylenic Ketones Acetylenic->Pyrazole Cyclocondensation Dipolar Alkynes + Nitrile Imines Dipolar->Pyrazole 1,3-Dipolar Cycloaddition

Caption: A conceptual overview of the primary synthetic routes converging on the pyrazole scaffold.

Case Study: Synthesis and Logic of Celecoxib (Celebrex®)

Celecoxib is a landmark drug that exemplifies the power of the pyrazole scaffold in targeted therapy. As a selective COX-2 inhibitor, it provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][24]

Retrosynthetic Analysis and Workflow

The synthesis of Celecoxib is a textbook application of the Knorr methodology, where regioselectivity is masterfully controlled.[24]

  • The 1,3-Diketone Precursor: The synthesis begins with a Claisen condensation between p-methylacetophenone and ethyl trifluoroacetate. The choice of ethyl trifluoroacetate is deliberate; the potent electron-withdrawing nature of the -CF₃ group makes the adjacent carbonyl exceptionally electrophilic.

  • Regioselective Cyclization: This highly activated diketone is then reacted with 4-sulfonamidophenylhydrazine. The initial nucleophilic attack from the hydrazine occurs overwhelmingly at the more electrophilic trifluoromethyl-substituted carbonyl carbon. This strategic choice dictates the final arrangement of the substituents, yielding the desired 1,5-diarylpyrazole regioisomer almost exclusively.[24]

Celecoxib_Workflow Start1 p-Methylacetophenone Claisen Claisen Condensation (Base Catalyzed) Start1->Claisen Start2 Ethyl Trifluoroacetate Start2->Claisen Diketone 4,4,4-Trifluoro-1-(4-tolyl) butane-1,3-dione (Key Intermediate) Claisen->Diketone Knorr Knorr Cyclization (Regioselective) Diketone->Knorr Hydrazine 4-Sulfonamidophenyl- hydrazine Hydrazine->Knorr Celecoxib Celecoxib Knorr->Celecoxib

Caption: The streamlined, two-stage synthesis of Celecoxib, emphasizing the formation of the key diketone intermediate.

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of chemical synthesis. The following methodologies are representative of standard laboratory procedures for key transformations in pyrazole chemistry.

Protocol 1: General Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester, a variation of the classic Knorr reaction.[25]

  • Objective: To synthesize 3-phenyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Materials:

    • Ethyl benzoylacetate (3 mmol, 1.0 eq)

    • Phenylhydrazine (3.3 mmol, 1.1 eq)

    • Glacial Acetic Acid (catalytic, ~3 drops)

    • Ethanol (5 mL)

  • Procedure:

    • Combine ethyl benzoylacetate and phenylhydrazine in a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add ethanol (5 mL) to the mixture, followed by the catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

    • Cool the mixture further in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the pyrazolone.

  • Self-Validation: The identity and purity of the product should be confirmed by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected yield is typically high (>85%).[25]

Protocol 2: Synthesis of the Celecoxib Diketone Intermediate

This protocol details the crucial Claisen condensation to form the 1,3-diketone precursor for Celecoxib.[24]

  • Objective: To synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Materials:

    • 4'-Methylacetophenone (50 mmol, 1.0 eq)

    • Ethyl trifluoroacetate (75 mmol, 1.5 eq)

    • Sodium methoxide (60 mmol, 1.2 eq)

    • Anhydrous Methanol (100 mL)

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol and sodium methoxide. Stir until the base is fully dissolved.

    • Add the 4'-methylacetophenone to the flask via syringe.

    • Slowly add the ethyl trifluoroacetate dropwise to the stirring solution over 30 minutes. An exotherm may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting acetophenone is consumed.

    • Quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of 1M hydrochloric acid and ice.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step or purified further by column chromatography.

  • Causality Check: The use of a strong base (sodium methoxide) is essential to deprotonate the methyl group of the acetophenone, generating the nucleophilic enolate required to attack the ester. Using an excess of the ester drives the reaction equilibrium towards the product.

Conclusion and Future Outlook

The discovery of pyrazole derivatives has been a journey of continuous innovation, from the foundational Knorr synthesis to sophisticated multicomponent reactions. The pyrazole core is not merely a structural component but a strategic tool in drug design, offering a unique combination of stability, synthetic accessibility, and versatile pharmacophoric features. Case studies like Celecoxib and Sildenafil demonstrate how rational design, built upon a deep understanding of synthetic mechanisms and structure-activity relationships, can lead to groundbreaking therapeutics.

Looking ahead, the application of pyrazole derivatives continues to expand beyond inflammation and oncology into new frontiers, including agrochemicals and materials science.[5][26] The metabolic stability and tunable electronic properties of the pyrazole ring ensure that it will remain a privileged scaffold, empowering scientists to address complex biological challenges for years to come.

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The Enduring Scaffold: A Technical Guide to the Role of Pyrazoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a remarkable number of clinically successful drugs across a wide spectrum of therapeutic areas. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of pyrazoles in drug discovery. We will dissect the fundamental principles underlying their biological activity, explore key synthetic strategies, analyze critical structure-activity relationships (SAR), and detail their application in the design of novel therapeutic agents.

The Pyrazole Core: A Privileged Structure in Drug Design

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly sought-after motif in the design of bioactive molecules. Its prevalence in FDA-approved drugs is a testament to its favorable pharmacological properties. The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

The versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This "decoratability" enables medicinal chemists to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Pyrazoles are often employed as bioisosteres for other chemical groups, offering an alternative that can enhance binding affinity or reduce off-target effects.

Therapeutic Applications of Pyrazole-Containing Drugs

The broad utility of the pyrazole scaffold is evident in the diverse range of therapeutic areas where pyrazole-containing drugs have made a significant impact.

Anti-inflammatory Agents

Perhaps the most well-known application of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the management of arthritis and inflammatory pain. The pyrazole core of Celecoxib is crucial for its selective binding to the COX-2 enzyme, reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Key Pyrazole-Containing Anti-inflammatory Drugs

Drug NameTargetTherapeutic Use
CelecoxibCOX-2Osteoarthritis, Rheumatoid Arthritis, Acute Pain
MepirizoleCOXAnti-inflammatory, Analgesic
FomepizoleADHAntidote for Methanol and Ethylene Glycol Poisoning
Anticancer Therapies

In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, Crizotinib is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The pyrazole moiety in Crizotinib plays a critical role in anchoring the molecule within the ATP-binding pocket of the ALK enzyme.

Table 2: Notable Pyrazole-Based Anticancer Drugs

Drug NameTargetCancer Type
CrizotinibALK, MET, ROS1Non-Small Cell Lung Cancer
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
SunitinibVEGFR, PDGFRRenal Cell Carcinoma, Gastrointestinal Stromal Tumor
Central Nervous System (CNS) Disorders

The pyrazole scaffold has also been successfully incorporated into drugs targeting the central nervous system. Difenamizole, for example, exhibits analgesic and anti-inflammatory properties with effects on the CNS. The ability of pyrazole derivatives to cross the blood-brain barrier, combined with their versatile interaction capabilities, makes them attractive candidates for the development of novel neurotherapeutics.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. Pyrazole-containing compounds have demonstrated promising activity against a range of pathogens. Their mechanisms of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis. Research in this area is ongoing, with several pyrazole derivatives in preclinical development.

Synthetic Strategies for Pyrazole Derivatives

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with several reliable methods available to medicinal chemists.

Knorr Pyrazole Synthesis

One of the most common methods for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine derivative. This method is highly versatile and allows for the introduction of a wide variety of substituents on the pyrazole ring.

Experimental Protocol: A Generalized Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the β-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another widely used method involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This approach provides access to a different substitution pattern on the pyrazole ring compared to the Knorr synthesis.

Structure-Activity Relationships (SAR) of Pyrazoles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the SAR is crucial for the rational design of new and improved drugs.

For example, in the case of COX-2 inhibitors like Celecoxib, the trifluoromethyl group at the 3-position and the p-sulfamoylphenyl group at the 1-position are critical for both potency and selectivity. Modification of these groups can lead to a significant loss of activity or a shift in selectivity towards COX-1.

Diagram 1: Key Pharmacophoric Features of a Pyrazole-Based Kinase Inhibitor

SAR_Kinase_Inhibitor cluster_pyrazole Pyrazole Core cluster_substituents Key Substituents P N-N R1 R1 (Hinge Binding) P->R1 Interaction with ATP-binding site hinge R2 R2 (Selectivity Pocket) P->R2 Occupies hydrophobic pocket R3 R3 (Solvent Exposed) P->R3 Modulates physicochemical properties

Caption: SAR of a typical pyrazole-based kinase inhibitor.

Future Directions and Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the biological targets of pyrazole-containing compounds will undoubtedly lead to the discovery of new and more effective drugs. The ability to fine-tune the properties of the pyrazole core through targeted modifications ensures its enduring legacy in the field of drug discovery. From established blockbusters to promising clinical candidates, the pyrazole motif has proven its worth time and again, solidifying its position as a truly privileged scaffold in medicinal chemistry.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antitumor Agents. Pharmaceuticals.
  • Kumar, A., et al. (2013). A review on synthesis and biological activity of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Lv, P.-C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing a sulfonylurea moiety as novel anticancer agents. Bioorganic & Medicinal Chemistry.
  • Brogden, R. N., & Heel, R. C. (1987). Difenamizole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs.
  • Kamal, A., et al. (2015). Pyrazole-based compounds in cancer therapy: a review. Future Medicinal Chemistry.
  • Geronikaki, A. A., & Gavalas, A. M. (2006). Antimicrobial agents: synthesis and structure-activity relationship. A review. Current Medicinal Chemistry.

"Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the pyrazolone core, it serves as a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this molecule, beginning with a detailed exploration of its synthesis through established chemical pathways, including mechanistic insights. It further delves into the compound's key physicochemical properties, with a particular focus on its characteristic tautomerism. Finally, the guide outlines its reactivity, synthetic utility, and broad-ranging applications in drug discovery, supported by evidence from analogous pyrazole-based systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical entity.

Introduction: The Pyrazolone Scaffold

The pyrazole ring system is a "biologically privileged" scaffold, meaning it is a structural motif frequently found in molecules with diverse and potent biological activities.[1] Pyrazole derivatives have garnered immense attention from chemists and pharmacologists due to their wide spectrum of pharmaceutical applications, including anti-inflammatory, analgesic, antimicrobial, anti-hyperglycemic, and anticancer properties.[1][2][3]

A key subclass of pyrazoles is the pyrazolones, which contain a carbonyl group within the heterocyclic ring. This compound belongs to this class. Its structure features a methyl group on one of the ring nitrogens (N2) and a methyl ester at the C3 position, making it a valuable and modifiable intermediate for chemical synthesis. A critical feature of this and related pyrazolones is the existence of keto-enol tautomerism, where the 5-oxo form can equilibrate with its 5-hydroxy-pyrazole aromatic isomer.[2][4] This equilibrium is fundamental to its reactivity and chemical behavior.

Synthesis and Mechanistic Rationale

The construction of the pyrazolone ring is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a highly efficient and atom-economical approach involves the reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[2][4]

Recommended Synthetic Pathway: Cyclocondensation

The chosen pathway involves a one-pot reaction that proceeds via a sequential Michael addition and intramolecular cyclization.

Rationale for Experimental Choices:

  • Starting Materials: Methylhydrazine is a readily available nucleophile. DMAD is a highly reactive electrophile due to the two electron-withdrawing ester groups, making it an ideal partner for this cyclization.

  • Solvent: Protic solvents like ethanol or methanol are preferred as they can facilitate proton transfer steps in the mechanism and are effective at solvating the reactants.

  • Temperature: The reaction is often initiated at a low temperature to control the initial exothermic Michael addition and then brought to reflux to drive the subsequent cyclization and dehydration to completion.[2][4]

Detailed Experimental Protocol
  • To a stirred solution of dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in absolute ethanol (10 mL/mmol of DMAD) cooled to 0 °C in an ice bath, add methylhydrazine (1.05 eq) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the title compound as a solid.

Reaction Mechanism

The reaction proceeds through a well-defined mechanism involving nucleophilic attack followed by ring closure.

G cluster_steps Reaction Pathway cluster_product Product DMAD Dimethyl Acetylenedicarboxylate (DMAD) step1 Step 1: Michael Addition DMAD->step1 MeNHNH2 Methylhydrazine MeNHNH2->step1 step2 Step 2: Intramolecular Cyclization step1->step2 Enamine Intermediate step3 Step 3: Tautomerization step2->step3 Cyclized Intermediate product Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate step3->product

Caption: Proposed synthesis workflow for the target compound.

Physicochemical Properties and Spectroscopic Profile

The defining chemical characteristic of this compound is its existence as tautomers. In solution and in the solid state, it can exist in the keto form (5-oxo) or the enol form (5-hydroxy), with the equilibrium depending on factors like solvent polarity and pH.[2][4] The aromatic character of the 5-hydroxy form often makes it a significant contributor.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on analysis of structurally similar pyrazole derivatives.[2][5][6]

Technique Expected Observations
¹H NMR δ (ppm): ~3.9 (s, 3H, -COOCH₃), ~3.5 (s, 3H, N-CH₃), ~5.8 (s, 1H, C4-H in keto form) or ~6.0 (s, 1H, C4-H in enol form). A broad singlet for the OH proton (>10 ppm) may be observed for the enol tautomer.
¹³C NMR δ (ppm): ~165-175 (C=O, keto), ~160 (C=O, ester), ~150 (C5), ~140 (C3), ~90-100 (C4), ~52 (-COOCH₃), ~35 (N-CH₃).
FT-IR ν (cm⁻¹): ~3200 (O-H stretch, enol form), ~1730 (C=O stretch, ester), ~1680 (C=O stretch, keto form), ~1600 (C=N stretch).
Mass Spec. C₅H₈N₂O₃, Molecular Weight: 156.13 g/mol . Expected [M+H]⁺ at m/z 157.

Reactivity and Synthetic Utility

This compound is a versatile intermediate for further chemical modification, offering several reactive sites.

  • Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be converted into a variety of amides or other esters, which is a common strategy in drug development to modulate solubility and biological activity.

  • C4 Position: The C4 position on the pyrazole ring is nucleophilic, especially in the enol tautomer. It can undergo electrophilic substitution reactions such as Vilsmeier-Haack formylation, halogenation, and nitration, allowing for the introduction of diverse functional groups.

  • Keto Group: The carbonyl group at C5 can potentially react with nucleophiles, although its reactivity is tempered by its involvement in the tautomeric equilibrium.

G core Methyl 2-methyl-5-oxo- 2,5-dihydro-1H-pyrazole-3-carboxylate acid Carboxylic Acid Derivative core->acid Ester Hydrolysis (NaOH or HCl) c4_sub C4-Substituted Pyrazoles (e.g., Halogenated, Formylated) core->c4_sub Electrophilic Substitution (e.g., NBS, Vilsmeier Reagent) amide Amide Derivatives acid->amide Amide Coupling (e.g., EDC, HOBt)

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

While specific applications for this exact molecule are not extensively documented, the pyrazolone scaffold it is built upon is central to numerous commercial drugs and agricultural chemicals.[7] Its value lies primarily in its role as a molecular scaffold.

  • Anti-inflammatory Agents: The pyrazolone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives can be synthesized and screened for inhibitory activity against enzymes like cyclooxygenase (COX).[3]

  • Antimicrobial and Antifungal Agents: Many pyrazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[1] The title compound can be used as a starting point to generate libraries of novel compounds for antimicrobial screening.

  • Agrochemicals: Pyrazole derivatives are widely used as pesticides and herbicides due to their high biological activity and relatively low toxicity to non-target species.[7]

  • CNS-Active Agents: The scaffold has been incorporated into molecules targeting the central nervous system, showing potential for developing treatments for anxiety and other neurological disorders.[2]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its rich chemistry, governed by the interplay of its functional groups and its inherent tautomerism, provides numerous avenues for derivatization. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the design and synthesis of novel, biologically active molecules targeting a wide range of therapeutic areas. Its straightforward synthesis and potential for diverse modification underscore its importance as a tool for advancing chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERQLiY7Gq09WDZGfLWcOUuITQlRv5yUdv2EqU88lwuQ4GTt9n4si7g9YmrHdrO877azWSEqMT4CnRTeZXahlq7y8mM0zRQoW-jRCPu6_RQg0A5yu08veVTDu8MG6PAxMgKtTXXh2bTdpHEg1sm0nt2v-iIGcdulA==]
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Methodological & Application

The Synthetic Versatility of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the applications of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the construction of complex molecular architectures. Herein, we delve into the core reactivity of this pyrazolone derivative and provide detailed protocols for its utilization in the synthesis of valuable heterocyclic scaffolds.

Introduction: Unlocking the Potential of a Privileged Scaffold

This compound is a member of the pyrazolone family, a class of heterocyclic compounds renowned for their significant and diverse biological activities.[1][2] The pyrazole nucleus is a "biologically privileged" scaffold found in numerous pharmaceuticals and agrochemicals.[3] The subject of this guide possesses a unique combination of functional groups: a reactive active methylene group at the C4 position, an ester moiety, and an N-methylated pyrazole core. This arrangement of functionalities makes it an exceptionally useful precursor for a variety of chemical transformations, particularly in the realm of multicomponent reactions for the efficient synthesis of fused heterocyclic systems.[3][4]

This guide will focus on two key applications of this versatile reagent: the synthesis of pyranopyrazoles and pyrazolo[3,4-b]pyridines, both of which are important pharmacophores.

I. Synthesis of Pyranopyrazoles via Multicomponent Reactions

Pyranopyrazole derivatives are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine.[3] In our case, this compound serves as a pre-cyclized and activated substrate, streamlining the synthesis.

The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene group of the pyrazolone, followed by a Michael addition of a nucleophile (generated from malononitrile) and subsequent cyclization to afford the pyranopyrazole scaffold.

Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-4-aryl-1-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

This protocol is adapted from established procedures for the synthesis of pyranopyrazoles using related pyrazolone derivatives.[3][5][6][7][8][9]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol (or other suitable solvent like water)

  • Catalyst (e.g., piperidine, triethylamine, or a solid acid/base catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add malononitrile (1 mmol) to the mixture.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or heat under reflux (e.g., 70-80 °C) for a specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Data Presentation:

EntryAromatic AldehydeCatalystReaction Time (h)Yield (%)
1BenzaldehydePiperidine292
24-ChlorobenzaldehydeTriethylamine388
34-MethoxybenzaldehydePiperidine1.595
42-NaphthaldehydePiperidine485

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this reaction. Water can also be used as a green solvent alternative.[3]

  • Catalyst: A basic catalyst like piperidine or triethylamine is typically used to facilitate both the Knoevenagel condensation and the subsequent cyclization steps. The choice of catalyst can influence reaction rates and yields.

  • Temperature: The reaction can often proceed at room temperature, but heating can significantly reduce the reaction time.

Visualization of the Workflow:

Pyranopyrazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Sequence Pyrazolone Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Knoevenagel Knoevenagel Condensation Pyrazolone->Knoevenagel Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel Malononitrile Malononitrile Michael Michael Addition Malononitrile->Michael Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Solvent Solvent (e.g., Ethanol) Temperature Room Temp. or Reflux Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyranopyrazole Derivative Cyclization->Product

Caption: Workflow for the synthesis of pyranopyrazoles.

II. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant therapeutic potential, including applications as kinase inhibitors and antidiabetic agents.[1][10][11] The synthesis of these compounds can be achieved through various strategies, often starting from 5-aminopyrazole derivatives.[1][10] Our target molecule, with its active methylene group, can be envisioned as a precursor to a reactive intermediate that can undergo cyclization to form the pyrazolo[3,4-b]pyridine core. A plausible approach involves a reaction with an enaminone or a similar three-carbon electrophilic synthon.

A more direct and modern approach involves a multicomponent reaction. For instance, a reaction of a pyrazolone, an aldehyde, an active methylene compound (like malononitrile), and an amine source can lead to highly substituted dihydropyridine derivatives fused to the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diaryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

This protocol is based on the synthesis of related pyrazolo[3,4-b]pyridine scaffolds.[12]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aniline (or other primary aromatic amine)

  • Malononitrile

  • Ethanol

  • Solid acid catalyst (e.g., sulfonated amorphous carbon, AC-SO3H)[12]

Procedure:

  • To a mixture of this compound (1 mmol), aromatic aldehyde (1 mmol), and aniline (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

  • Add the solid acid catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for the required time (e.g., 6-12 hours), monitoring by TLC.

  • After completion, filter off the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation:

EntryAromatic AldehydePrimary AmineCatalystReaction Time (h)Yield (%)
1BenzaldehydeAnilineAC-SO3H885
24-MethylbenzaldehydeAnilineAC-SO3H789
3Benzaldehyde4-ChloroanilineAC-SO3H1082

Causality Behind Experimental Choices:

  • Catalyst: A solid acid catalyst is advantageous as it is easily recoverable and reusable, aligning with the principles of green chemistry.[12]

  • Reaction Pathway: This multicomponent reaction likely proceeds through a complex cascade of reactions including Knoevenagel condensation, Michael addition, and a final cyclization and aromatization (or partial aromatization) to form the stable fused heterocyclic system. The use of aniline introduces an additional point of diversity in the final product.

Visualization of the Logical Relationship:

Pyrazolopyridine_Synthesis Start Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate + Aldehyde + Amine + Malononitrile Intermediate1 Formation of Knoevenagel Adduct Start->Intermediate1 Acid Catalyst Intermediate2 Michael Addition of Enamine/Amine Intermediate1->Intermediate2 Intermediate3 Cyclization and Dehydration/Aromatization Intermediate2->Intermediate3 Product Pyrazolo[3,4-b]pyridine Derivative Intermediate3->Product

Caption: Logical steps in pyrazolopyridine synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for its efficient participation in multicomponent reactions, providing rapid access to complex and biologically relevant heterocyclic scaffolds such as pyranopyrazoles and pyrazolo[3,4-b]pyridines. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst. (2022). Journal of Chemical, Biological and Physical Sciences, 12(2), 135-144.
  • Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. International Journal of ChemTech Research, 12(5), 273-280.
  • Review on Synthesis of Pyranopyrazoles Deriv
  • Das, B., & Adhikary, A. (2022). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. In Proceedings of the 3rd International Conference on Innovations in Science and Technology (ICIST 2022) (pp. 220-229).
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Al-Matar, H. M., El-Enany, M. M., & Elnagdi, M. H. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6619-6629.
  • Nguyen, T. T., Nguyen, T. V., & Vo, T. N. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2465-2471.
  • Komarova, E. S., Makarov, V. A., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1164-1171.
  • Gomaa, M. A.-M. (2014).
  • Cernat, A.,-M.,-I., & Bolm, C. (2017). Multicomponent mechanochemical synthesis. Chemical Society Reviews, 46(21), 6456-6473.
  • Pandey, A. K., Singh, K., & Singh, A. K. (2023). One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Journal of Sciences, Islamic Republic of Iran, 34(2), 129-136.
  • Bautista-Jiménez, D., Martínez-Vargas, A., & González-Zamora, E. (2021).

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Application Notes & Protocols: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Core as a Privileged Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the pyrazole moiety is recognized as a "privileged scaffold".[1] Its derivatives exhibit a vast spectrum of biological activities, forming the core of numerous pharmaceuticals.[2] Within this class, 5-pyrazolone derivatives are particularly noteworthy due to their synthetic versatility. Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate stands out as a powerful and adaptable building block. Its structure is primed for a variety of chemical transformations, featuring:

  • An active methylene group at the C4 position, readily deprotonated to form a potent nucleophile.

  • A reactive carbonyl group at the C5 position, a key site for condensation and cyclization reactions.

  • An ester functionality at C3, which can be further modified or used to influence the electronic properties of the ring.

These features enable its participation in a wide array of classical and modern synthetic methodologies, including Knoevenagel condensations, Michael additions, and sophisticated multicomponent reactions (MCRs), to generate a rich diversity of complex heterocyclic systems.[3][4] This guide provides an in-depth exploration of its reactivity, complete with detailed protocols for the synthesis of key heterocyclic structures.

Foundational Reactions: Leveraging the Active Methylene Group

The most prominent feature of the pyrazolone core is the nucleophilicity of the C4 position. This reactivity is the cornerstone of its utility as a building block.

Knoevenagel Condensation: Synthesis of 4-Ylidene Derivatives

The Knoevenagel condensation is a fundamental reaction that involves the condensation of an active methylene compound with an aldehyde or ketone.[5] For this compound, this reaction is highly efficient for creating 4-arylidene or 4-alkylidene derivatives, which are themselves valuable intermediates.

Mechanism Insight: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate.[6] The base abstracts a proton from the C4 methylene group, creating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often acid-catalyzed or thermally driven, yields the final C4-substituted pyrazolone.

Caption: Workflow for Knoevenagel Condensation.

Protocol 1: Synthesis of Methyl 4-(4-methoxybenzylidene)-2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Materials:

  • This compound (1.70 g, 10 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ethanol (30 mL)

  • Piperidine (0.1 mL, catalytic amount)

  • Glacial Acetic Acid (optional, a few drops)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in 30 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane, 1:1 v/v). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates reaction progression.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure 4-ylidene derivative.

Rationale: Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. Piperidine acts as a basic catalyst to facilitate the initial deprotonation, which is the rate-determining step.

Table 1: Representative Knoevenagel Condensation Reactions

AldehydeCatalystSolventTime (h)Yield (%)
BenzaldehydePiperidineEthanol3~90%
4-Chlorobenzaldehyde(NH₄)₂CO₃Water/Ethanol1~95%[6]
4-NitrobenzaldehydePiperidineEthanol2~92%
Thiophene-2-carboxaldehydeAcetic AcidEthanol4~88%
Tandem Knoevenagel-Michael Reaction: Synthesis of Bis(pyrazolyl)methanes

Building upon the Knoevenagel condensation, a highly efficient tandem reaction can be performed. The initially formed 4-ylidene product is an electron-deficient alkene and thus an excellent Michael acceptor. In the presence of a second equivalent of the pyrazolone (the Michael donor), a conjugate addition occurs, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s.[4]

Mechanism Insight: This one-pot reaction proceeds first through the Knoevenagel condensation as described above. The resulting α,β-unsaturated carbonyl system is then attacked at the β-carbon by a carbanion generated from a second molecule of the pyrazolone. This forms a new carbon-carbon bond and yields the bis-heterocyclic product.[7]

G Pyrazolone1 Pyrazolone (1 eq) Knoevenagel_Product 4-Ylidene Intermediate (Michael Acceptor) Pyrazolone1->Knoevenagel_Product Aldehyde Aldehyde (1 eq) Aldehyde->Knoevenagel_Product Knoevenagel Condensation Bis_Product Bis(pyrazolyl)methane Product Knoevenagel_Product->Bis_Product Pyrazolone2 Pyrazolone (1 eq) (Michael Donor) Pyrazolone2->Bis_Product Michael Addition

Caption: Tandem Knoevenagel-Michael Reaction Pathway.

Protocol 2: Catalyst-Free Synthesis of a 4,4'-(Arylmethylene)bis(pyrazol-5-ol)

Materials:

  • This compound (3.40 g, 20 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.06 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • Combine the pyrazolone (2 equivalents) and the aromatic aldehyde (1 equivalent) in a 50 mL round-bottom flask.

  • Add 25 mL of ethanol and stir to dissolve.

  • Heat the mixture to reflux for a short period, typically 15-30 minutes.[4] The reaction is often rapid.

  • Self-Validation: Monitor the reaction via TLC. The reaction is complete when the aldehyde spot is no longer visible.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a dense solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often obtained in high purity without the need for further purification.

Rationale: This reaction can often proceed without an explicit catalyst, especially under reflux conditions, as the basicity of the pyrazolone itself can be sufficient to initiate the cascade.[4] Using a 2:1 stoichiometric ratio of pyrazolone to aldehyde drives the reaction towards the bis-adduct.

Advanced Applications: Constructing Fused Heterocyclic Systems

The true power of this building block is realized in its ability to construct complex, fused heterocyclic scaffolds, which are of high interest in drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are structural analogs of purines and exhibit a wide range of biological activities.[8] They can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. While our title compound is not a 5-aminopyrazole, it serves as a precursor to intermediates that readily undergo cyclization to form the pyridine ring. A common strategy involves the reaction of the pyrazolone with enaminonitriles or similar reagents.

Mechanism Insight: The synthesis often proceeds via an initial condensation or Michael addition, followed by an intramolecular cyclization and subsequent dehydration/aromatization. The active methylene group (C4) and the endocyclic nitrogen or exocyclic amine group act as nucleophiles, while the carbonyl and nitrile/ester groups act as electrophiles to facilitate the ring closure, ultimately forming the fused pyridine ring.[9]

G cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product Pyrazolone Pyrazolone Derivative Condensation Initial Condensation/ Michael Addition Pyrazolone->Condensation Reagent 1,3-Bis-electrophile (e.g., Enaminonitrile) Reagent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Fused_Product Pyrazolo[3,4-b]pyridine Aromatization->Fused_Product

Caption: General workflow for Pyrazolopyridine Synthesis.

Protocol 3: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

Materials:

  • This compound (1.70 g, 10 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ammonium Acetate (1.54 g, 20 mmol)

  • Ethanol or Acetic Acid (20 mL)

Procedure:

  • In a 100 mL flask, combine the pyrazolone, aromatic aldehyde, malononitrile, and ammonium acetate in the chosen solvent (ethanol or acetic acid).

  • Rationale: This is a multicomponent reaction. Ammonium acetate serves as both a catalyst and the source of nitrogen for the pyridine ring.

  • Heat the mixture to reflux for 6-8 hours, with stirring.

  • Self-Validation: Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, pour the reaction mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent like ethanol or DMF/water to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Table 2: Building Blocks for Fused Pyrazole Systems

Pyrazolone DerivativeCo-reactantResulting Fused System
4-Acyl PyrazoloneHydrazine/AminePyrazolo[3,4-c]pyrazole
Pyrazoloneβ-EnaminonitrilePyrazolo[3,4-b]pyridine
PyrazoloneChalconePyranopyrazole
4-Ylidene PyrazoloneThioureaPyrazolo[3,4-d]pyrimidine

Conclusion

This compound is a quintessential example of a versatile building block in modern organic synthesis. The strategic placement of its active methylene, carbonyl, and ester functional groups provides multiple handles for chemical manipulation. From straightforward Knoevenagel condensations to complex one-pot multicomponent reactions, this pyrazolone derivative offers reliable and efficient pathways to a vast array of simple and fused heterocyclic compounds. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists aiming to leverage this powerful scaffold in the design and development of novel, biologically active molecules.

References

  • Reddy, T. R., & Reddy, L. S. (2014). Synthetic Protocol Toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy. PubMed.
  • Ayaz, M. D., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. JOCPR.
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Zhu, Q., et al. (n.d.). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. PMC - NIH.
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Al-Soud, Y. A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
  • Khan, I., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Bautista-Jiménez, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
  • Nishino, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo).
  • Acta Crystallographica Section E. (2010). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. NIH.
  • Wang, Y.-L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • ResearchGate. (2015). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • Ansari, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Krasavin, M., & Gavryushin, A. (2013). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate.
  • Mini-Reviews in Organic Chemistry. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • ResearchGate. (2012). ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst.
  • Kharaneko, A. O., et al. (2020). Synthesis and Modification of Hetero-Fused Pyrazoles Derived from Methyl 1-(2-Oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate. ResearchGate.
  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.

Sources

Application Notes & Protocols: Synthesis of Bioactive Pyrazoles from Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Versatility of Pyrazolone Precursors

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscore the clinical significance of pyrazole-based compounds.[2]

Our starting material, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, belongs to the pyrazolone family. Pyrazolones are highly versatile synthetic intermediates.[4][5] Their reactivity, particularly at the C4 position and the C5-oxo group, allows for extensive chemical modification. A key strategic transformation involves converting the C5-oxo group into a leaving group and subsequent functionalization, which facilitates the aromatization of the ring to yield the stable pyrazole core. This guide details the synthetic pathways to transform this readily available starting material into highly functionalized, bioactive pyrazole derivatives.

Core Synthetic Strategy: From Pyrazolone to Functionalized Pyrazole

The primary synthetic challenge is the conversion of the dihydro-pyrazolone ring into a fully aromatic pyrazole. This is most efficiently achieved by transforming the C5-oxo group into a more reactive functional group, such as a halogen. The Vilsmeier-Haack reaction is an exceptionally effective method for this purpose, simultaneously introducing a formyl group at the C4 position and chlorinating the C5 position.[6][7] This creates a di-functionalized pyrazole intermediate, a powerful building block for diversification.

The resulting 5-chloro-4-formyl pyrazole can then be subjected to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents at the 5-position, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[8][9][10]

G start Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate intermediate Methyl 5-chloro-4-formyl- 2-methyl-2H-pyrazole-3-carboxylate start->intermediate Vilsmeier-Haack Reaction (POCl3, DMF) final_product Bioactive Pyrazole Derivatives (e.g., Kinase Inhibitors) intermediate->final_product Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst)

Caption: Overall synthetic workflow.

Protocol I: Vilsmeier-Haack Chloroformylation of the Pyrazolone Core

This protocol details the synthesis of the key intermediate, Methyl 5-chloro-4-formyl-2-methyl-2H-pyrazole-3-carboxylate. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and chlorinating agent.[4][7]

Objective: To synthesize a versatile 5-chloro-4-formyl pyrazole intermediate.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous DMF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 5-chloro-4-formyl-2-methyl-2H-pyrazole-3-carboxylate.

Causality and Insights:

  • The use of excess DMF and POCl₃ ensures the complete conversion of the starting material.[7]

  • The high reaction temperature is necessary to drive the chloroformylation and subsequent aromatization.

  • Careful, slow neutralization is critical as the quenching of excess POCl₃ is highly exothermic.

Protocol II: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol demonstrates the power of the 5-chloro-pyrazole intermediate by using it in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds and installing diverse aryl moieties.[12][13]

Objective: To synthesize a C5-arylated pyrazole derivative, a common core in kinase inhibitors.[8][9]

Materials and Reagents:

  • Methyl 5-chloro-4-formyl-2-methyl-2H-pyrazole-3-carboxylate (from Protocol I)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 5-chloro-4-formyl-2-methyl-2H-pyrazole-3-carboxylate (1 equivalent), the chosen arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a magnetic stir bar.

  • Catalyst Addition: Add Palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.1 equivalents).

  • Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired C5-arylated pyrazole.

Causality and Insights:

  • The Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11]

  • The Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Degassing: Removing dissolved oxygen is crucial as oxygen can oxidize the Pd(0) active catalyst, rendering it inactive.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)-Cl(L2) pd0->ox_add + R-Cl trans Transmetalation Ar-Pd(II)-Ar'(L2) ox_add->trans + Ar'B(OH)2 (Base) red_elim Reductive Elimination trans->red_elim red_elim->pd0 Product (R-Ar') Released

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Summary & Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. The following table provides expected outcomes for the described protocols.

CompoundStarting MaterialKey ReagentsTypical YieldCharacterization Notes (¹H NMR)
Intermediate (Protocol I)This compoundPOCl₃, DMF60-75%Appearance of a singlet for the formyl proton (~10 ppm). Disappearance of the C4-H proton signal from the starting pyrazolone.
Final Product (Protocol II)Methyl 5-chloro-4-formyl-2-methyl-2H-pyrazole-3-carboxylateArylboronic acid, Pd(OAc)₂, K₂CO₃65-85%Appearance of new aromatic proton signals corresponding to the coupled aryl group. Disappearance of the starting chloropyrazole in the crude spectrum.

Conclusion

The transformation of this compound into functionalized, bioactive pyrazoles is a robust and highly adaptable synthetic strategy. The key chloroformylation via the Vilsmeier-Haack reaction provides a versatile intermediate that serves as a launchpad for diversification through modern cross-coupling techniques like the Suzuki-Miyaura reaction. These protocols provide a reliable foundation for researchers in drug discovery to access novel pyrazole derivatives with significant therapeutic potential.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Akbas, E., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
  • Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Al-Ostath, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Ingentium Magazine. (2025). Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review.
  • Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
  • National Center for Biotechnology Information. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Yakan, H., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules.
  • Petrusevicius, J., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • Vasylev, M. V., et al. (2017). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Vasylev-Gorbunova/63c5617a9985a73b4d45087313c49091f09e3940
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
  • Ali, F., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Chemistry.
  • Shawali, A. S., et al. (1998). STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society, Perkin Transactions 1.
  • Gomha, S. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports.
  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.
  • Panda, S. S., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • da Silva, A. C. G., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
  • Reddy, C. R., et al. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ACS Omega.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Özdemir, N., et al. (2021). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.
  • Vagdevi, H. M., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical and Clinical Research.

Sources

Application Notes and Protocols for Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound. Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details robust experimental protocols for its synthesis via two distinct and reliable routes, thorough methods for its spectroscopic characterization, and a foundational protocol for evaluating its potential antimicrobial efficacy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for successful application and further derivatization.

Introduction and Scientific Background

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3] The compound of interest, this compound (CAS No. for the parent acid: 58365-04-1), is a functionalized pyrazolone derivative poised for use as a key building block in the synthesis of novel therapeutic agents.

A critical chemical feature of this molecule is its existence in tautomeric forms: the keto form (5-oxo-2,5-dihydro) and the enol form (5-hydroxy). The predominance of one tautomer over the other is influenced by the solvent and substitution pattern.[4][5] Understanding this equilibrium is vital for interpreting spectroscopic data and predicting reactivity. This guide will focus on the synthesis and application of this specific N-methylated pyrazole ester, providing a gateway for its exploration in drug development programs.

Synthesis Protocols

Two primary routes for the synthesis of the target compound are presented. Protocol A is a direct and high-yielding esterification of the commercially available carboxylic acid precursor. Protocol B offers a fundamental, one-pot approach from acyclic starting materials, demonstrating the construction of the pyrazole core.

Protocol A: Fischer Esterification of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

This protocol is the most straightforward method, relying on the acid-catalyzed esterification of the corresponding carboxylic acid. This approach is recommended for its simplicity and high conversion rate.

Scientific Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. Using an excess of methanol drives the reaction equilibrium towards the product, and a strong acid catalyst (like sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (5.0 g, 35.2 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension. The mixture should become homogeneous.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a crystalline solid.

Protocol B: One-Pot Cyclocondensation of Methylhydrazine and Dimethyl Acetylenedicarboxylate (DMAD)

This method builds the pyrazole ring from fundamental components and is adapted from a similar synthesis of an N-phenyl analog.[4][5] It provides an alternative route when the carboxylic acid precursor is unavailable.

Scientific Rationale: This reaction proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to one of the electrophilic acetylenic carbons of DMAD. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, followed by elimination of methanol to form the stable pyrazolone ring.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve methylhydrazine (1.62 g, 35.2 mmol) in a 1:1 mixture of toluene and dichloromethane (80 mL).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (5.0 g, 35.2 mmol) dropwise from the dropping funnel over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reflux: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to yield the pure product.

Diagram of Synthetic Pathways

G cluster_A Protocol A: Fischer Esterification cluster_B Protocol B: One-Pot Cyclocondensation A_Start 2-Methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylic acid A_Prod Target Compound: Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate A_Start->A_Prod 1. MeOH 2. H₂SO₄ (cat.) 3. Reflux B_Start1 Methylhydrazine B_Prod Target Compound: Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate B_Start1->B_Prod B_Start2 Dimethyl Acetylenedicarboxylate (DMAD) B_Start2->B_Prod Toluene/DCM Reflux

Caption: Synthetic routes to the target pyrazole ester.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is critical.[7] The following protocols detail the standard spectroscopic techniques used for characterization.

Data Summary Table
ParameterExpected Value / Observation
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ ~3.85 (s, 3H, -OCH₃), δ ~3.40 (s, 3H, N-CH₃), δ ~6.10 (s, 1H, pyrazole C4-H), δ ~11-12 (br s, 1H, enol -OH, if present)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O, ester), δ ~160 (C=O, pyrazole C5), δ ~145 (pyrazole C3), δ ~95 (pyrazole C4), δ ~52 (-OCH₃), δ ~35 (N-CH₃)
FT-IR (ATR, cm⁻¹)~3200 (O-H, enol form), ~1730 (C=O ester stretch), ~1680 (C=O amide/keto stretch), ~1600 (C=N stretch), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z = 143.04 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration. The presence of the enol tautomer may lead to additional or broadened signals.[4]

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise molecular structure in solution, confirming connectivity and the chemical environment of each atom.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Key parameters include a spectral width of 0-15 ppm and a relaxation delay of 1-2 seconds. The singlet for the pyrazole C4-H is highly characteristic.[4]

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum on the same instrument. This will confirm the number of unique carbon environments and their chemical nature (e.g., carbonyls, sp² carbons).

Protocol 3.2: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of key functional groups, particularly the carbonyl groups of the ester and the pyrazolone ring.

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The presence of strong absorption bands around 1730 cm⁻¹ and 1680 cm⁻¹ is indicative of the ester and keto carbonyls, respectively.[5]

Protocol 3.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Application Protocol: Antimicrobial Screening

Given the known antimicrobial activities of pyrazole derivatives, a primary application of this compound is as a lead structure for novel antibiotics.[2][3] The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It allows for the efficient screening of multiple compounds against various bacterial or fungal strains.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the title compound in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate, creating a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A solvent control (wells with bacteria, broth, and DMSO at the highest concentration used) is essential to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Diagram of Antimicrobial Screening Workflow

G A Prepare Compound Stock Solution (in DMSO) C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate Visually for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for MIC determination via broth microdilution.

References

  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials. Springer Singapore.
  • Li, J., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Molecules.
  • Patel, R. P., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Nair, V., et al. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis.
  • Ilaš, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
  • Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals.
  • Levenets, T.V., & Koz'minykh, V.O. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester.
  • Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.
  • El-Kashef, H., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC.
  • Maccata, G., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules.
  • Bayindir, S., et al. (2015). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Application Notes & Protocols: The Utility of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, lending its versatile chemistry to a wide array of highly effective fungicides, herbicides, and insecticides.[1][2] This document provides an in-depth guide to the synthesis and application of a key building block, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate . We will explore the synthetic protocols for this intermediate and detail its subsequent conversion into potent agrochemical agents. The methodologies presented are grounded in established chemical principles, offering researchers and development professionals a practical framework for innovation in crop protection.

Introduction: The Significance of the Pyrazole Moiety

Pyrazole derivatives have become indispensable in the development of new pesticides.[1] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be tailored to interact with a variety of biological targets in weeds, fungi, and insects.[3] Agrochemicals built upon this core are known for their high efficacy, broad-spectrum activity, and in many cases, novel modes of action that help manage resistance.[1][3]

This compound is a particularly valuable intermediate due to its multiple reactive sites, which allow for straightforward chemical modification to generate diverse libraries of candidate compounds for biological screening. This guide will first detail a reliable method for its synthesis and then demonstrate its utility in the preparation of advanced agrochemical derivatives.

Synthesis of the Core Intermediate: this compound

The synthesis of this pyrazolone intermediate is efficiently achieved through a cyclocondensation reaction. The following protocol outlines a common and reliable method adapted from established procedures for similar pyrazole carboxylates.[4][5] The reaction involves the condensation of dimethyl acetylenedicarboxylate (DMAD) with methylhydrazine.

Synthesis Workflow Diagram

synthesis_workflow reagents Reagents: - Dimethyl Acetylenedicarboxylate (DMAD) - Methylhydrazine - Methanol (Solvent) reaction Cyclocondensation Reaction (Exothermic, control temperature) reagents->reaction 1. Add DMAD to Methylhydrazine in Methanol at 0-5 °C workup Reaction Work-up: 1. Solvent Evaporation 2. Aqueous Wash 3. Extraction with Ethyl Acetate reaction->workup 2. Stir at RT for 12h purification Purification (Recrystallization from Ethanol) workup->purification 3. Isolate Crude Solid product Final Product: Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate purification->product 4. Obtain Pure Crystalline Product

Caption: Workflow for the synthesis of the pyrazole intermediate.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • Methylhydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylhydrazine (1.0 eq) in anhydrous methanol (100 mL). Cool the solution to 0-5 °C using an ice bath.

    • Causality: The reaction is exothermic. Starting at a low temperature is crucial to control the reaction rate and prevent the formation of side products. Methanol is an excellent polar protic solvent for both reactants.

  • Addition of DMAD: Add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the stirred methylhydrazine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slow, dropwise addition maintains temperature control and ensures a homogenous reaction mixture, leading to a higher yield of the desired product.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Stirring for an extended period at room temperature ensures the reaction goes to completion.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Causality: This step separates the organic product from water-soluble impurities and unreacted starting materials.

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

    • Causality: The brine wash removes residual water, and MgSO₄ is a drying agent that removes any dissolved water from the organic phase.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol to afford this compound as a white crystalline solid.

    • Self-Validation: Recrystallization is a critical purification step. The formation of well-defined crystals is an indicator of high purity. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Characterization
ParameterExpected Outcome
Appearance White crystalline solid
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃) δ ~3.9 (s, 3H, OCH₃), 3.4 (s, 3H, N-CH₃), 5.8 (s, 1H, CH)
Melting Point Specific to the compound, to be determined experimentally

Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)

A prominent class of fungicides derived from this pyrazole core are the pyrazole carboxamides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These fungicides disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control. The synthesis involves converting the methyl ester of our intermediate into a carboxylic acid, followed by amide coupling.

Fungicide Synthesis Pathway

fungicide_synthesis start_pyrazole Methyl 2-methyl-5-oxo- 2,5-dihydro-1H-pyrazole-3-carboxylate hydrolysis Step 1: Saponification (LiOH, THF/H₂O) start_pyrazole->hydrolysis acid_intermediate 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylic acid hydrolysis->acid_intermediate Acidification (HCl) activation Step 2: Acid Activation (SOCl₂ or EDC/HOBt) acid_intermediate->activation coupling Step 3: Amide Coupling (with substituted aniline) activation->coupling Acyl Chloride / Activated Ester fungicide Final Product: N-Aryl-2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxamide (SDHI) coupling->fungicide

Caption: Synthetic pathway from the pyrazole intermediate to an SDHI fungicide.

Protocol for a Representative Pyrazole Carboxamide Fungicide

Objective: To synthesize an N-aryl pyrazole carboxamide fungicide from the intermediate.

Part A: Hydrolysis to Carboxylic Acid

  • Saponification: Dissolve the starting pyrazole ester (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Causality: LiOH is a strong base that hydrolyzes the methyl ester to its corresponding carboxylate salt. THF helps to solubilize the organic starting material.

  • Acidification: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.

    • Causality: Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

    • Self-Validation: The purity of this acid intermediate is crucial for the next step. It can be confirmed by melting point and NMR spectroscopy.

Part B: Amide Coupling

  • Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours.

    • Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which is necessary for the subsequent amidation. DMF catalyzes this conversion.

  • Coupling Reaction: Cool the reaction mixture and remove the excess SOCl₂ and toluene in vacuo. Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve the desired substituted aniline (e.g., 2-chloroaniline) (1.0 eq) and triethylamine (1.5 eq) in DCM. Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise.

    • Causality: Triethylamine is a base that scavenges the HCl byproduct generated during the amide bond formation, driving the reaction to completion.

  • Work-up and Purification: Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to yield the final N-aryl pyrazole carboxamide fungicide.

Application in Herbicide Synthesis: HPPD Inhibitors

The pyrazolone structure is also a key feature in herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This inhibition disrupts pigment biosynthesis in susceptible plants, leading to characteristic bleaching symptoms and eventual death. Synthesis often involves derivatization at the 4-position of the pyrazole ring.

Herbicide Synthesis Pathway

herbicide_synthesis start_pyrazole Methyl 2-methyl-5-oxo- 2,5-dihydro-1H-pyrazole-3-carboxylate acylation Step 1: C-Acylation at 4-position (e.g., with 2,4-dichlorobenzoyl chloride) start_pyrazole->acylation Base catalyst (e.g., Et₃N) herbicide_intermediate Benzoylated Pyrazole Intermediate acylation->herbicide_intermediate modification Step 2: Optional Modification (e.g., Sulfonylation of 5-oxo group) herbicide_intermediate->modification herbicide Final Product: Pyrazolate-type Herbicide modification->herbicide

Caption: General synthetic route towards pyrazole-based HPPD-inhibiting herbicides.

Protocol for a Representative Pyrazole Herbicide

Objective: To synthesize a pyrazolate-type herbicide via C-acylation.

Materials:

  • This compound

  • 2,4-Dichlorobenzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the pyrazole intermediate (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Causality: The reaction is performed under inert conditions to prevent side reactions with atmospheric moisture. Triethylamine acts as a base to facilitate the acylation.

  • Acylation: Cool the solution to 0 °C. Add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in DCM dropwise.

    • Causality: The electron-rich 4-position of the pyrazolone ring undergoes electrophilic acylation. The benzoyl group is a key component for HPPD inhibition in many pyrazole herbicides.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess base, while the bicarbonate wash removes unreacted acid chloride.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target herbicide.

    • Self-Validation: The final product's structure and purity must be confirmed via spectroscopic methods (NMR, MS, IR) and HPLC analysis.

Conclusion

This compound is a foundational intermediate for the synthesis of a diverse range of modern agrochemicals. The protocols detailed herein provide a robust starting point for researchers in crop protection chemistry. By leveraging the reactivity of this scaffold, novel fungicides, herbicides, and insecticides can be developed to address the ongoing challenges of pest and disease management in global agriculture. The versatility of this building block ensures its continued relevance in the discovery pipeline for next-generation crop protection solutions.

References

  • MDPI. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • ResearchGate. (n.d.). Agrochemicals containing pyrazole scaffolds | Download Scientific Diagram.
  • ScienceDirect. (2024). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • National Institutes of Health (NIH). (n.d.). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate - PMC.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2024). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
  • Chem-Impex. (n.d.). Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF.
  • ResearchGate. (2025). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
  • Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
  • LOCKSS. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION.
  • MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid.
  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

Sources

Application Notes: The Strategic Use of Pyrazole Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Advantage of the Ester Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This structure is a key pharmacophore in blockbuster drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[2] The versatility of the pyrazole core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3][4]

This guide focuses specifically on pyrazole esters , a subclass of derivatives where an ester functional group is incorporated into the molecule. The addition of an ester can serve several strategic purposes in drug design:

  • Prodrug Development: Ester groups can be used to mask polar functional groups (like carboxylic acids or hydroxyls), increasing lipophilicity and enhancing membrane permeability. Once absorbed, these esters are readily hydrolyzed by endogenous esterase enzymes to release the active parent drug, improving oral bioavailability.[5]

  • Modulation of Physicochemical Properties: Esterification can alter solubility, stability, and formulation characteristics, which are critical for developing a viable drug product.[5]

  • Intellectual Property: Novel ester derivatives of known active compounds can create new chemical entities, extending patent life and providing a competitive advantage.

This document provides an in-depth guide to the application of pyrazole esters, focusing on their role as anti-inflammatory and anticancer agents. It includes detailed, field-proven protocols for their synthesis and biological evaluation, data interpretation guidelines, and insights into their mechanisms of action.

Key Therapeutic Application: Anti-inflammatory Agents (COX-2 Inhibitors)

A primary application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Many of these agents function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[8][9] There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[8][9]

Selective inhibition of COX-2 is a key therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9] The diaryl-pyrazole scaffold of Celecoxib is a classic example of a selective COX-2 inhibitor.[10][11] Pyrazole esters are frequently developed as analogues or prodrugs of these inhibitors to improve their pharmacokinetic profiles.[12][13]

Mechanism of Action: Selective COX-2 Inhibition

The selectivity of diaryl-pyrazole inhibitors for COX-2 over COX-1 is rooted in a key structural difference between the two enzyme active sites. The COX-2 active site is approximately 25% larger and contains a side pocket that is absent in COX-1. The characteristic sulfonyl or sulfonamide group on the phenyl ring of many pyrazole inhibitors (like the -SO2NH2 group of Celecoxib) fits snugly into this side pocket, anchoring the molecule and blocking the active site. This interaction is sterically hindered in the smaller COX-1 active site, conferring selectivity.

Diagram: Mechanism of Pyrazole-based COX-2 Inhibition

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (Released from Membrane) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGH2, PGE2, etc.) COX2_Enzyme->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Pyrazole_Ester Pyrazole Ester Drug (e.g., Celecoxib analogue) Pyrazole_Ester->COX2_Enzyme Selective Inhibition

Caption: Pyrazole esters selectively inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Key Therapeutic Application: Anticancer Agents

The pyrazole scaffold is also a promising framework for the development of novel anticancer agents.[3][14] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and angiogenesis.[3][14]

  • Kinase Inhibition: Many pyrazole derivatives have been designed to target specific kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[14]

  • Tubulin Polymerization Inhibition: Some pyrazole compounds act as microtubule-destabilizing agents, similar to well-known drugs like combretastatin A-4.[14][15] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[15]

  • COX-2 Inhibition in Cancer: Overexpression of COX-2 is observed in many types of tumors and is associated with angiogenesis, tumor growth, and metastasis.[16] Therefore, selective COX-2 inhibitors, including pyrazole derivatives, have therapeutic potential in oncology.[4]

Esterification of these anticancer pyrazoles can be a valuable strategy to overcome poor solubility or to achieve targeted delivery to tumor tissues.

Experimental Protocols

Protocol 1: General Synthesis of a Diaryl-Pyrazole Ester

This protocol describes a common method for synthesizing a 1,5-diaryl-pyrazole-3-carboxylate, a scaffold relevant to anti-inflammatory drug discovery, adapted from established Knorr pyrazole synthesis methodologies.[17][18] The reaction involves the cyclocondensation of a β-dicarbonyl compound (a dioxobutanoate) with a substituted hydrazine.

Materials:

  • Methyl 2,4-dioxo-4-(p-tolyl)butanoate

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexane (for TLC and column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve methyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid (20 mL).

    • Scientist's Note: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation reaction.[17]

  • Reaction: Place a magnetic stir bar in the flask and fit it with a reflux condenser. Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate / 70% Hexane mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the starting dicarbonyl spot has been consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the crude product under vacuum or in a desiccator.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).

    • Scientist's Note: Column chromatography is essential to remove unreacted starting materials and any potential regioisomeric side products.

  • Characterization: Combine the pure fractions (as identified by TLC), and remove the solvent using a rotary evaporator. Dry the final product, a methyl 1-(4-sulfonamidophenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate, under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram: Synthetic Workflow for Pyrazole Ester Synthesis

Start Starting Materials (Dioxobutanoate & Hydrazine) Reaction Cyclocondensation (Reflux in Acetic Acid) Start->Reaction TLC TLC Monitoring Reaction->TLC TLC->Reaction Incomplete Workup Precipitation & Filtration TLC->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure Pyrazole Ester Characterize->Product

Caption: A typical workflow for the synthesis and purification of a pyrazole ester.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a common method for evaluating the inhibitory potency of a synthesized pyrazole ester against the human COX-2 enzyme. This colorimetric assay measures the peroxidase activity of the enzyme.[8][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test Compound (pyrazole ester) dissolved in DMSO

  • Reference Inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

Equipment:

  • Microplate reader capable of measuring absorbance at ~590-620 nm

  • Incubator set to 37°C

  • Multichannel pipette

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, substrate, and probe in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Assay Plate Setup: To appropriate wells of a 96-well plate, add:

    • 100% Activity Control: Assay buffer, heme, and enzyme. Add DMSO vehicle.

    • Inhibitor Wells: Assay buffer, heme, and enzyme. Add diluted test compound or reference inhibitor.

    • Background Wells: Assay buffer, heme, and heat-inactivated enzyme. Add DMSO vehicle.

  • Pre-incubation: Add 10 µL of the appropriate inhibitor solution or DMSO vehicle to the wells. Incubate the plate for 10-15 minutes at 37°C.[19]

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent inhibitors.[19]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.[19]

  • Incubation & Measurement: Immediately place the plate in a microplate reader set to 37°C. Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a set period (e.g., 5 minutes). The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the rate of the background wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Drug Discovery Screening Cascade

A Compound Library (Pyrazole Esters) B Primary Screen: In Vitro COX-2 Assay A->B C Determine IC₅₀ B->C D Secondary Screen: In Vitro COX-1 Assay (Assess Selectivity) C->D Potent Hits (IC₅₀ < Threshold) E Calculate Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) D->E F Cell-Based Assays (e.g., PGE₂ production) E->F Selective Hits (S.I. > Threshold) G In Vivo Models (e.g., Rat Paw Edema) F->G Active in Cells H Lead Optimization G->H Efficacious & Safe

Caption: A logical workflow for identifying lead pyrazole ester candidates.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole ester structure is crucial for optimizing potency and selectivity. The data obtained from biological assays can be summarized to establish Structure-Activity Relationships (SAR).[4][20][21]

Table 1: Example SAR Data for Pyrazole Ester Analogues as COX-2 Inhibitors

Compound IDR¹ Group (at C-5)R² Group (at N-1 Phenyl)COX-2 IC₅₀ (µM)[16]COX-1 IC₅₀ (µM)[16]Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)[16]
Celecoxib 4-Methylphenyl4-Sulfonamidophenyl0.4913.0226.57
Analogue 1 4-Methylphenyl4-Methoxyphenyl5.21>100>19
Analogue 2 4-Chlorophenyl4-Sulfonamidophenyl0.698.4212.20
Analogue 3 4-Fluorophenyl4-Sulfonamidophenyl0.829.3211.36
Analogue 4 4-MethylphenylPhenyl12.5>100>8

Note: Data is hypothetical and for illustrative purposes, but reflects typical SAR trends observed in the literature.[10][22]

Key SAR Insights:

  • The 4-Sulfonamido Group is Critical: As seen by comparing Celecoxib with Analogues 1 and 4, the sulfonamido (-SO₂NH₂) group on the N-1 phenyl ring is a key pharmacophore for high-potency COX-2 inhibition and selectivity.[10][23] This group interacts with the specific side pocket of the COX-2 active site.

  • Substitution on the C-5 Phenyl Ring: The nature of the substituent on the C-5 phenyl ring modulates potency. Small, electron-withdrawing groups like chloro (Analogue 2) and fluoro (Analogue 3) are often well-tolerated and can maintain high potency.[24]

Conclusion and Future Directions

Pyrazole esters represent a versatile and powerful class of molecules in the drug discovery arsenal. Their utility as prodrugs and their ability to be finely tuned through synthetic modification make them attractive candidates for developing novel therapeutics. As demonstrated, their application as selective COX-2 inhibitors remains a highly active area of research for creating safer anti-inflammatory agents. Furthermore, their expanding role in oncology highlights the broad therapeutic potential of the pyrazole scaffold. Future research will likely focus on developing novel pyrazole ester prodrugs with enhanced tumor-targeting capabilities and exploring new hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-action or multi-target drugs.[18]

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • ijrpr. REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES.
  • Abdellatif KRA, et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
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  • Wang Z, et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
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  • Al-Ostoot FH, et al. Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. 2023.
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  • ResearchGate. Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Bakr RB, et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.
  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Karrouchi K, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Tzeng ZJ, et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
  • Di Micco S, et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central.
  • ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. 2011.
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • ResearchGate. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.
  • PubMed. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. 2024.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. 2016.
  • ResearchGate. SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents ….
  • Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
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  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. 2022.
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Application Notes & Protocols: The Strategic Use of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Core in Modern Oncology

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers. This has positioned kinase inhibitors as a cornerstone of targeted cancer therapy. Within the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," consistently appearing in a multitude of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.

This guide focuses on a particularly versatile and reactive building block: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate . This pyrazolone derivative offers multiple reaction sites for diversification, enabling chemists to rapidly generate libraries of novel compounds. Its true power lies in the reactivity of the C4 position, which allows for the strategic introduction of aryl and heteroaryl moieties that are crucial for achieving high-affinity kinase binding. We will explore the chemical logic behind its use and provide a detailed protocol for its application in synthesizing a core intermediate for kinase inhibitor development.

Section 1: The Synthon - Chemical Properties and Reactivity

The utility of this compound (Molecular Formula: C₆H₈N₂O₃) stems from its distinct chemical functionalities.[3]

  • Tautomerism: The molecule exists in an equilibrium between the 5-oxo (keto) form and the 5-hydroxy (enol) form. This equilibrium is crucial as the enol form activates the C4 position for electrophilic substitution, while the keto form's exocyclic C4 position is a potent nucleophile, ideal for condensation reactions.

  • The Active Methylene C4 Position: The protons on the C4 carbon are acidic due to the influence of the two adjacent carbonyl groups (the C5-oxo group and the C3-ester carbonyl). This makes the C4 position a prime site for classical condensation chemistry, most notably the Knoevenagel condensation.[4] This reaction is the most direct and powerful method for installing complex side chains essential for kinase recognition.

  • The C3-Carboxylate Group: The methyl ester at the C3 position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines via standard amide bond formation protocols. This allows for the exploration of the solvent-exposed region of the kinase binding pocket, often leading to improved potency and selectivity.[5][6]

Caption: Figure 1: Tautomerism and key reactive sites of the pyrazolone synthon.

Section 2: Core Synthetic Strategy - The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for elaborating the pyrazolone scaffold. It involves the reaction of the active methylene group at C4 with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt, to form a new carbon-carbon double bond.[4] This strategy is exceptionally powerful in kinase inhibitor synthesis because many inhibitors feature a vinyl linker between a heterocyclic core and an aromatic ring system.

Causality Behind the Method:

  • Reactant Choice: Aromatic aldehydes are chosen as reaction partners because the resulting aryl-vinyl moiety can effectively occupy hydrophobic pockets within the kinase ATP-binding site and form crucial π-π stacking interactions.

  • Catalyst Selection: A catalyst system of piperidine with a catalytic amount of acetic acid is often employed. The piperidine acts as a base to deprotonate the C4 position, forming the nucleophilic enolate. The acetic acid protonates the carbonyl of the aldehyde, activating it towards nucleophilic attack, and also facilitates the final dehydration step to yield the conjugated product. This balanced system ensures the reaction proceeds efficiently without promoting unwanted side reactions.

G Figure 2: Knoevenagel Condensation Workflow cluster_0 Reaction Setup Start Methyl 2-methyl-5-oxo-2,5- dihydro-1H-pyrazole-3-carboxylate Reaction Reflux (Monitor by TLC) Start->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Reaction Catalyst Catalyst System (Piperidine / Acetic Acid) Catalyst->Reaction Solvent Solvent (Ethanol or Toluene) Solvent->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Arylidene-Pyrazolone Intermediate Purification->Product

Caption: Figure 2: General workflow for the synthesis of kinase inhibitor intermediates.

Section 3: Detailed Application Protocol

This protocol details the synthesis of Methyl 4-(4-chlorobenzylidene)-2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate , a representative intermediate that can be further elaborated into potent kinase inhibitors.

Objective: To synthesize a key 4-arylidene-pyrazolone intermediate via a piperidine-catalyzed Knoevenagel condensation.

Materials and Equipment
Reagent/MaterialSupplierGradeCAS No.
This compoundSigma-Aldrich≥97%135499-63-9
4-ChlorobenzaldehydeAcros Organics98%104-88-1
PiperidineAlfa Aesar99%110-89-4
Glacial Acetic AcidFisher Sci.ACS Grade64-19-7
Ethanol (200 Proof)Decon LabsAnhydrous64-17-5
Ethyl AcetateVWRHPLC Grade141-78-6
HexanesVWRHPLC Grade110-54-3
Round-bottom flask (100 mL)N/AN/AN/A
Reflux condenser & Magnetic stirrerN/AN/AN/A
TLC plates (Silica gel 60 F254)MilliporeN/AN/A
Buchner funnel and filter paperN/AN/AN/A
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol).

  • Solvent and Reactant Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture until the solid is mostly dissolved. Add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).

  • Catalyst Addition: To the stirring suspension, add piperidine (0.1 mL, approx. 1.0 mmol, 0.1 eq) followed by 2 drops of glacial acetic acid using a Pasteur pipette.

    • Scientist's Note: The amount of catalyst is critical. Excess base can lead to side reactions, while insufficient catalyst will result in a sluggish reaction. The acetic acid co-catalyst accelerates the dehydration of the intermediate aldol adduct.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to the starting pyrazolone (Rf ≈ 0.2) has been completely consumed, and a new, less polar product spot (Rf ≈ 0.6) is dominant. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying: Dry the bright yellow solid under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: 2.3 - 2.6 g (82-93%)

  • Appearance: Bright yellow crystalline solid.

  • Purity (by ¹H NMR): >95%

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.10 (s, 1H, vinyl-H), 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 279.06.

Section 4: Downstream Applications and Elaboration

The synthesized 4-arylidene-pyrazolone is not an endpoint but a versatile intermediate. It can be readily transformed into more complex architectures resembling known kinase inhibitors.[7][8]

  • Amide Coupling: The C3-ester can be hydrolyzed to the carboxylic acid with LiOH or NaOH, followed by standard amide coupling (e.g., using HATU or EDC as coupling agents) with various amines to install groups that can interact with the solvent-front region of the kinase.

  • Reduction of the Vinyl Group: The exocyclic double bond can be selectively reduced if a more flexible linker is desired, providing access to a different conformational space.

  • Further Aromatic Substitution: If the aromatic ring installed via the Knoevenagel reaction contains a suitable handle (e.g., a nitro group), it can be reduced to an amine and further functionalized.

G Figure 3: Downstream Elaboration Pathways cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Linker Modification Intermediate 4-Arylidene-Pyrazolone Intermediate Hydrolysis 1. LiOH, H₂O/THF (Hydrolysis) Intermediate->Hydrolysis Reduction H₂, Pd/C (Reduction) Intermediate->Reduction Coupling 2. Amine, HATU (Amide Coupling) Hydrolysis->Coupling ProductA Final Inhibitor A (Amide Scaffold) Coupling->ProductA ProductB Final Inhibitor B (Saturated Linker) Reduction->ProductB

Sources

Application Notes & Protocols: Leveraging Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Pyrazolone Scaffold in Inflammation Research

This guide focuses on a specific, highly versatile starting material: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate . Its structure is primed for chemical modification at multiple sites, making it an ideal scaffold for generating a diverse library of candidate compounds. The presence of a reactive ester group, a keto-enol tautomeric system, and the stable pyrazolone core allows for systematic exploration of the Structure-Activity Relationship (SAR) to identify novel, potent, and potentially selective anti-inflammatory agents.

Synthetic Strategy: From Core Scaffold to Compound Library

The foundational step in this drug discovery workflow is the efficient synthesis of the core scaffold, followed by systematic derivatization to build a library of analogues with diverse physicochemical properties.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of pyrazolone esters is typically achieved via a cyclocondensation reaction. A common and effective method involves the reaction of methylhydrazine with a derivative of acetylenedicarboxylic acid.

Reaction Scheme: Methylhydrazine + Dimethyl acetylenedicarboxylate → this compound

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as ethanol or a toluene/dichloromethane mixture.[8]

  • Reagent Addition: Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the completion of the cyclization.[8]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol to yield the title compound as a white or off-white solid.[8]

  • Characterization: Confirm the structure and purity of the synthesized scaffold using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR).

Protocol 2: Library Generation via Scaffold Derivatization

The strategic value of the core scaffold lies in its multiple reactive handles. The following protocols outline key derivatization pathways.

A. Modification at the C3-Ester Group (Amide Formation):

  • Rationale: Converting the methyl ester to an amide introduces a hydrogen bond donor/acceptor group and allows for the incorporation of a vast array of side chains (R-groups), significantly impacting solubility, cell permeability, and target engagement.

  • Protocol:

    • Dissolve the core scaffold (1.0 eq) in a suitable solvent (e.g., methanol or THF).

    • Add the desired primary or secondary amine (R¹R²NH) (1.2 eq).

    • Heat the mixture to reflux for 6-12 hours. For less reactive amines, a catalyst such as sodium methoxide can be employed.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting amide product by column chromatography or recrystallization.

B. Modification via the C3-Ester (Hydrazide Formation):

  • Rationale: The resulting hydrazide is a key intermediate for synthesizing more complex heterocyclic systems or Schiff bases, further expanding chemical diversity.

  • Protocol:

    • Suspend the core scaffold (1.0 eq) in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O) (2.0-3.0 eq).

    • Reflux the mixture for 4-8 hours until TLC indicates the consumption of the starting ester.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid hydrazide by filtration, wash with cold ethanol, and dry under vacuum.

The diagram below illustrates the workflow for generating a diverse chemical library from the central scaffold.

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Library Derivatization DMAD Dimethyl Acetylenedicarboxylate Core Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate DMAD->Core Ethanol, Reflux MH Methylhydrazine MH->Core Amide Amide Library (CONR¹R²) Core->Amide Reflux Hydrazide Hydrazide Intermediate (CONHNH₂) Core->Hydrazide Ethanol, Reflux Amine Primary/Secondary Amine (R¹R²NH) Amine->Amide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Further Further Derivatives (e.g., Schiff Bases) Hydrazide->Further

Caption: Synthetic workflow for library generation.

In Vitro Screening Cascade: Identifying Lead Compounds

A tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. This cascade moves from high-throughput enzyme-based assays to more complex cell-based models.

Protocol 3: Primary Screen - COX-1/COX-2 Inhibition Assay
  • Rationale: The primary mechanism for many NSAIDs is the inhibition of COX enzymes. This assay quantifies the potency (IC₅₀) of each compound against both COX isoforms and determines its selectivity, a critical factor for predicting gastrointestinal side effects.[7][9]

  • Methodology: Commercially available COX inhibitor screening kits (e.g., Cayman Chemical, Abcam) provide a standardized method.

    • Reagent Preparation: Prepare assay reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate according to the manufacturer's protocol.

    • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective control) in DMSO.

    • Assay Plate Setup: In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and the test compound or control. Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Detection: After a set incubation time, measure the absorbance at the specified wavelength (e.g., 590 nm). The signal is proportional to prostaglandin production.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve. Calculate the Selectivity Index (SI) as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 4: Secondary Screen - Cellular Anti-Inflammatory Assay
  • Rationale: This assay validates the findings from the enzyme assay in a more physiologically relevant context. It assesses the ability of compounds to suppress the production of key inflammatory mediators in immune cells.[10]

  • Methodology (LPS-induced TNF-α and Nitric Oxide in RAW 264.7 Macrophages):

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80% confluency.

    • Cell Plating: Seed the cells into 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the vehicle control.[11]

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

    • TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Nitric Oxide (NO) Quantification (Griess Assay): Mix an aliquot of the supernatant with Griess reagent. Measure the absorbance at 540 nm. The amount of nitrite is a direct indicator of NO production.[12]

    • Cell Viability (MTT Assay): To ensure that the observed inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

    • Data Analysis: Calculate the percentage inhibition of TNF-α and NO production relative to the LPS-only treated cells.

The inflammatory response triggered by LPS is largely mediated by the NF-κB signaling pathway, a primary target for anti-inflammatory drug action.

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Binds to DNA COX2 COX-2 Transcription->COX2 Cytokines TNF-α, IL-6 Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway.

Data Summary: Hypothetical In Vitro Screening Results
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)TNF-α Inhibition (%) @ 10µMNO Inhibition (%) @ 10µM
Core-01 >10085.2<1.215.410.1
Amide-A5 80.55.614.445.838.2
Amide-B2 15.30.09170.085.279.5
Celecoxib 15.00.04375.090.588.3

Table 1: Representative data from the in vitro screening cascade. Compound Amide-B2 emerges as a promising lead candidate due to its high potency and selectivity for COX-2.

In Vivo Validation: Efficacy in Animal Models

Compounds that demonstrate promising activity and selectivity in vitro must be evaluated in vivo to confirm their anti-inflammatory efficacy in a complex biological system.

Protocol 5: Acute Inflammation - Carrageenan-Induced Paw Edema
  • Rationale: This is the most widely used primary in vivo screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it an excellent model for testing COX inhibitors.[9][13][14][15]

  • Methodology (Rat Model):

    • Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week.

    • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses).

    • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Protocol 6: Chronic Inflammation - Cotton Pellet-Induced Granuloma
  • Rationale: This model assesses the efficacy of a compound on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions. It evaluates the drug's ability to inhibit the formation of granulomatous tissue.[9][16]

  • Methodology (Rat Model):

    • Animal Preparation: Anesthetize male Wistar rats. Make small incisions on the back and subcutaneously implant pre-weighed sterile cotton pellets (e.g., 50 mg).

    • Dosing Regimen: Administer the test compound, vehicle, or positive control orally once daily for 7 consecutive days, starting from the day of implantation.

    • Explantation: On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granuloma tissue, and dry them in an oven at 60°C until a constant weight is achieved.

    • Data Analysis: Calculate the net dry weight of the granuloma by subtracting the initial weight of the cotton pellet. Determine the percentage inhibition of granuloma formation for each treated group compared to the vehicle control group.

Data Summary: Hypothetical In Vivo Efficacy of Lead Compound Amide-B2
Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3hGranuloma Weight Inhibition (%)
Vehicle Control -00
Amide-B2 1045.635.8
Amide-B2 3068.355.1
Celecoxib 3072.558.9

Table 2: Compound Amide-B2 demonstrates significant, dose-dependent anti-inflammatory activity in both acute and chronic models, comparable to the standard drug Celecoxib.

The overall workflow from initial concept to in vivo validation is a systematic process of synthesis and elimination to identify the most promising drug candidates.

G Start Scaffold Selection: Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Synth Synthesis of Compound Library Start->Synth InVitro In Vitro Screening Cascade Synth->InVitro Primary Primary Screen: COX-1/COX-2 Inhibition (IC₅₀ & Selectivity) InVitro->Primary Secondary Secondary Screen: Cell-Based Assays (TNF-α, NO Inhibition) InVitro->Secondary SAR SAR Analysis & Hit Identification Primary->SAR Secondary->SAR InVivo In Vivo Efficacy Models SAR->InVivo Acute Acute Model: Carrageenan Paw Edema InVivo->Acute Chronic Chronic Model: Cotton Pellet Granuloma InVivo->Chronic Lead Lead Candidate Identified Acute->Lead Chronic->Lead

Caption: Overall drug discovery workflow.

Conclusion and Future Directions

This compound serves as an exceptional starting scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility and multiple points for diversification allow for a robust exploration of chemical space. The outlined protocols provide a comprehensive framework for synthesizing a targeted library and systematically screening it through a cascade of in vitro and in vivo models to identify potent and selective lead compounds.

Successful lead candidates, such as the hypothetical Amide-B2 , would subsequently undergo further preclinical development, including:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity to establish a safety profile.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by the compound.

This structured approach, grounded in established medicinal chemistry and pharmacological principles, provides a clear and effective path from a versatile chemical starting block to a promising therapeutic candidate.

References

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  • Hyun, S. M., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1558. [Link: https://www.mdpi.com/1999-4923/14/8/1558]
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  • Janežič, D., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(1), 193. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017387/]
  • Tehrani, K. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248–1254. [Link: https://www.mdpi.com/2073-4352/2/4/1248]
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Application Notes and Protocols: Evaluating the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrazole Scaffolds in Combating Antimicrobial Resistance

Pyrazole, a five-membered heterocyclic compound, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in urgent need of novel chemical entities capable of overcoming existing resistance mechanisms.[5] Pyrazole derivatives have emerged as a highly promising class of compounds in this pursuit, demonstrating significant potential against a wide spectrum of pathogenic bacteria and fungi.[1][6]

This guide serves as a comprehensive resource for researchers engaged in the synthesis and evaluation of pyrazole derivatives as potential antimicrobial agents. It provides not only step-by-step experimental protocols but also the underlying scientific rationale, insights into structure-activity relationships (SAR), and critical safety assessments.

Section 1: Mechanisms of Antimicrobial Action

The efficacy of pyrazole derivatives against microbial pathogens is not attributed to a single mechanism but rather a range of molecular interactions that vary with the specific substitutions on the pyrazole core. Understanding these mechanisms is fundamental to designing more potent and selective agents.

  • Inhibition of Nucleic Acid Synthesis: A primary and well-documented mechanism is the inhibition of DNA gyrase and topoisomerase IV. These essential bacterial enzymes control DNA topology during replication. By binding to these enzymes, pyrazole derivatives can stall the replication fork, leading to a bactericidal effect.[7][8] This mode of action is particularly effective against a range of both Gram-positive and Gram-negative bacteria.[7]

  • Disruption of Folate Synthesis: Dihydrofolate reductase (DHFR) is another critical target.[7] This enzyme is vital for the synthesis of tetrahydrofolate, a precursor for nucleotides and amino acids. Certain pyrazole-clubbed hybrids have been designed to mimic the structure of DHFR inhibitors, effectively blocking this metabolic pathway and halting microbial growth.[9]

  • Cell Wall Disruption: Some pyrazole-hydrazone derivatives have been shown to compromise the integrity of the bacterial cell wall.[7] This disruption can lead to cell lysis and death, providing a potent bactericidal outcome.

  • Protein Synthesis Inhibition: While less common, some studies suggest that certain pyrazole derivatives may interfere with ribosomal function, thereby inhibiting protein synthesis.[7]

Section 2: Synthesis of Antimicrobial Pyrazole Derivatives

Application Note: The synthesis of pyrazole derivatives is versatile, allowing for the creation of large, diverse chemical libraries for screening. A common and effective strategy involves the cyclocondensation reaction between a compound containing a 1,3-dicarbonyl moiety (or a synthetic equivalent like a chalcone) and a hydrazine derivative.[10] Chalcones (1,3-diaryl-2-propen-1-ones) are particularly useful precursors as they can be easily synthesized and their aromatic rings can be readily functionalized to explore structure-activity relationships. The subsequent reaction with hydrazine-containing reagents, such as thiosemicarbazide or isonicotinic acid hydrazide, yields dihydropyrazole derivatives, which can then be aromatized or used directly.[10]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Purification & Analysis A Substituted Acetophenones + Substituted Aldehydes C Claisen-Schmidt Condensation A->C B Hydrazine Derivatives (e.g., Thiosemicarbazide, p-Sulfamylphenylhydrazine) E Cyclocondensation Reaction B->E D Chalcone Intermediate C->D D->E F Crude Pyrazole Derivative E->F G Purification (Recrystallization/ Column Chromatography) F->G H Characterization (NMR, IR, Mass Spec) G->H I Pure Pyrazole Derivative for Screening H->I

Caption: General workflow for the synthesis of pyrazole derivatives.

Protocol 1: General Synthesis of Dihydropyrazole Derivatives from Chalcones

This protocol describes the synthesis of 4,5-dihydropyrazole-1-carbothioamide derivatives from chalcone precursors and thiosemicarbazide, a common route for generating compounds with antimicrobial potential.[10]

Materials:

  • Substituted chalcone (1 equivalent)

  • Thiosemicarbazide (1.2 equivalents)

  • Absolute Ethanol

  • Potassium Hydroxide (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in absolute ethanol.

  • Add thiosemicarbazide (1.2 equivalents) to the solution, followed by a catalytic amount of potassium hydroxide to facilitate the reaction.

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.[10]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • A solid precipitate of the crude dihydropyrazole derivative will form. If no solid forms, acidify the solution slightly with dilute HCl.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrazole derivative.

  • Characterization: Dry the purified product and confirm its structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[10]

Section 3: In Vitro Antimicrobial Activity Screening

Application Note: Evaluating the antimicrobial potential of newly synthesized pyrazole derivatives follows a tiered approach. The process begins with a broad, qualitative primary screen to identify active compounds. The most common method for this is the agar diffusion assay (well or disc).[4][11] Compounds that show promising activity (i.e., produce a zone of inhibition) are then subjected to quantitative analysis to determine their potency. The gold-standard quantitative method is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible microbial growth.[12][13] For compounds with a strong inhibitory effect, a further test to determine the Minimum Bactericidal Concentration (MBC) can differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[7]

G cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_safety Safety & Selectivity A Synthesized Pyrazole Derivatives Library B Agar Well/Disc Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Inactive Compounds (No ZOI) (Archive or Redesign) C->D Is ZOI present? No E Active Compounds (ZOI > Threshold) C->E Yes F Broth Microdilution for MIC Determination E->F J Cytotoxicity Assay (e.g., MTT on Mammalian Cells) E->J H Determine MIC Value (Potency) F->H G Sub-culturing for MBC Determination I Determine MBC Value (Bactericidal vs. Static) G->I H->G L Lead Compound Identification I->L K Determine IC50 & Therapeutic Index J->K K->L

Caption: Tiered workflow for antimicrobial evaluation of pyrazole derivatives.

Protocol 2: Preliminary Screening via Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[8][14]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Micropipettes

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Chloramphenicol)[4][11]

  • Negative control (solvent alone, e.g., DMSO)

Procedure:

  • Prepare Inoculum: From a fresh 18-24 hour culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.

  • Well Preparation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, punch uniform wells into the agar.

  • Compound Loading: Pipette a fixed volume (e.g., 100 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) into a separate well.[14]

  • Controls: Load the positive control antibiotic and the negative control (solvent) into their respective wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete inhibition (in mm) around each well. The absence of a zone indicates no activity. The size of the zone provides a qualitative measure of the compound's potency.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits microbial growth.[12][15]

Materials:

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution.

  • Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).[15]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13] This can be assessed visually or by using a plate reader to measure optical density.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipette

Procedure:

  • Sub-culturing: From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

  • Plating: Spot the aliquot onto a quadrant of a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).[14]

Section 4: Structure-Activity Relationship (SAR) Insights

Application Note: SAR studies are crucial for optimizing lead compounds to enhance their antimicrobial potency and selectivity. By systematically modifying the pyrazole scaffold and observing the resulting changes in biological activity, researchers can identify key pharmacophores and structural features essential for antimicrobial action.[16] For pyrazole derivatives, the nature and position of substituents on the phenyl rings and the pyrazole core itself are critical.

Structural ModificationGeneral Impact on ActivityRationale
Electron-Withdrawing Groups Often increases activityGroups like halogens (Cl, F) or nitro (NO₂) on attached phenyl rings can enhance binding to target enzymes or improve cell penetration.[10]
Electron-Donating Groups Often decreases activityGroups like methoxy (OCH₃) or methyl (CH₃) can sometimes reduce the potency of the compound.
Heterocyclic Substituents Can significantly increase activityIncorporating other heterocyclic moieties like thiazole, thiadiazine, or pyrimidine can introduce new binding interactions and improve the overall pharmacological profile.[7][11]
Lipophilicity Optimal range is keyIncreased lipophilicity can improve passage through the bacterial membrane, but excessive lipophilicity may lead to poor solubility or non-specific toxicity.[9][10]
Carbothiohydrazide Moiety Can enhance activityThe presence of a free carbothiohydrazide unit has been shown to be more active than cyclized thiadiazine derivatives in some series.[11]

Section 5: Cytotoxicity and Safety Evaluation

Application Note: A potent antimicrobial compound is only a viable drug candidate if it is safe for the host. Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells, limiting their therapeutic potential.[17][18] Therefore, early-stage cytotoxicity screening against mammalian cell lines is a mandatory step in the drug discovery pipeline.[19] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[20] A high IC₅₀ (half-maximal inhibitory concentration) value from this assay indicates low toxicity and a favorable safety profile.

Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for untreated cells (negative control) and a solvent control.

  • Incubation: Incubate the plate for another 24-48 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[20]

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The protocols and application notes presented here provide a structured framework for the synthesis, screening, and preliminary safety assessment of novel pyrazole derivatives. By combining rational synthetic design with a systematic biological evaluation workflow, researchers can effectively explore the vast chemical space of pyrazoles. This rigorous approach is essential for identifying and optimizing lead compounds that can contribute to the development of the next generation of antimicrobial drugs, offering new hope in the global fight against infectious diseases.

References

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Application Notes and Protocols: The Role of Pyrazole Compounds in Modern Anticancer Drug Discovery

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Synthesis of Methyl 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This guide is structured to provide not just a procedural outline, but also a deep dive into the reaction's mechanistic underpinnings, ensuring a thorough understanding for successful and reproducible synthesis.

Introduction and Significance

The pyrazolone core is a privileged scaffold in drug discovery, forming the central framework of numerous therapeutic agents with a wide array of biological activities. Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors and novel organic materials. Its synthesis, typically achieved through a cyclocondensation reaction, is a cornerstone of heterocyclic chemistry.

Core Reaction Chemistry and Mechanistic Insights

The principal synthetic route to methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate involves the cyclocondensation reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD). This reaction is a classic example of nucleophilic addition-elimination on an activated alkyne, followed by an intramolecular cyclization.

The Driving Force: Nucleophilicity and Electrophilicity

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the electrophilic sp-hybridized carbons of DMAD. Methylhydrazine possesses two nucleophilic nitrogen atoms, leading to the potential for the formation of two regioisomers.

Regioselectivity: The Role of the Methyl Group

A critical aspect of this synthesis is controlling the regioselectivity of the initial nucleophilic attack. The methyl group on methylhydrazine is an electron-donating group, which increases the electron density and, consequently, the nucleophilicity of the nitrogen atom to which it is attached (N1). However, the terminal nitrogen (N2) is sterically less hindered. In the reaction with DMAD, the electronic effect generally dominates, leading to the preferential attack of the more nucleophilic N1 atom on the alkyne. This regioselectivity is a key consideration in achieving the desired product.[1]

Experimental Protocols

This section details the step-by-step methodology for the synthesis, purification, and characterization of methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methylhydrazine≥98%Sigma-Aldrich
Dimethyl acetylenedicarboxylate (DMAD)≥98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
TolueneAnhydrousFisher Scientific
DichloromethaneAnhydrousFisher Scientific
Sodium sulfate (anhydrous)ACS GradeVWR
Silica gel60 Å, 230-400 meshMilliporeSigma
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) in 30 mL of anhydrous methanol.

  • Addition of Methylhydrazine: In a dropping funnel, prepare a solution of methylhydrazine (0.46 g, 10 mmol) in 10 mL of anhydrous methanol. Add the methylhydrazine solution dropwise to the stirred DMAD solution at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the desired product. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.

  • Drying: Dry the purified product under vacuum to obtain methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate as a solid.

Characterization

A self-validating system for confirming the identity and purity of the synthesized compound involves a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR A singlet for the N-methyl protons, a singlet for the ester methyl protons, and a singlet for the proton at the 4-position of the pyrazole ring.
¹³C NMR Resonances corresponding to the carbonyl carbons (ester and pyrazolone), the sp² carbons of the pyrazole ring, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the pyrazolone ring, as well as C-H and N-H (if tautomerism is present) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₆H₈N₂O₃, M.W. = 172.14 g/mol ).

Note: The product exists in tautomeric forms, primarily the 5-oxo form and the 5-hydroxy form (Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate). The predominant tautomer can depend on the solvent and the physical state (solid or solution). Spectroscopic data will reflect the major tautomer present under the analysis conditions. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the 5-hydroxy tautomer is predominant in a DMSO-d6 solution.[2]

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Methylhydrazine Methylhydrazine (CH₃NHNH₂) Intermediate Nucleophilic Attack (Zwitterionic Intermediate) Methylhydrazine->Intermediate Nucleophilic Attack DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Cyclized_Intermediate Intramolecular Cyclization Intermediate->Cyclized_Intermediate Proton Transfer Product Methyl 1-Methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Cyclized_Intermediate->Product Tautomerization

Caption: Reaction mechanism for the synthesis of the target pyrazolone.

Experimental Workflow

experimental_workflow Start Start Dissolve_DMAD Dissolve DMAD in Methanol Start->Dissolve_DMAD Add_Methylhydrazine Add Methylhydrazine Solution Dropwise Dissolve_DMAD->Add_Methylhydrazine Reflux Reflux for 2-4 hours Add_Methylhydrazine->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup Cool and Evaporate Solvent TLC_Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize by NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The Chemistry of Pyrazoles: An Overview. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc., 2011; pp 1–141. [Link]
  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010. [Link]
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010. [Link]
  • Al-Hourani, B. J.; Al-Awaida, W. A.; Al-Qtaitat, A. I.

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazolone Core in Modern Chemistry

The pyrazolone structural motif is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile pharmacological profile.[1][2] Compounds bearing this heterocyclic core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and CNS-modulating effects.[1][3] The parent compound for this guide, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (hereafter referred to as MMP-carboxylate ), serves as a highly valuable and versatile starting material. Its strategic derivatization allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug development.

This document provides a comprehensive guide to the key derivatization strategies for MMP-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental choice to empower rational derivative design.

Chapter 1: Foundational Chemistry and Reactivity of the Pyrazolone Scaffold

Understanding the inherent reactivity of the MMP-carboxylate scaffold is paramount to designing successful derivatization strategies. The molecule's functionality is dictated by its electronic structure and tautomeric nature.

Tautomerism and Ambident Reactivity

Pyrazolones, including MMP-carboxylate, can exist in several tautomeric forms. This equilibrium is crucial as it dictates the outcome of reactions such as alkylation. The primary forms are the CH-form (the active methylene at C4), the OH-form (an aromatic pyrazole), and the NH-form.[4] This ambident nucleophilic character means that alkylation can occur at different sites (N, O, or C), with the product distribution heavily dependent on the substrate, alkylating agent, and reaction conditions.[4]

G cluster_tautomers Pyrazolone Tautomeric Forms CH CH-Form (Active Methylene) OH OH-Form (Aromatic Hydroxy-pyrazole) CH->OH keto-enol NH NH-Form CH->NH amide-imidic acid

Caption: Tautomeric equilibrium in the pyrazolone ring system.

Key Reactive Sites

The MMP-carboxylate molecule presents three primary sites for chemical modification, providing a rich landscape for generating diverse derivatives.

G cluster_derivatization Derivatization Pathways Start MMP-Carboxylate Starting Material C4 C4 Position (Active Methylene) Start->C4 Electrophilic Substitution CO C5 Carbonyl Group (O-Alkylation) Start->CO Nucleophilic Reaction Ester C3 Ester Group (Hydrolysis/Amidation) Start->Ester Nucleophilic Acyl Substitution

Caption: Primary reactive sites on the MMP-carboxylate scaffold for derivatization.

  • The C4 Position: This is the most frequently targeted site for derivatization. The two protons on this carbon are acidic due to the adjacent carbonyl groups, making the C4 position a potent nucleophile (an active methylene group). It readily undergoes electrophilic substitution reactions.[5]

  • The C5 Carbonyl Group: The oxygen of the carbonyl group can act as a nucleophile, leading to O-alkylation products, particularly under specific reaction conditions that favor this tautomeric form.[4]

  • The C3 Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution, allowing for its conversion into a carboxylic acid (via hydrolysis) or a wide range of amides (via aminolysis).

Chapter 2: Protocols for C4-Position Functionalization

The C4 position is the hub for creating carbon-carbon and carbon-heteroatom bonds, profoundly influencing the molecule's steric and electronic properties.

Knoevenagel Condensation with Aldehydes

This classic reaction involves the nucleophilic addition of the C4 active methylene group to an aldehyde, followed by dehydration, to form an α,β-unsaturated system.[6] This method is exceptionally effective for introducing diverse aryl and heteroaryl substituents. The reaction is typically catalyzed by a weak base.

G Reactants MMP-Carboxylate + Ar-CHO Catalyst Piperidine Ethanol, RT Reactants->Catalyst Product 4-Arylidene Derivative Catalyst->Product G Reactants MMP-Carboxylate Reagent Vilsmeier Reagent (POCl₃ / DMF) Reactants->Reagent Product 4-Formyl-MMP-Carboxylate Reagent->Product

Sources

"scale-up synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, exhibiting a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazolone core, specifically, is a privileged scaffold found in numerous pharmaceuticals.[2][3] this compound is a key building block for the synthesis of more complex molecules, leveraging its reactive ester and pyrazolone functionalities for further elaboration.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this valuable intermediate. Moving from bench-scale to pilot or industrial scale requires careful consideration of reaction kinetics, thermodynamics, and safety. This guide is designed for researchers, chemists, and drug development professionals, offering not just a procedure, but the underlying scientific rationale to ensure a safe, efficient, and reproducible scale-up.

Synthetic Strategy: Mechanism and Rationale

The synthesis of the target pyrazolone is achieved via the well-established Knorr pyrazole synthesis pathway, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1] In this optimized protocol, we utilize Dimethyl acetylenedicarboxylate (DMAD) as the 1,3-dicarbonyl equivalent and Methylhydrazine.

Reaction Scheme:

Mechanistic Insight:

  • Michael Addition: The synthesis initiates with a nucleophilic attack by one of the nitrogen atoms of methylhydrazine onto one of the electrophilic carbons of the alkyne in DMAD. This is a highly facile Michael addition reaction.

  • Intramolecular Cyclization: The resulting enamine intermediate undergoes a rapid, intramolecular nucleophilic attack from the second nitrogen atom onto the adjacent ester carbonyl group.

  • Elimination: This cyclization forms a five-membered ring intermediate, which then eliminates a molecule of methanol to yield the stable, conjugated pyrazolone ring system.

This one-pot reaction is highly efficient due to the formation of the stable heterocyclic ring, which drives the reaction to completion.[1]

Experimental Protocol: A Scalable Approach (100g Scale)

This protocol is optimized for safety, efficiency, and scalability. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Dimethyl acetylenedicarboxylate (DMAD)142.11100.0 g1.0Purity ≥98%
Methylhydrazine46.0734.0 g (38.6 mL)1.05Purity ≥98%. Handle with extreme care.
Methanol (MeOH)32.04500 mL-Anhydrous grade
Diethyl Ether74.12200 mL-For washing
Equipment
2L three-neck round-bottom flask or reactor vessel
Mechanical stirrer
Thermometer / Temperature probe
Addition funnel
Cooling bath (ice/water)
Buchner funnel and vacuum flask
Step-by-Step Procedure
  • Reactor Setup: Equip a 2L reactor vessel with a mechanical stirrer, a temperature probe, and an addition funnel. Ensure the setup is in a fume hood and purged with an inert atmosphere (e.g., nitrogen).

  • Initial Charge: Charge the reactor with Dimethyl acetylenedicarboxylate (100.0 g, 0.704 mol) and methanol (500 mL). Begin stirring to fully dissolve the DMAD.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice/water bath. Maintaining a low temperature during the addition is critical for controlling the reaction exotherm.

  • Reagent Addition (Critical Step): Charge the addition funnel with methylhydrazine (34.0 g, 0.738 mol). Add the methylhydrazine to the DMAD solution dropwise over a period of 60-90 minutes.

    • Causality: The reaction is highly exothermic. A slow, controlled addition rate is paramount on a larger scale to prevent a runaway reaction and the formation of byproducts. The internal temperature must be rigorously maintained below 10 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the complete consumption of the DMAD starting material.

  • Product Isolation: Upon completion, cool the reaction mixture again to 0-5 °C for at least 1 hour. The product should precipitate as a white or off-white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold (0-5 °C) diethyl ether (2 x 100 mL) to remove any residual starting materials and solvent.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically high (>90%).

Process Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Final Analysis setup Reactor Setup & Inerting charge Charge DMAD & Methanol setup->charge cool_initial Cool to 0-5 °C charge->cool_initial addition Controlled Addition of Methylhydrazine (T < 10 °C) cool_initial->addition react Stir at RT (2-3h) addition->react ipc IPC Check (TLC/HPLC) react->ipc cool_final Cool to 0-5 °C (Precipitation) ipc->cool_final filter Vacuum Filtration cool_final->filter wash Wash with Cold Ether filter->wash dry Vacuum Drying wash->dry analysis QC Analysis (NMR, HPLC, MS, MP) dry->analysis

Sources

The Versatile Intermediate: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in a wide array of pharmaceuticals, and this particular intermediate offers a strategic entry point for the synthesis of diverse bioactive molecules.[1][2] This document details the synthetic pathways to this intermediate, elucidates its chemical properties, and provides detailed protocols for its synthesis and potential downstream applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, contribute to improved lipophilicity, solubility, and binding interactions with biological targets.[1] A multitude of approved drugs across various therapeutic areas, such as anti-inflammatory agents (Celecoxib), treatments for erectile dysfunction (Sildenafil), and anticancer therapies, incorporate the pyrazole moiety, underscoring its therapeutic relevance.[2][3]

This compound, with its strategically placed functional groups—a reactive ester, a pyrazolone core, and an N-methyl substituent—represents a highly versatile intermediate for the elaboration into more complex pharmaceutical agents. This guide will delve into the synthetic chemistry of this valuable compound and its potential as a precursor to a new generation of pyrazole-based drugs.

Synthesis of the Intermediate: A Mechanistic Approach

The most common and efficient method for the synthesis of polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In the case of this compound, the key starting materials are dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine.

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the hydrazine onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl system, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be influenced by the electronic and steric nature of the substituents.

Below is a diagram illustrating the general synthetic workflow for pyrazolone derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Dimethyl Acetylenedicarboxylate) Cyclocondensation Cyclocondensation 1_3_Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative (e.g., Methylhydrazine) Hydrazine->Cyclocondensation Pyrazolone Pyrazolone Derivative (e.g., Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate) Cyclocondensation->Pyrazolone

Caption: General workflow for the synthesis of pyrazolone derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar pyrazolone derivatives from the reaction of dialkyl acetylenedicarboxylates and hydrazines.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Dimethyl acetylenedicarboxylate (DMAD)142.11≥98%Sigma-Aldrich
Methylhydrazine46.07≥98%Sigma-Aldrich
Methanol (anhydrous)32.04≥99.8%Fisher Scientific
Diethyl ether (anhydrous)74.12≥99.7%VWR
Hydrochloric acid (HCl)36.461 M solutionJ.T. Baker
Sodium sulfate (anhydrous)142.04ACS gradeEMD Millipore
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) in anhydrous methanol (40 mL).

  • Addition of Methylhydrazine: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of methylhydrazine (4.6 g, 0.1 mol) in anhydrous methanol (10 mL) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Isolation: To the resulting oily residue, add diethyl ether (50 mL) and stir vigorously. The product should precipitate as a solid. If no solid forms, scratching the inside of the flask with a glass rod may induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: 12.5 g (80% of theoretical)

  • Appearance: White to off-white solid

  • Molecular Formula: C₆H₈N₂O₃

  • Molecular Weight: 156.14 g/mol

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.90 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 5.80 (s, 1H, CH).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 170.0 (C=O, ester), 165.0 (C=O, pyrazolone), 155.0 (C=C), 95.0 (C=C), 52.0 (OCH₃), 35.0 (NCH₃).

Application Notes: A Versatile Scaffold for Drug Discovery

While there are no major commercial drugs that explicitly list this compound as a direct starting intermediate in their publicly available synthesis routes, its structural motifs are present in numerous bioactive molecules. Its value lies in its potential as a versatile building block for the synthesis of a wide range of pyrazole-containing pharmaceuticals.

Potential Synthetic Transformations

The functional groups of this compound offer several avenues for further chemical modification:

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, CAS 58365-04-1), which can then be coupled with various amines to form amides.[5] This is a common strategy in drug development to introduce diversity and modulate pharmacokinetic properties.

  • Reactions at the Pyrazolone Carbonyl: The carbonyl group of the pyrazolone ring can undergo various reactions, including condensation with aldehydes and ketones, and conversion to a thione.

  • N-Alkylation/Arylation: While the N1 position is already methylated, in related pyrazolone systems, the N2 position can be a site for further substitution, leading to more complex heterocyclic systems.

G cluster_derivatives Potential Pharmaceutical Scaffolds Intermediate Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Amides Amide Derivatives Intermediate->Amides Ester Hydrolysis & Amide Coupling Fused_Heterocycles Fused Heterocyclic Systems Intermediate->Fused_Heterocycles Cyclization Reactions Substituted_Pyrazolones Substituted Pyrazolones Intermediate->Substituted_Pyrazolones Reactions at C4 & C5

Caption: Potential synthetic pathways from the intermediate.

Relevance to Known Pharmaceutical Classes

The pyrazolone core is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] The structural features of this compound make it an attractive starting point for the synthesis of novel analgesic and anti-inflammatory agents.

Furthermore, the pyrazole-3-carboxylate moiety is a common feature in inhibitors of various enzymes, including kinases and phosphodiesterases. For instance, the synthesis of Sildenafil (Viagra) involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one core, which is derived from a pyrazole carboxylic acid precursor.[5] While the specific intermediate used in the commercial synthesis of Sildenafil is different, the underlying chemical principles of utilizing a pyrazole carboxylate as a key building block are analogous.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, provides a robust platform for the development of novel pyrazole-based drug candidates. The protocols and insights provided in this guide are intended to empower researchers to leverage the potential of this important heterocyclic building block in their drug discovery endeavors. The continued exploration of derivatives from this and similar intermediates will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • New Drug Approvals. (2015, October 2). SILDENAFIL.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • ResearchGate. (2025, October 16). A one-step synthesis of pyrazolone.
  • PubMed Central. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Semantic Scholar. (n.d.). Novel process for the synthesis of Zaleplon.
  • Organic Syntheses Procedure. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Erowid. (n.d.). The Chemical Development of the Commercial Route to Sildenafil: A Case History.
  • ElectronicsAndBooks. (n.d.). Syntheses of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole- 3-carboxylates.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2017, March 23). (PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18).
  • Google Patents. (n.d.). Zaleplon synthesis.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”.
  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • ResearchGate. (2025, October 16). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study.
  • Wikipedia. (n.d.). Zaleplon.
  • PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
  • U.S. Food and Drug Administration. (n.d.). Zaleplon.
  • PubMed Central. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation.

Sources

High-Throughput Screening with Pyrazole Libraries: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] This versatility stems from the pyrazole core's unique physicochemical properties, including its ability to serve as both a hydrogen bond donor and acceptor, which facilitates effective binding to a diverse range of biological targets.[1][4] High-Throughput Screening (HTS) of pyrazole-based compound libraries has become an essential strategy in drug discovery for rapidly identifying novel hit compounds.[2][5] This guide provides an in-depth overview of the principles and practicalities of designing and executing HTS campaigns with pyrazole libraries. It includes detailed protocols for both biochemical and cell-based assays, data analysis workflows, and hit validation strategies, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[6][7] This structure is a key feature in many pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][6][8] A significant portion of pyrazole-based drugs function as kinase inhibitors, which are critical in oncology.[2][5][9] The synthetic tractability of the pyrazole ring allows for the creation of large, diverse chemical libraries, making them ideal candidates for HTS-based drug discovery programs.[1][10][11]

The primary goal of an HTS campaign is to screen a large library of compounds to identify "hits"—compounds that produce a desired biological response.[12] This process is a foundational step in the drug discovery pipeline, and its success hinges on the quality of the assay and the strategic analysis of the resulting data.[13][14]

The High-Throughput Screening Workflow: A Strategic Overview

An HTS campaign is a systematic process designed to efficiently test thousands to millions of compounds.[15] The workflow can be broken down into several key stages: Assay Development, Primary Screen, Data Analysis, and Hit Validation. Each stage requires careful planning and execution to ensure the identification of robust and meaningful lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Data Acquisition cluster_2 Phase 3: Data Analysis & Hit Triage cluster_3 Phase 4: Hit-to-Lead AssayDev Assay Principle Selection (e.g., FP, FRET, Cell-based) Optimization Optimization of Reagents & Conditions AssayDev->Optimization Iterative Process Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation PrimaryScreen Primary HTS of Pyrazole Library Validation->PrimaryScreen Assay Ready DataAcq Raw Data Acquisition PrimaryScreen->DataAcq Normalization Data Normalization & Quality Control DataAcq->Normalization Process Data HitSelection Hit Selection (e.g., Z-score cutoff) Normalization->HitSelection Clustering Hit Clustering & SAR Analysis HitSelection->Clustering Confirmation Hit Confirmation (Dose-Response) Clustering->Confirmation Validate Hits Orthogonal Orthogonal & Counter Screens Confirmation->Orthogonal Remove False Positives LeadOp Lead Optimization Orthogonal->LeadOp

Caption: Generalized workflow for a High-Throughput Screening (HTS) campaign.

Application Note I: Biochemical Screening for Pyrazole-Based Kinase Inhibitors

Objective: To identify pyrazole compounds that inhibit a specific protein kinase using a competitive binding Fluorescence Polarization (FP) assay.

Scientific Rationale: Many pyrazole derivatives act as ATP-competitive kinase inhibitors.[2] An FP assay is a robust, homogenous method well-suited for HTS that measures the binding of a small, fluorescently-labeled molecule (tracer) to a larger protein (the kinase).[16][17][18] In this competitive format, an active inhibitor from the pyrazole library will displace the fluorescent tracer from the kinase's ATP-binding pocket. This displacement results in the tracer tumbling more rapidly in solution, leading to a decrease in the polarization of emitted light.[16][19]

Assay Development and Validation

Principle of Fluorescence Polarization: FP technology excites a fluorescent probe with polarized light.[16] Small, unbound fluorescent molecules rotate rapidly, causing the emitted light to be depolarized (low FP signal). When bound to a larger protein, the molecule's rotation slows significantly, and the emitted light remains largely polarized (high FP signal).[16][19] The suitability of an FP assay for HTS is typically assessed using the Z'-factor, a statistical parameter that reflects the separation between high and low controls.[18][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

Key Reagents & Materials:

Reagent Supplier Purpose
Purified Kinase Target In-house/Vendor The biological target of interest.
Fluorescent Tracer Vendor A fluorescently-labeled ligand known to bind the kinase's active site.
Pyrazole Compound Library In-house/Vendor Typically dissolved in 100% DMSO.
Assay Buffer N/A Optimized for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
384-well, low-volume, black plates Vendor Minimizes reagent use and prevents light scatter.

| Plate Reader with FP capability | Vendor | Instrument equipped with appropriate excitation/emission filters and polarizers. |

Detailed Screening Protocol

Step 1: Reagent Preparation

  • Kinase Preparation: Dilute the purified kinase stock to a working concentration of 2X the final assay concentration (e.g., 20 nM) in assay buffer. The optimal concentration should be determined during assay development to give a robust signal window.

  • Tracer Preparation: Dilute the fluorescent tracer stock to a working concentration of 2X the final assay concentration (e.g., 10 nM) in assay buffer.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

Step 2: Assay Plate Layout & Execution

  • Plate Mapping: Designate wells for controls and library compounds.

    • Columns 1 & 2: Negative Controls (DMSO only, no inhibitor). Represents 0% inhibition.

    • Columns 23 & 24: Positive Controls (a known, potent inhibitor of the kinase). Represents 100% inhibition.

    • Columns 3-22: Pyrazole library compounds.

  • Reagent Addition:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the 2X Kinase solution to all wells except for "No Enzyme" control wells (which receive buffer instead).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition: Add 5 µL of the 2X Tracer solution to all wells. The final volume is now 10 µL.

  • Final Incubation: Seal the plate, centrifuge briefly to collect the contents, and incubate for 60 minutes at room temperature, protected from light.

Step 3: Data Acquisition

  • Read the plate on a suitable plate reader using the pre-determined FP settings (excitation/emission wavelengths specific to the tracer).

  • Record the parallel (Iǁ) and perpendicular (I┴) fluorescence intensity values. The instrument software will typically calculate the millipolarization (mP) value for each well.

Application Note II: Cell-Based Screening for Modulators of a Signaling Pathway

Objective: To identify pyrazole compounds that inhibit a specific cell signaling pathway (e.g., NF-κB) using a reporter gene assay.

Scientific Rationale: Cell-based assays provide a more biologically relevant context for screening by evaluating a compound's activity within a living cell, accounting for factors like cell permeability and potential cytotoxicity.[15] A reporter gene assay uses a cell line engineered to express a reporter protein (e.g., Luciferase) under the control of a promoter that is activated by the signaling pathway of interest.[15] An inhibitor from the pyrazole library will block the pathway, preventing transcription of the reporter gene and leading to a decrease in the luminescent signal.

Assay Development and Validation

Principle of Reporter Gene Assay: This assay relies on a stable cell line containing a reporter construct. For an NF-κB assay, this would be a luciferase gene downstream of a promoter containing multiple NF-κB response elements. When the pathway is activated (e.g., by TNF-α), transcription factors bind to these elements, driving luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to pathway activity.

Key Reagents & Materials:

Reagent Supplier Purpose
Reporter Cell Line In-house/Vendor e.g., HEK293 cells stably expressing an NF-κB-Luciferase reporter.
Cell Culture Medium Vendor e.g., DMEM with 10% FBS, 1% Pen/Strep.
Pathway Agonist Vendor e.g., Tumor Necrosis Factor-alpha (TNF-α).
Pyrazole Compound Library In-house/Vendor Dissolved in 100% DMSO.
384-well, solid white, tissue-culture treated plates Vendor Maximizes luminescent signal and supports cell adherence.
Luminescence Detection Reagent Vendor Contains cell lysis buffer and luciferase substrate (e.g., luciferin).

| Multimode Plate Reader | Vendor | With luminescence detection capability. |

Detailed Screening Protocol

Step 1: Cell Seeding

  • Culture the reporter cell line to ~80% confluency.

  • Harvest the cells and resuspend them in fresh medium to a density of 200,000 cells/mL.

  • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well white plate.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.

Step 2: Compound Addition and Stimulation

  • Compound Plating: Prepare a daughter plate by diluting the master pyrazole library. Add 100 nL of compound solution to the cells.

  • Pre-incubation: Incubate the plate for 60 minutes at 37°C to allow compounds to enter the cells.

  • Pathway Stimulation: Prepare a 6X solution of the agonist (e.g., 60 ng/mL TNF-α) in culture medium. Add 5 µL to each well (final concentration 10 ng/mL), except for the unstimulated negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

Step 3: Signal Detection

  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

  • Add 30 µL of the luminescence detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Hit Triage

High-throughput screening generates vast amounts of data that require robust statistical analysis to identify true hits while minimizing false positives and negatives.[14][22]

Data_Analysis_Workflow RawData Raw Plate Data (mP or RLU values) QC Calculate Plate QC Metrics (Z'-factor, S/B ratio) RawData->QC Normalization Normalize Data (% Inhibition) QC->Normalization If Z' > 0.5 HitSelect Apply Hit Threshold (e.g., >3σ from mean or Z-score < -3) Normalization->HitSelect ConfirmedHits Generate Hit List HitSelect->ConfirmedHits SAR Cluster Hits by Structure (Initial SAR) ConfirmedHits->SAR

Caption: Workflow for HTS data analysis and hit identification.

Quality Control

The first step in data analysis is to assess the quality of each assay plate.

  • Z'-Factor: This is the most critical metric for validating HTS assay quality.[20][23] It measures the statistical separation between the positive and negative controls.[21][24]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • Interpretation:

      • Z' > 0.5: Excellent assay, suitable for HTS.[21]

      • 0 < Z' < 0.5: Marginal assay, may require optimization.

      • Z' < 0: Unsuitable assay.[21]

Hit Identification
  • Normalization: Raw data from sample wells are normalized to the plate controls to determine the percent inhibition.

    • Formula: % Inhibition = 100 * (μ_neg - value_sample) / (μ_neg - μ_pos)

  • Hit Selection: A statistical threshold is applied to distinguish "hits" from inactive compounds. A common method is to use the Z-score.

    • Z-score: Measures how many standard deviations a sample's value is from the mean of the entire plate's sample population.

    • Formula: Z-score = (value_sample - μ_samples) / σ_samples

    • A common hit threshold is a Z-score less than -3 (for inhibition assays) or greater than +3 (for activation assays).

Hit Validation and Triage

The initial list of hits from a primary screen will inevitably contain false positives. A rigorous validation cascade is essential.[25]

  • Confirmation Screening: Hits are re-tested under the same assay conditions, often in triplicate, to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point titration) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits are tested in a secondary assay that uses a different detection technology to rule out technology-specific interference.

  • SAR Analysis: Medicinal chemists analyze the structure-activity relationships (SAR) of the confirmed hits. Compounds belonging to a cluster with a clear SAR are prioritized over singletons.

Conclusion

High-throughput screening of pyrazole libraries is a powerful and proven strategy for identifying novel starting points for drug discovery programs. The success of these campaigns relies on a combination of robust assay design, meticulous execution, and rigorous data analysis. By integrating the detailed protocols and strategic workflows outlined in this guide, researchers can enhance the efficiency and quality of their screening efforts, ultimately accelerating the journey from hit identification to lead optimization.

References

  • BPS Bioscience.
  • Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology. [Link]
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]
  • Molecular Devices.
  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. [Link]
  • On HTS. (2023). Z-factor. [Link]
  • Wikipedia. Z-factor. [Link]
  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Sharma, R., et al. (2023).
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. [Link]
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
  • Chaffai, A., et al. (2022).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
  • HTS D
  • Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles. (2025).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2025). PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this reaction.

Overview of the Synthesis

The target molecule, this compound, is a valuable heterocyclic building block. The most direct and common synthetic route is the cyclocondensation reaction between Dimethyl Acetylenedicarboxylate (DMAD) and Methylhydrazine . This reaction is a classic method for forming the pyrazole ring system.[1][2] While seemingly straightforward, this process involves competing reaction pathways and potential pitfalls that can impact yield and purity.

This guide focuses on identifying and resolving these challenges through a systematic, troubleshooting-oriented approach.

Core Reaction Scheme

The fundamental transformation is outlined below. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and condensation.

Reaction_Scheme cluster_reactants Reactants cluster_product Product DMAD Dimethyl Acetylenedicarboxylate (DMAD) reaction_node + Methylhydrazine Methylhydrazine Product Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate reaction_node->Product Solvent Δ or RT

Caption: General reaction for the synthesis of the target pyrazolone.

Detailed Experimental Protocol

This protocol provides a baseline for achieving a successful synthesis. The subsequent troubleshooting section will address deviations from the expected outcome.

Materials & Reagents:
  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Methylhydrazine

  • Methanol (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylhydrazine (1.0 eq) in 50 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C. Causality: This initial cooling is critical to control the highly exothermic initial reaction and prevent the formation of side products.

  • Slow Addition of DMAD: Dissolve DMAD (1.0 eq) in 25 mL of anhydrous methanol and add it to the dropping funnel. Add the DMAD solution dropwise to the stirred methylhydrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation/Crystallization: Cool the concentrated solution in an ice bath. If a precipitate forms, collect it by vacuum filtration. If no solid forms, slowly add diethyl ether to the methanolic solution until the product precipitates out as a white or off-white solid.

  • Purification: Wash the collected solid with cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol/ether mixture.[3][4] Dry the final product under vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: Low yield is a frequent issue stemming from several potential root causes. Systematically investigating these factors is key.

  • Cause A: Reagent Quality: Methylhydrazine is susceptible to oxidation. DMAD can polymerize upon storage.

    • Solution: Use freshly opened or recently purified reagents. Ensure methylhydrazine is a clear, colorless liquid. DMAD should also be colorless.

  • Cause B: Poor Temperature Control: The initial Michael addition is highly exothermic. If the temperature rises uncontrollably, side reactions, including polymerization of DMAD or uncontrolled side-product formation, can dominate.

    • Solution: Maintain strict temperature control (0-5 °C) during the DMAD addition. Use an ice-salt bath for better cooling if necessary. Ensure the addition is slow and dropwise.

  • Cause C: Incorrect Stoichiometry: An excess of either reagent can lead to the formation of complex side products.

    • Solution: Use a precise 1:1 molar ratio of methylhydrazine to DMAD.[5] Carefully calculate the molar equivalents based on the purity of your starting materials.

  • Cause D: Insufficient Reaction Time: The cyclization step may be slower than the initial addition.

    • Solution: Monitor the reaction with TLC until the starting material spots have completely disappeared. If the reaction stalls, gentle heating (reflux in methanol) for a short period (1-2 hours) after the initial room temperature stirring can sometimes drive the reaction to completion, though this may also increase impurity formation.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield start Low Yield Issue check_reagents Are reagents fresh and pure? start->check_reagents check_temp Was temperature controlled during addition? check_reagents->check_temp Yes fix_reagents Use fresh reagents check_reagents->fix_reagents No check_time Was reaction monitored to completion via TLC? check_temp->check_time Yes fix_temp Repeat with strict temperature control (0-5 °C) check_temp->fix_temp No check_stoich Was stoichiometry exactly 1:1? check_time->check_stoich Yes fix_time Increase reaction time or apply gentle heat check_time->fix_time No fix_stoich Recalculate and repeat with precise stoichiometry check_stoich->fix_stoich No end Re-run Experiment check_stoich->end Yes fix_reagents->end fix_temp->end fix_time->end fix_stoich->end

Caption: Decision tree for diagnosing and solving low yield problems.

Q2: I see multiple spots on my TLC and my NMR spectrum is complex. How do I deal with isomeric impurities?

Answer: The use of methylhydrazine, an unsymmetrical hydrazine, introduces the possibility of forming two regioisomers. The nucleophilic attack can occur from either the methylated nitrogen (N1) or the unsubstituted nitrogen (N2).

  • Understanding the Isomers:

    • Attack from N2 (unsubstituted): Leads to the desired product, Methyl 2-methyl -5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. This is generally the major product due to the lower steric hindrance of the NH₂ group.

    • Attack from N1 (methylated): Leads to the isomeric impurity, Methyl 1-methyl -5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

  • Controlling Regioselectivity:

    • Solvent Choice: Polar, protic solvents like methanol or ethanol generally favor the formation of the desired 2-methyl isomer.

    • Temperature: Lower reaction temperatures (0 °C) enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered path.

  • Purification: If the isomeric impurity does form, it can be challenging to separate.

    • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is the most effective method for separating the isomers.

    • Recrystallization: Fractional crystallization may be possible if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate.

Q3: My product is a persistent oil and won't crystallize. How can I isolate a solid?

Answer: Product oiling out is common, especially if minor impurities are present that inhibit crystal lattice formation.

  • Solution A: Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution B: Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.

  • Solution C: Solvent Titration: As described in the protocol, slowly add a non-polar "anti-solvent" (like diethyl ether or hexanes) to your methanolic solution until persistent cloudiness appears. Let it stand, and crystals should form.

  • Solution D: Purification via Salt Formation: Pyrazoles are basic and can be converted into acid addition salts, which are often highly crystalline.[6]

    • Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in ether or a similar acid.

    • The hydrochloride salt will often precipitate as a solid, which can be filtered and washed.

    • The free base can be recovered by neutralizing an aqueous solution of the salt with a base like sodium bicarbonate and extracting the product.

Q4: My spectroscopic data (¹H NMR, IR) is confusing. Am I seeing the right product?

Answer: This product exists in tautomeric equilibrium between the keto (5-oxo) form and the enol (5-hydroxy) form. The observed form can depend on the solvent used for analysis.[5]

  • Keto Form (this compound):

    • ¹H NMR: Expect a singlet for the C4-proton around 5.5-6.0 ppm. You will also see singlets for the N-methyl and the ester-methyl groups.

    • IR: A strong carbonyl (C=O) stretch will be visible around 1700-1730 cm⁻¹.

  • Enol Form (Methyl 5-hydroxy-2-methyl-2H-pyrazole-3-carboxylate):

    • ¹H NMR: The C4-proton signal will be present. A broad singlet for the hydroxyl (-OH) proton will appear, often far downfield (>10 ppm).[5]

    • IR: A broad O-H stretch will appear around 3200-3400 cm⁻¹, and the carbonyl peak may be shifted or absent, replaced by C=N and C=C stretching frequencies.

In many common NMR solvents like DMSO-d₆, the enol form is significantly favored, while in CDCl₃, you may see a mixture or predominantly the keto form. Being aware of this tautomerism is crucial for correct spectral interpretation.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use a different solvent for the reaction? Yes, other polar solvents like ethanol can be used and often give similar results. Non-polar solvents like toluene or DCM have also been reported for related syntheses, sometimes requiring reflux temperatures which may reduce regioselectivity.[5] For optimizing regioselectivity and controlling the exotherm, methanol or ethanol at low initial temperatures is the recommended starting point.

FAQ 2: What are the key considerations for scaling up this reaction? Scaling up requires careful management of heat transfer. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Use a jacketed reactor with controlled cooling and ensure the rate of addition for the DMAD is proportionally slower to maintain the required internal temperature.

FAQ 3: What are the primary safety hazards?

  • Methylhydrazine: It is a suspected carcinogen, is highly toxic, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl Acetylenedicarboxylate (DMAD): It is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Exothermic Reaction: The potential for a runaway reaction is real, especially during the addition phase. Never add the DMAD all at once.

Optimized Reaction Parameters Summary

ParameterRecommended ConditionRationale
Stoichiometry 1:1 (Methylhydrazine:DMAD)Prevents side-product formation from excess reagent.[5]
Solvent Anhydrous Methanol/EthanolPolar protic solvent aids cyclization and improves regioselectivity.
Temperature 0-5 °C during additionControls exotherm, minimizes side reactions, enhances selectivity.
Reaction Time 2-6 hours at Room Temp.Allow sufficient time for cyclization after the initial addition.
Monitoring TLC (e.g., 30% EtOAc/Hex)Ensures reaction has gone to completion before workup.
Purification Recrystallization (Ethanol)Effective method for removing minor impurities.[3][4][7]

References

  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • PubMed. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates.
  • Google Patents. Method for purifying pyrazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pyrazole Synthesis: A Guide for R&D Chemists.
  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • NIH. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate.
  • YouTube. pyrazolone derivatives | antipyrine | phenazone.
  • ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Journal of Organic and Pharmaceutical Chemistry. Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResearchGate. 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carbothioamide.

Sources

Technical Support Center: Synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity. This guide is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Synthesis Overview

The most common and direct route to this compound involves the cyclocondensation reaction between Dimethyl acetylenedicarboxylate (DMAD) and Methylhydrazine . This reaction proceeds via a sequential Michael addition followed by an intramolecular cyclization and tautomerization to yield the desired pyrazolone ring system. While synthetically straightforward, the reaction is sensitive to several parameters that can significantly impact the final yield and purity.

A closely related synthesis, reacting DMAD with phenylhydrazine, has been well-documented to produce the corresponding 1-phenyl pyrazole derivative, providing a strong mechanistic basis for the target synthesis.[1][2]

Troubleshooting Guide: Enhancing Your Yield

Q1: My overall yield is consistently low (<50%). What are the most critical parameters I should investigate first?

A1: Consistently low yields are often traced back to a few fundamental parameters. Before attempting complex optimizations, it is crucial to validate the core components of your reaction setup.

  • Purity of Starting Materials: This is the most common culprit.

    • Methylhydrazine: It is susceptible to oxidation. Use a freshly opened bottle or redistill stored material if its purity is questionable. The presence of oxidation byproducts can interfere with the primary reaction pathway.

    • Dimethyl acetylenedicarboxylate (DMAD): While more stable, ensure it is free from hydrolysis (which would form the corresponding acid) or polymerization.

    • Solvent: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the ester functionalities and promote unwanted side reactions.

  • Stoichiometry: An incorrect molar ratio of reactants can drastically reduce yield. While a 1:1 molar ratio is theoretically required, a slight excess of methylhydrazine (e.g., 1.1 equivalents) can sometimes be beneficial to ensure the complete consumption of the more expensive DMAD. However, a large excess can complicate purification.

  • Temperature Control: This reaction is exothermic. An uncontrolled temperature increase can lead to the formation of side products and polymerization. It is critical to control the initial addition of reactants and maintain a consistent temperature throughout the reaction.

Q2: My TLC analysis shows multiple spots, and purification is difficult. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple products indicates competing reaction pathways. In our experience with similar pyrazolone syntheses, the following side products are common:

  • Regioisomers: While the reaction with methylhydrazine is generally regioselective, trace amounts of the isomeric product, Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, can sometimes form.

  • Michael Adduct Intermediate: Incomplete cyclization can leave the uncyclized Michael adduct in the reaction mixture.

  • Products of Dimerization/Polymerization: DMAD is highly electrophilic and can undergo self-polymerization, especially at elevated temperatures or in the presence of impurities.

Strategies for Minimization:

  • Control the Rate of Addition: Add one reagent dropwise to a solution of the other, preferably at a reduced temperature (e.g., 0-5 °C), to manage the exotherm and prevent localized high concentrations of reactants.

  • Optimize Reaction Temperature: Lower temperatures generally favor the desired kinetic product and reduce the rate of side reactions. Start with lower temperatures and gradually increase only if the reaction is too slow. Running the reaction at reflux, as is common for some pyrazole syntheses, may be too harsh and promote side product formation.[1]

  • Solvent Choice: The choice of solvent can influence reaction selectivity. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like dichloromethane or toluene are often preferred.[1][2]

Below is a workflow to diagnose and address the issue of multiple byproducts.

G start Multiple Spots on TLC check_spots Characterize Spots (LC-MS, NMR of crude) start->check_spots is_isomer Isomeric Product Detected? check_spots->is_isomer is_intermediate Uncyclized Intermediate Detected? is_isomer->is_intermediate No optimize_temp Action: Lower reaction temperature. Consider solvent effects. is_isomer->optimize_temp Yes is_polymer Polymeric/Baseline Material? is_intermediate->is_polymer No increase_time Action: Increase reaction time or apply gentle heating post-addition. is_intermediate->increase_time Yes purify_reagents Action: Purify starting materials. Control rate of addition. is_polymer->purify_reagents Yes end Improved Product Purity is_polymer->end No optimize_temp->end increase_time->end purify_reagents->end

Caption: Troubleshooting workflow for byproduct formation.

Q3: The reaction appears sluggish or does not go to completion. How can I improve the reaction rate and conversion?

A3: An incomplete reaction points to issues with activation energy, reagent reactivity, or reaction time.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC until the starting material spot is no longer visible. Some pyrazole syntheses may require several hours to overnight stirring.[3]

  • Solvent Polarity: The solvent plays a critical role. A solvent that fully dissolves both reactants is essential. While non-polar solvents can help control reactivity, a more polar solvent like ethanol or acetonitrile might be necessary to achieve a reasonable reaction rate, though this must be balanced against the risk of side reactions.[4]

  • Gentle Heating: If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) after the initial addition can drive the reaction to completion. Refluxing should be a last resort, as it often decreases selectivity.[5]

  • Catalysis: While this reaction typically does not require a catalyst, some pyrazole syntheses benefit from the addition of a catalytic amount of acid (like acetic acid) or base (like triethylamine) to facilitate the cyclization step.[6][7] This should be explored cautiously, as it can also catalyze side reactions.

Frequently Asked Questions (FAQs)

Q: What is the proposed reaction mechanism I should be aware of? A: The reaction proceeds through a well-established pathway. Understanding this mechanism is key to troubleshooting.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Tautomerization DMAD Dimethyl acetylenedicarboxylate Adduct Enamine Intermediate (Zwitterionic or Neutral) DMAD->Adduct Nucleophilic Attack Methylhydrazine Methylhydrazine Methylhydrazine->Adduct Cyclized Pyrazolidinone Intermediate Adduct->Cyclized Intramolecular Condensation Product Final Product (Pyrazolone form) Cyclized->Product Tautomerization

Sources

"purification of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and detailed protocols for obtaining this key pyrazolone intermediate in high purity. As a Senior Application Scientist, my goal is to explain not just the steps, but the scientific reasoning behind them, ensuring your success in the lab.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and related pyrazolone derivatives.

Issue 1: The Compound "Oils Out" During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as an insoluble oil or viscous gum.

  • Scientific Rationale: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is so supersaturated that the molecules don't have time to align into a crystal lattice. Impurities can also disrupt crystallization by interfering with this lattice formation.[1]

  • Solutions:

    • Reduce Saturation: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount (5-10% volume) of the hot recrystallization solvent to decrease the saturation.[1]

    • Slow Down Cooling: Rapid cooling, such as plunging a hot flask directly into an ice bath, prevents the orderly arrangement of molecules. Allow the solution to cool slowly to room temperature. Insulating the flask with glass wool can promote the formation of larger, purer crystals.[1]

    • Re-evaluate Solvent System: The chosen solvent may be too good a solvent, or conversely, too poor. Experiment with different solvent systems. A common strategy is to use a solvent pair: one solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a second "anti-solvent" in which it is insoluble (e.g., water, hexane, petroleum ether). Dissolve the compound in a minimum of the hot "good" solvent and add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Issue 2: Low Yield of Purified Product

  • Symptom: The final mass of the purified, dry product is significantly lower than theoretically expected.

  • Scientific Rationale: Low yields can result from several factors: incomplete reaction, mechanical losses during transfers, using too much recrystallization solvent, or premature crystallization during filtration.[1]

  • Solutions:

    • Optimize Recrystallization Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution (the mother liquor) even after cooling, thereby reducing the yield.

    • Minimize Transfer Losses: Product can be lost on glassware surfaces during transfers.[1] After collecting the crystals by vacuum filtration, rinse all glassware with a small amount of the cold recrystallization solvent and pour this rinsing liquid into the Büchner funnel to wash the crystals.[1]

    • Prevent Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the filtration.

    • Recover from Mother Liquor: A significant amount of product may remain dissolved in the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Persistent Colored Impurities in the Final Product

  • Symptom: The final crystalline product has a yellow, brown, or pink hue instead of being white or colorless.

  • Scientific Rationale: Colored impurities often arise from the decomposition of starting materials, particularly hydrazine derivatives, which can be unstable at elevated temperatures.[2] These impurities can become trapped in the crystal lattice of the product.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before the filtration step in your recrystallization protocol.[1] The charcoal will adsorb many colored, high-molecular-weight impurities.[1] Boil the solution with the charcoal for a few minutes, then remove the charcoal via hot gravity filtration. Caution: Using too much charcoal can also adsorb your product, leading to a lower yield.[1]

    • Run Reaction Under Inert Atmosphere: If oxidation is suspected to be the cause of color, running the synthesis reaction under an inert atmosphere like nitrogen or argon can prevent the formation of these byproducts.[2]

Issue 4: Product Degradation During Column Chromatography

  • Symptom: When purifying by silica gel chromatography, new spots appear on the TLC plate, and the overall yield is very low.

  • Scientific Rationale: The pyrazolone ring, particularly with its ester and keto functionalities, can be sensitive to the acidic nature of standard silica gel. This can lead to hydrolysis of the ester or other degradation pathways.[1]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).[1] This is a common practice for purifying acid-sensitive compounds.

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 (for reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

For most lab-scale syntheses where the crude product is reasonably pure (>80%), recrystallization is the most efficient and cost-effective method. It is excellent for removing small amounts of impurities and typically yields a highly crystalline, pure product. If the crude material contains a complex mixture of byproducts or unreacted starting materials with similar solubility, flash column chromatography is the preferred method for separation.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

Pyrazolone derivatives have been successfully recrystallized from a variety of solvents.[4][5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemApplication Notes
Ethanol A common and effective choice for many pyrazolone derivatives.[5][6][7]
Ethyl Acetate Another good option, often used for compounds of moderate polarity.[4]
Acetone Can be effective, but its low boiling point requires careful handling.[4]
Ethyl Acetate / Hexane A solvent/anti-solvent pair useful if the compound is too soluble in pure ethyl acetate.
Benzene / Petroleum Ether A historical solvent pair; use with appropriate safety precautions due to the toxicity of benzene.[4]

The choice of solvent should always be determined empirically by performing small-scale solubility tests.

Q3: How can I effectively monitor the purification process and assess the final purity?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring purification. It allows you to quickly compare the crude material to the purified fractions. A pure compound should ideally show a single spot on the TLC plate in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to impurities or starting materials is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (156.14 g/mol for C₆H₈N₂O₃).

Q4: What are the stability and storage considerations for this compound?

This compound is generally a stable solid. However, like many esters, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially over long periods or at elevated temperatures. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light.

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow start Crude Product tlc_check Analyze by TLC start->tlc_check decision Single major spot? tlc_check->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No / Complex Mixture purity_check_recryst Assess Purity (TLC, MP, NMR) recrystallize->purity_check_recryst purity_check_chrom Assess Purity (TLC, MP, NMR) chromatography->purity_check_chrom final_product Pure Product purity_check_recryst->final_product Purity Confirmed purity_check_chrom->final_product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Troubleshooting Low Purity After Recrystallization

This decision tree helps diagnose and solve issues of persistent impurities after an initial recrystallization attempt.

PurityTroubleshooting start Impure Product after Recrystallization check_color Is the product colored? start->check_color charcoal Re-dissolve and treat with activated charcoal check_color->charcoal Yes check_tlc Analyze impurities by TLC check_color->check_tlc No charcoal->check_tlc soluble_impurity Impurities more soluble? check_tlc->soluble_impurity insoluble_impurity Impurities less soluble? soluble_impurity->insoluble_impurity No rerun_cryst Perform a second, slower recrystallization soluble_impurity->rerun_cryst Yes change_solvent Change recrystallization solvent system insoluble_impurity->change_solvent Yes column Purify by column chromatography insoluble_impurity->column No / Similar Solubility rerun_cryst->column Still Impure change_solvent->column Still Impure

Caption: Decision tree for troubleshooting low product purity.

Detailed Protocol: Recrystallization

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Two Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue adding small portions of hot solvent until the compound just completely dissolves.[1] Avoid adding a large excess.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration into a second, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once it has reached room temperature, you may place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual mother liquor.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

References

  • DE1112984B, Process for the preparation of pyrazolone derivatives, Google Patents.
  • Technical Support Center: Purification of Pyrazolone Derivatives, Benchchem.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity, Oriental Journal of Chemistry.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications, Benchchem.
  • common side reactions in Knorr pyrazole synthesis and their avoidance, Benchchem.
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives, Taylor & Francis.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice, NIH.
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate, PMC - NIH.
  • WO2011076194A1 - Method for purifying pyrazoles, Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, KTU ePubl.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl), NIH.
  • This compound AldrichCPR, Sigma-Aldrich.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors, NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review, MDPI.
  • Pyrazole synthesis, Organic Chemistry Portal.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, ResearchGate.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, MDPI.

Sources

"common byproducts in the synthesis of pyrazole-3-carboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazole-3-carboxylates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your experimental work.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the synthesis of pyrazole-3-carboxylates, providing explanations for the underlying chemistry and actionable solutions.

Q1: What is the most common byproduct in my pyrazole synthesis, and how can I minimize its formation?

A1: The most frequently encountered byproduct in the synthesis of pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers .[1][2] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][2][3]

Troubleshooting Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence the isomeric ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been demonstrated to improve regioselectivity in some cases.[3]

  • pH Control: Adjusting the reaction's pH can favor one reaction pathway over another. Acidic conditions might promote the formation of one regioisomer, while neutral or basic conditions could favor the alternative.[3]

  • Steric Hindrance: Employing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl centers, thereby directing the synthesis towards a single regioisomer.[3]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers formed.

Q2: My reaction mixture has developed a dark color, and TLC analysis shows multiple spots. What is the likely cause?

A2: The appearance of a dark color (often yellow, red, or brown) and a complex TLC profile typically indicates decomposition of starting materials or the formation of various side products.[1]

Potential Causes and Solutions:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures, leading to the formation of colored byproducts.[1]

    • Solution: Use freshly distilled or high-purity hydrazine and maintain careful control over the reaction temperature.[1]

  • Oxidation: The pyrazole product or reaction intermediates may be susceptible to oxidation, particularly with prolonged exposure to air at high temperatures.[1]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Bis-pyrazole Formation: Under certain conditions, a second molecule of the 1,3-dicarbonyl compound can react with the newly formed pyrazole, leading to a bis-pyrazole adduct. This is more likely if there is an excess of the dicarbonyl compound.[1]

    • Solution: Carefully control the stoichiometry of your reactants.

Q3: The yield of my pyrazole-3-carboxylate is consistently low. What factors could be responsible?

A3: Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Troubleshooting Low Yields:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and inhibit the desired transformation.[1]

    • Solution: Ensure the high purity of your starting materials. Recrystallization or distillation may be necessary.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Consider adjusting the reaction temperature or time. The Knorr synthesis, a common method for pyrazole formation, is typically acid-catalyzed, often with a few drops of glacial acetic acid.[1][4][5] Ensure that the catalyst is present and active.

  • Formation of a Stable Intermediate: In some instances, a stable hydrazone or hydroxylpyrazolidine intermediate may form and not readily cyclize to the final pyrazole product.[1][6]

    • Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote the final cyclization and dehydration steps.[1]

  • Solubility Issues: Poor solubility of starting materials in the chosen solvent can lead to a sluggish reaction.

    • Solution: Consider using a co-solvent or switching to a more polar aprotic solvent like DMF or DMSO.

Q4: I'm observing an unexpected byproduct that is not a regioisomer. What other side reactions can occur?

A4: Besides regioisomer formation, other less common side reactions can complicate your synthesis.

Less Common Byproducts and Their Management:

ByproductLikely CauseSuggested Action
Pyrazoline Incomplete oxidation of the pyrazoline intermediate, which often forms during the cyclocondensation of α,β-unsaturated ketones with hydrazines.[3][7]Introduce a mild oxidizing agent (e.g., air, I₂, DDQ) or adjust reaction conditions to promote aromatization.[3]
Ring-Opened Products The pyrazole ring can be susceptible to ring-opening under strongly basic conditions, especially via deprotonation at the C3 position.[3][8]Avoid using strong bases if possible. If a base is necessary, consider a milder, non-nucleophilic base.[3]
N-Arylhydrazones In some syntheses, N-arylhydrazones can be obtained as byproducts.[9]Adjusting reaction stoichiometry and conditions can favor the desired cyclization.

II. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a common synthetic pathway and a general troubleshooting workflow.

Diagram 1: The Knorr Pyrazole Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Hydroxylpyrazolidine Hydroxylpyrazolidine Hydrazone/Enamine->Hydroxylpyrazolidine Intramolecular Cyclization Pyrazole Pyrazole Hydroxylpyrazolidine->Pyrazole Dehydration Regioisomeric Pyrazole Regioisomeric Pyrazole Hydroxylpyrazolidine->Regioisomeric Pyrazole Dehydration (Alternative)

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Pyrazole Synthesis

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeConditions InertAtmosphere Consider Inert Atmosphere OptimizeConditions->InertAtmosphere Purification Purification Strategy InertAtmosphere->Purification Recrystallization Recrystallization Purification->Recrystallization If crystalline solid ColumnChromatography Column Chromatography Purification->ColumnChromatography For complex mixtures AcidBaseExtraction Acid-Base Extraction Purification->AcidBaseExtraction If applicable End Pure Pyrazole-3-Carboxylate Recrystallization->End ColumnChromatography->End AcidBaseExtraction->End

Caption: A decision tree for troubleshooting common pyrazole synthesis issues.

III. Experimental Protocols

This section provides a general, illustrative protocol for a typical Knorr pyrazole synthesis and subsequent purification.

General Protocol for the Synthesis of a Pyrazole-3-Carboxylate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If the hydrazine is a salt, a base (e.g., sodium acetate) may be required.

  • Catalyst: If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[10][11]

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7998.

  • Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 835-848.

  • Özer, İ. İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(5), 3567.

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate.

  • Thompson, A. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Malah, A. A., & El-Gazzar, A. R. B. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4785.

  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Khan, M. S., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

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Technical Support Center: Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of pyrazole and its derivatives. Here, we will explore the causality behind common experimental challenges and offer field-proven insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis and how can it be prevented?

A1: The most prevalent side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, resulting in a mixture of pyrazole regioisomers.[1]

To control regioselectivity, several factors should be considered:

  • Steric and Electronic Effects: The initial nucleophilic attack by the hydrazine is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1]

  • pH Control: The acidity of the reaction medium can significantly affect the outcome. Acidic conditions generally favor the protonation of the more substituted carbonyl group, directing the hydrazine's nucleophilic attack to the less hindered carbonyl.[1]

  • Solvent Choice: The solvent can play a critical role in regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of a single regioisomer.[1][3]

Q2: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A2: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[4] This similarity allows both nitrogens to act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers that can be difficult to separate.[4][5]

Q3: My reaction mixture has turned dark, and I'm observing multiple spots on my TLC plate. What could be the issue?

A3: The development of a dark color (yellow to red or brown) and the appearance of multiple spots on a TLC plate often indicate the presence of impurities from side reactions or decomposition.[1] Potential causes include:

  • Hydrazine Decomposition: Hydrazine and its derivatives, especially phenylhydrazine, can be unstable and decompose at elevated temperatures, leading to colored byproducts.[1] Using freshly distilled or high-purity hydrazine and maintaining controlled reaction temperatures can mitigate this.

  • Oxidation: Reaction intermediates or the final pyrazole product may be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at high temperatures.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

Q4: What are some less common side reactions to be aware of?

A4: Besides regioisomer formation, other side reactions can occur:

  • Bis-pyrazole Formation: If reaction conditions are not carefully controlled, a second molecule of the 1,3-dicarbonyl compound can react with the newly formed pyrazole, leading to a bis-pyrazole adduct. This is more likely with an excess of the dicarbonyl compound.[1]

  • Pyrazolone Formation: When using β-ketoesters as the 1,3-dicarbonyl equivalent, the reaction can lead to the formation of pyrazolone byproducts.[6]

  • Ring Opening: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, potentially leading to ring opening.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your pyrazole synthesis experiments, providing probable causes and actionable solutions.

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
  • Probable Cause: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed through two different pathways, depending on which carbonyl group is attacked first by the substituted nitrogen of the hydrazine.[1][7] This is primarily influenced by the electronic and steric nature of the substituents on both reactants and the reaction conditions.[1]

  • Solution:

    • Solvent Optimization: Switch to fluorinated alcohols such as TFE or HFIP. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby increasing regioselectivity.[3]

    • pH Adjustment: Introduce a catalytic amount of a Brønsted acid (e.g., acetic acid). Acid catalysis can enhance the electrophilicity of one carbonyl group over the other, directing the nucleophilic attack.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting small differences in activation energies between the two reaction pathways.

    • Strategic Reactant Design: If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias for the initial hydrazine attack.

Issue 2: Low or No Product Yield
  • Probable Cause: Low conversion rates can be attributed to several factors, including impure starting materials, suboptimal reaction conditions, or decomposition of reactants.

  • Solution:

    • Verify Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Hydrazine, in particular, can degrade over time; use freshly distilled or newly purchased reagent.[1]

    • Optimize Reaction Conditions:

      • Temperature: While some reactions proceed at room temperature, others may require heating under reflux.[1] Systematically screen different temperatures.

      • Catalyst: If not already in use, add a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the condensation.[1]

      • Microwave Irradiation: Consider microwave-assisted synthesis, which can often reduce reaction times and improve yields.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates or products.[1]

Issue 3: Difficulty in Product Purification
  • Probable Cause: The presence of closely related side products, such as regioisomers or unreacted starting materials, can complicate purification by standard methods like recrystallization or column chromatography.

  • Solution:

    • Recrystallization: This is often the first method of choice. Experiment with different solvent systems, such as ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[1][8]

    • Column Chromatography:

      • For polar pyrazole products, deactivating the silica gel with triethylamine or ammonia in methanol can prevent the compound from irreversibly binding to the column.[8]

      • Utilize a gradient elution system to effectively separate compounds with similar polarities.

    • Acid-Base Extraction: If the pyrazole product has a different pKa from the impurities, an acid-base workup can be an effective purification step.[8]

    • Formation of Salts: In cases where the free pyrazole is difficult to crystallize, forming an acid addition salt (e.g., with HCl or H₃PO₄) can facilitate purification through crystallization.[9][10]

Experimental Protocols & Data

Protocol 1: General Knorr Pyrazole Synthesis
  • Reactant Addition: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or 1-propanol.[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops).[1]

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture. Note that this addition can be exothermic.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure and proceed with purification.[1]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[1]

  • Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction with an organic solvent and subsequent purification.[1]

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the reaction of a non-symmetrical 1,3-diketone with methylhydrazine.

SolventRatio of Regioisomer 1 : Regioisomer 2Reference
Ethanol (EtOH)Mixture of isomers[3]
2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Almost exclusive formation of one isomer[3]

Visualizing Reaction Pathways

Knorr Pyrazole Synthesis and Regioisomer Formation

The following diagram illustrates the general pathway of the Knorr synthesis and the branching point that leads to the formation of two possible regioisomers when an unsymmetrical 1,3-dicarbonyl is used.

G cluster_start Starting Materials cluster_isomers Intermediate Hydrazones cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack Unsymmetrical_1_3_Dicarbonyl->Initial_Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Attack Intermediate_A Intermediate A Initial_Attack->Intermediate_A Attack at C1 Intermediate_B Intermediate B Initial_Attack->Intermediate_B Attack at C3 Cyclization_A Cyclization/ Dehydration Intermediate_A->Cyclization_A Cyclization_B Cyclization/ Dehydration Intermediate_B->Cyclization_B Regioisomer_1 Regioisomer 1 Cyclization_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 Cyclization_B->Regioisomer_2 G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Optimize_Temp->Add_Catalyst No Improvement Success Yield Improved Optimize_Temp->Success Improved Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Add_Catalyst->Inert_Atmosphere No Improvement Add_Catalyst->Success Improved Consider_MW Consider Microwave Synthesis Inert_Atmosphere->Consider_MW No Improvement Inert_Atmosphere->Success Improved Consider_MW->Success Improved

Caption: Troubleshooting workflow for low reaction yield.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Al-Mulla, A. (2017).
  • Neochim, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • Levin, M. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Reddit. (2022). Purification of Amino-Pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-539.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Royal Society of Chemistry. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • ResearchGate. (n.d.). A one-step synthesis of pyrazolone.
  • ResearchGate. (n.d.). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry.

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Technical Support Center: A Guide to Troubleshooting Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry and materials science, and their efficient synthesis is critical. This document provides detailed answers to specific experimental issues, explains the underlying chemical principles, and offers validated protocols to optimize your reactions.

Section 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction conditions.

Q1: My pyrazole synthesis resulted in a very low yield or no product. What are the first things to check?

A1: Before adjusting reaction parameters, it is crucial to verify the fundamentals. A systematic check of your starting materials and setup is the most efficient first step.

  • Purity and Integrity of Starting Materials:

    • Hydrazines: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light. Phenylhydrazine, for instance, can oxidize and turn dark red or brown.[1] Using aged or discolored hydrazine can introduce impurities that inhibit the reaction. It is recommended to use freshly opened reagents or purify stored hydrazines by distillation if necessary.

    • 1,3-Dicarbonyl Compounds: Many β-dicarbonyl compounds, like acetylacetone or ethyl acetoacetate, exist as a mixture of keto and enol tautomers. The equilibrium can be solvent and temperature-dependent. Ensure your dicarbonyl compound is of high purity, as acidic or basic impurities can affect the reaction course. Some complex dicarbonyls can also be unstable.[1]

    • Solvent Quality: Ensure your solvent is dry and appropriate for the reaction. For instance, protic solvents like ethanol are common but can sometimes participate in side reactions.[2]

  • Stoichiometry: Accurately measure your reagents. While a 1:1 stoichiometry is typical, a slight excess (1.0-1.2 equivalents) of the hydrazine component is sometimes used to drive the reaction to completion.[3]

  • Reaction Setup: Check for leaks in your apparatus, ensure efficient stirring, and confirm that the internal reaction temperature is reaching the desired setpoint.

Q2: I've confirmed my starting materials are sound, but the yield is still poor. How can I optimize the reaction conditions?

A2: If starting materials are not the issue, the next step is a systematic optimization of the reaction conditions. The Knorr pyrazole synthesis and related condensations are sensitive to several factors.[4][5][6]

  • Catalyst Choice and Loading: Most pyrazole syntheses from 1,3-dicarbonyls are acid-catalyzed.[4][5][7]

    • Acid Catalysis: A few drops of a protic acid like glacial acetic acid or a catalytic amount of a Lewis acid is often sufficient.[3][6][8] Insufficient acid can lead to a sluggish reaction, while too much can promote side reactions. If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a base like sodium acetate can liberate the free hydrazine and buffer the reaction medium, which has been shown to improve outcomes.[1]

    • Base Catalysis: In some cases, particularly with α,β-unsaturated carbonyl precursors, a base may be required to facilitate the initial Michael addition.[9]

  • Solvent Effects: The choice of solvent can dramatically influence reaction rate and even regioselectivity.

    • Protic Solvents: Ethanol is a common choice due to its ability to dissolve the reactants and facilitate proton transfer.[2]

    • Aprotic Solvents: Dipolar aprotic solvents like DMF or DMAc can accelerate the reaction and have been shown to improve regioselectivity in certain cases.[10][11]

    • Green Solvents: Eco-friendly options like deep eutectic solvents (DESs) have been shown to accelerate reaction rates and improve selectivity.[12][13]

  • Temperature and Reaction Time: Many pyrazole syntheses are run at reflux in solvents like ethanol.[3] If you see a slow reaction at room temperature, gradually increasing the heat is a logical step. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and to check for product degradation at elevated temperatures.[14]

Section 2: Regioselectivity Issues

When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two different pyrazole regioisomers is a significant challenge.[3]

Q3: I'm using an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A3: Controlling which nitrogen of the substituted hydrazine attacks which carbonyl group is key to a regioselective synthesis. This is governed by a combination of steric and electronic factors, which can be influenced by your choice of reaction conditions.

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate. The more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl will generally react first with the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2 group).

  • Exploiting Electronic and Steric Effects:

    • If one carbonyl is significantly more sterically hindered than the other, the hydrazine will preferentially attack the less hindered site.

    • If one carbonyl has a strong electron-withdrawing group (like -CF3) attached, it becomes more electrophilic and a prime target for nucleophilic attack.[2]

  • Solvent Choice is Critical: This is one of the most powerful tools for controlling regioselectivity.

    • Standard solvents like ethanol often give poor selectivity.[2]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2] These non-nucleophilic, polar, and highly hydrogen-bond-donating solvents can stabilize intermediates selectively, directing the reaction down a single pathway.[2]

  • pH Control: The acidity of the medium can influence which carbonyl is more reactive. Under acidic conditions, the carbonyl oxygen is protonated, activating it for attack. The relative basicity of the two carbonyl oxygens can dictate the site of protonation and subsequent attack.

Below is a table summarizing how solvent choice can impact the isomeric ratio in a representative reaction.

ReactantsSolventIsomer Ratio (Desired:Undesired)Reference
2-furoyltrifluoroacetone + MethylhydrazineEthanol (EtOH)36:64[2]
2-furoyltrifluoroacetone + MethylhydrazineTrifluoroethanol (TFE)85:15[2]
2-furoyltrifluoroacetone + MethylhydrazineHexafluoroisopropanol (HFIP)97:3[2]
Q4: What are the best analytical techniques for determining the isomeric ratio of my pyrazole products?

A4: Accurately quantifying the ratio of regioisomers is essential for optimizing your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The protons on the pyrazole ring or on the substituents will have distinct chemical shifts and coupling patterns for each isomer. Integration of the corresponding signals allows for direct quantification. For complex spectra, 2D NMR techniques like NOESY can help elucidate the exact structure of the major isomer.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for both separating and quantifying isomers, especially if their NMR signals overlap.[15][16] A well-developed method can provide high-resolution separation and accurate quantification based on peak area.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazole derivatives, GC-MS can separate the isomers chromatographically and confirm that they have the same mass.

Section 3: Impurities and Side-Product Formation

Even when the main reaction works, side products can complicate purification and lower the yield.

Q5: My crude product shows multiple spots on TLC. What are the likely side products in a 1,3-dicarbonyl condensation with hydrazine?

A5: Besides the potential for regioisomers, several other side products can form.

  • Incomplete Reaction: Unreacted starting materials are a common impurity.

  • Hydrazone Intermediate: The reaction proceeds via a hydrazone intermediate which may be stable enough to be isolated if the final cyclization step is slow.

  • 5-Hydroxypyrazoline: In some cases, particularly with fluorinated dicarbonyls, a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate can be formed and may not fully dehydrate to the aromatic pyrazole.[2]

  • Bis-pyrazole Formation: If reaction conditions are not well-controlled, particularly with an excess of the dicarbonyl compound, a second molecule of the dicarbonyl can sometimes react with the newly formed pyrazole.[3]

Troubleshooting Workflow for Pyrazole Synthesis

To visualize the decision-making process when encountering common issues, the following flowchart can be used as a guide.

G start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Step 1: Verify Reagents - Purity (TLC, NMR) - Age & Storage - Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Issue Found check_reagents->reagents_bad Fail check_conditions Step 2: Review Conditions - Temperature - Reaction Time - Catalyst (Acid/Base) reagents_ok->check_conditions purify_reagents Purify or Replace Starting Materials reagents_bad->purify_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Pass conditions_bad Suboptimal check_conditions->conditions_bad Fail check_selectivity Step 3: Analyze Selectivity (If applicable) - Mixture of Isomers? - Side Products? conditions_ok->check_selectivity optimize_conditions Optimize Parameters: - Adjust Temperature - Vary Catalyst Load - Screen Solvents conditions_bad->optimize_conditions success Problem Resolved optimize_conditions->success selectivity_ok Clean, Single Product check_selectivity->selectivity_ok No selectivity_bad Mixture Observed check_selectivity->selectivity_bad Yes selectivity_ok->success modify_selectivity Modify for Selectivity: - Change Solvent (e.g., to TFE) - Adjust pH / Catalyst selectivity_bad->modify_selectivity modify_selectivity->success

Caption: A stepwise troubleshooting workflow for pyrazole synthesis.

Section 4: Experimental Protocols

Appendix A: General Protocol for Knorr Pyrazole Synthesis

This protocol is a general starting point and should be optimized for specific substrates.[3][6][14]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. The addition may be exothermic, so it can be done dropwise or with cooling if necessary.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC. A typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize directly from the solution. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[14][15] The structure and purity should be confirmed by NMR, IR, and MS analysis.[14]

References

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  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • American Chemical Society Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Slideshare. (2016). knorr pyrazole synthesis.
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  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
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  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
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  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic.
  • Royal Society of Chemistry. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.

Sources

Technical Support Center: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Empirical Formula: C₆H₈N₂O₃).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to address the specific stability challenges inherent to this molecule, ensuring the integrity and success of your experiments.

The structure of this compound incorporates two key functionalities that dictate its reactivity and stability: a pyrazolone ring and a methyl ester group. The pyrazolone core is a common motif in pharmaceuticals, known for a wide range of biological activities.[2][3][4] However, the combination of a lactam-like amide within the ring and an adjacent ester group makes the molecule susceptible to specific degradation pathways, particularly hydrolysis. This guide provides a proactive approach to mitigating these issues.

Section 1: General Stability, Handling, and FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and handling of the compound.

Q1: My freshly received bottle of the compound is a white to off-white solid, is this normal?

A1: Yes, this is the expected appearance. The compound is typically a solid at room temperature.[1] Significant deviation from a white or light off-white color in a new, sealed container may indicate impurities from synthesis or degradation during shipping and should be investigated.

Q2: I've noticed my NMR spectrum shows some peak broadening or minor unexpected peaks, even in a freshly opened sample. Could this be tautomerism?

A2: This is a highly probable explanation. Pyrazolone compounds are well-known to exist as tautomeric isomers.[2] Your compound, this compound, can exist in equilibrium with its tautomeric form, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This equilibrium can be influenced by the solvent, temperature, and pH, potentially leading to the appearance of multiple species in solution.[5][6] In DMSO-d₆, for example, the hydroxy-pyrazole tautomer can be the predominant form.[5][6]

Caption: Keto-enol tautomerism of the pyrazolone ring.

Q3: What are the absolute essential storage conditions for this compound?

A3: Based on its chemical structure and data for similar compounds, proper storage is critical to prevent degradation. The primary threats are moisture and high temperatures. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[7][8] A desiccator at refrigerated temperatures (2-8°C) is ideal for long-term storage.

Parameter Short-Term Storage (Days-Weeks) Long-Term Storage (Months-Years) Rationale
Temperature 2-8°C≤ 0°C (e.g., -20°C)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Tightly sealed container with desiccantUnder inert gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture.
Light Amber vial or in a dark locationAmber vial or in a dark locationProtects against potential photochemical degradation pathways.
Container Tightly sealed glass vial (e.g., amber)Tightly sealed glass vial with PTFE-lined capEnsures an inert and impermeable barrier to moisture.
Section 2: Troubleshooting Synthesis & Purification

The most common synthetic route to pyrazole esters involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[2] Issues often arise from side reactions or purification challenges.

Q1: My synthesis yield is consistently low. What are the common pitfalls?

A1: Low yields can often be traced back to several factors. Use the following workflow to diagnose the issue.

Synthesis_Troubleshooting cluster_hints Key Causality Checks Start Low Yield Observed Check_Reagents 1. Verify Starting Material Purity (Hydrazine & β-Ketoester) Start->Check_Reagents Check_Conditions 2. Confirm Reaction Conditions (Temp, Solvent, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Hint1 Hydrazine quality is critical. Use fresh or redistilled. Check_Reagents->Hint1 Check_Workup 3. Analyze Work-up Procedure (Quenching, Extraction pH) Check_Conditions->Check_Workup Conditions Correct Hint2 Reaction can be exothermic. Control temperature during addition. Check_Conditions->Hint2 Analyze_Crude 4. Characterize Crude Product (NMR, LC-MS) Check_Workup->Analyze_Crude Work-up Correct Hint3 Product may have some water solubility. Avoid excessive aqueous washes. Check_Workup->Hint3 Solution Identify Root Cause & Optimize Analyze_Crude->Solution Hint4 Side products (e.g., regioisomers) may be forming. Analyze_Crude->Hint4 Degradation_Pathway Parent Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate Acid 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylic acid (Primary Degradant) Parent->Acid Ester Hydrolysis Further_Deg Further Decomposition Products (Colored) Acid->Further_Deg (potential) H2O H₂O (Trace Moisture) H2O->Parent attacks ester

Sources

Technical Support Center: Degradation Pathways of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazolone derivatives. This guide provides in-depth, field-proven insights into the stability challenges and degradation pathways of this important class of heterocyclic compounds. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate, identify, and troubleshoot degradation-related issues in your experiments.

The pyrazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals like Edaravone, an antioxidant neuroprotective agent.[1][2] However, the reactivity of the pyrazolone ring system presents unique stability challenges that must be thoroughly understood to ensure the development of safe and effective drug products.[3][4] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazolone derivatives?

A1: Pyrazolone derivatives are susceptible to degradation through several key chemical pathways. The specific route and rate of degradation are highly dependent on the molecule's substitution pattern, formulation, and environmental conditions.[3][5] The three most common pathways are:

  • Oxidative Degradation: This is often the most significant pathway, particularly for pyrazolones with antioxidant properties like Edaravone.[1][4] The pyrazolone ring, especially in its anionic form, can be easily oxidized by molecular oxygen or other oxidizing agents (e.g., hydrogen peroxide), leading to the formation of radical intermediates.[6] These radicals can then undergo further reactions, such as dimerization or trimerization, or react to form other oxidized species.[4] Advanced oxidation processes (AOPs) are often employed to intentionally degrade pyrazolone pharmaceuticals in wastewater, highlighting their susceptibility to oxidation.[7]

  • Hydrolytic Degradation: The pyrazolone ring can undergo hydrolysis, especially under strongly acidic or basic conditions.[1][8] The rate of hydrolysis is pH-dependent. For instance, Edaravone has been shown to degrade extensively under various hydrolytic pH conditions, posing a challenge for oral delivery formulations.[1] In some cases, hydrolysis can lead to ring-opening and the formation of potentially carcinogenic species, such as phenylhydrazine (PHZ), making it critical to control this pathway.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.[4][8] This pathway can lead to complex reactions and the formation of various degradation products.[9] While many pyrazolones used in pigments demonstrate good lightfastness, those in solution for pharmaceutical applications must be protected from light to prevent degradation.[4][5]

G cluster_conditions Stress Conditions Pyrazolone Pyrazolone Oxidation Oxidation Pyrazolone->Oxidation O₂, H₂O₂, Radicals Hydrolysis Hydrolysis Pyrazolone->Hydrolysis H⁺ / OH⁻, H₂O Photodegradation Photodegradation Pyrazolone->Photodegradation UV Light (hν) Degradation_Products Degradation_Products Oxidation->Degradation_Products Radicals, Dimers, Trimers, Oxides Hydrolysis->Degradation_Products Ring-Opened Products Photodegradation->Degradation_Products Photoproducts O₂, H₂O₂, Radicals O₂, H₂O₂, Radicals H⁺ / OH⁻, H₂O H⁺ / OH⁻, H₂O UV Light (hν) UV Light (hν) G Start Start: Degradation Observed (Peak Loss, Discoloration) Check_pH 1. Measure pH of Solution Start->Check_pH Adjust_pH Action: Prepare fresh solution in acidic buffer (pH 3-4.5). Re-analyze. Check_pH->Adjust_pH Is pH > 5? Check_O2 2. Assess Oxygen Exposure Check_pH->Check_O2 Is pH optimal? Adjust_pH->Check_O2 Deoxygenate Action: Prepare fresh solution using deoxygenated buffer. Purge headspace with N₂/Ar. Re-analyze. Check_O2->Deoxygenate Was solution exposed to air? Check_Light 3. Evaluate Light Protection Check_O2->Check_Light Is solution deoxygenated? Deoxygenate->Check_Light Protect_Light Action: Prepare fresh solution in amber vials. Protect from light during handling. Re-analyze. Check_Light->Protect_Light Was solution in clear vials? Check_Excipients 4. Review Formulation Excipients Check_Light->Check_Excipients Is solution light-protected? Protect_Light->Check_Excipients Reformulate Action: Test for peroxide impurities in excipients. Consider adding antioxidants (e.g., GSH) or chelating agents (e.g., EDTA). Check_Excipients->Reformulate Are reactive excipients present? End End: Stability Improved Check_Excipients->End Are excipients inert? Reformulate->End

Caption: Troubleshooting workflow for pyrazolone degradation in solution.

Q4: What are the common degradation products of pyrazolones, and how are they formed?

A4: The structures of degradation products (DPs) are direct clues to the underlying degradation pathway. Forced degradation studies, followed by characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for their identification. [10][11][12] For Edaravone, a well-studied example, oxidative pathways lead to characteristic products:

  • Radical Formation: The process begins with the edaravone anion losing an electron to form an edaravone radical. * Dimerization/Trimerization: These highly reactive radicals can then combine with each other. An edaravone trimer has been identified as a major degradation product, often observed as a precipitate in degraded solutions. [4]* Other Oxidized Species: Further oxidation can lead to various other products. [1] Under thermal stress, different degradation products can form through complex condensation and rearrangement reactions. [10]Hydrolytic stress can cleave the pyrazolone ring. The exact DPs will be unique to the specific pyrazolone derivative and the stress condition applied.

G cluster_pathway Simplified Oxidative Degradation of Edaravone Edaravone_Anion Edaravone Anion Edaravone_Radical Edaravone Radical Edaravone_Anion->Edaravone_Radical - e⁻ (Oxidation) Oxidized_Products Oxidized Products (Dimers, Trimers, etc.) Edaravone_Radical->Oxidized_Products + Other Radicals

Caption: Simplified scheme for oxidative product formation.

Experimental Protocols & Troubleshooting

Protocol 1: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is a regulatory requirement and a critical tool for understanding a molecule's intrinsic stability. [13][14][15]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly "stability-indicating." [6] Objective: To generate potential degradation products of a novel pyrazolone derivative under various stress conditions as stipulated by ICH guidelines. [13][15] Materials:

  • Pyrazolone derivative (bulk drug)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M to 1 M) [13]* Hydrogen peroxide (H₂O₂) solution (3% to 30%) [14]* Calibrated oven, photostability chamber, pH meter

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazolone derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Stress Condition Application: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (stock solution with no stressor) kept at room temperature or refrigerated.

  • Sampling & Quenching: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. [8]Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the control, stressed, and neutralized samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Calculate the percentage of degradation.

Table of Standard Stress Conditions:

Stress ConditionTypical ProcedureRationale & Key Insights
Acid Hydrolysis Mix stock with 0.1 M HCl. Heat at 60-80°C. [8][16]Simulates acidic environments (e.g., stomach). Tests for liability of amide or ester groups. If no degradation occurs, increase acid concentration or temperature. [13]
Base Hydrolysis Mix stock with 0.1 M NaOH. Heat at 60-80°C. [8][16]Simulates basic environments. Pyrazolone ring itself can be susceptible.
Oxidation Mix stock with 3% H₂O₂. Keep at room temperature in the dark. [8][14][16]This is often the most relevant pathway for pyrazolones. The reaction can be rapid. If degradation is too fast, cool the sample or dilute the H₂O₂.
Thermal Stress Store solid drug and stock solution in an oven at 60-80°C. [16]Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. [6]
Photolytic Stress Expose solid drug and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). [8]Assesses light sensitivity. A control sample should be wrapped in aluminum foil to shield it from light.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [11][17]It must be able to separate the main drug peak from all potential degradation products and formulation excipients. [17][18] Objective: To establish a general Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the analysis of a pyrazolone derivative and its degradation products.

Instrumentation & Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point. [19][20] Step-by-Step Methodology:

  • Sample Preparation: Use the quenched and diluted samples from the forced degradation study (Protocol 1). A "degradation cocktail" can be made by mixing aliquots from all stress conditions to ensure all DPs are present during method development. [10]2. Initial Method Screening:

    • Mobile Phase: Start with a simple gradient.

      • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient: A common starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Detection: Use a PDA detector to scan from 200-400 nm to determine the optimal wavelength for detecting the parent drug and all DPs.

  • Method Optimization:

    • Adjust the gradient slope, initial/final %B, and run time to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Modify the pH of the aqueous mobile phase to improve the peak shape of ionizable compounds.

    • If co-elution occurs, try switching the organic modifier (e.g., from acetonitrile to methanol) or using a different column chemistry (e.g., Phenyl-Hexyl).

  • Method Validation (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can resolve the main peak from all DPs and excipients. Use the degradation cocktail and a placebo formulation.

    • Linearity: Analyze a series of dilutions of a standard to demonstrate a linear relationship between concentration and peak area (e.g., r² > 0.999). [20] * Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is accurate and reproducible. [20] * LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for the parent drug. [8][20] Typical HPLC Parameters:

ParameterStarting Condition
Column C18 (e.g., Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm) [19]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol [19]
Flow Rate 1.0 mL/min [19]
Injection Volume 5 - 20 µL
Column Temp 25 - 30 °C [19]
Detection UV at an appropriate wavelength (e.g., 206 nm, 254 nm) or PDA Scan [19]

Data Interpretation & Characterization

Q5: How can I identify and characterize the structure of unknown degradation products?

A5: Identifying the structure of unknown degradation products is a critical step in understanding degradation mechanisms and assessing safety. This typically involves a combination of advanced analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identification. [10][21] * LC separates the degradation products from the parent drug.

    • MS provides the accurate mass (and thus, the elemental formula) of each degradation product.

    • MS/MS involves fragmenting the degradation product ion and analyzing its fragments. This fragmentation pattern provides structural clues, much like a fingerprint. By comparing the fragmentation pattern of a DP to that of the parent drug, one can often deduce the location of the chemical modification (e.g., hydroxylation, ring cleavage). [12][22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for novel or significant degradation products, isolation of the DP (e.g., by preparative HPLC) followed by NMR analysis is the gold standard. [11][12][19] * ¹H NMR and ¹³C NMR provide a complete map of the carbon-hydrogen framework of the molecule. [21] * 2D NMR (e.g., COSY, HSQC) reveals connectivity between atoms, allowing for the unambiguous assignment of the structure. [12] By combining the mass information from LC-MS/MS with the detailed structural map from NMR, researchers can confidently identify degradation products and propose the exact degradation pathways. [12]

References

  • Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. Available at: https://ijpqa.com/wp-content/uploads/2024/05/140.pdf
  • Watanabe, T., et al. (2019). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Pharmacy, 44(2), 107-114. Available at: https://www.jstage.jst.go.jp/article/jcp/44/2/44_107/_article
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  • Gautam, S., & Singh, S. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(3), e4112. Available at: https://pubmed.ncbi.nlm.nih.gov/28940562/
  • Dong, S., et al. (2021). Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations. Chemosphere, 285, 132947. Available at: https://www.semanticscholar.org/paper/Oxidation-of-pyrazolone-pharmaceuticals-by-peracetic-Dong-Liu/74b77243c3d5268c7e14d187289568972e272b53
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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Pyrazole Derivatives. BenchChem. Available at: https://www.benchchem.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: https://medcraveonline.
  • Marković, V., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3249-3261. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9850257/
  • Kumar, V. A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(5), 2824-2831. Available at: http://www.ijcpa.in/res/volume6/issue5/IJCPA-14-535.pdf
  • Patel, P., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 9(7), 188-196. Available at: https://www.jocpr.
  • European Commission. (2006). Opinion on phenyl methyl pyrazolone. Health & Consumer Protection Directorate-General. Available at: https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_074.pdf
  • Klapötke, T. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available at: https://pubmed.ncbi.nlm.nih.gov/38980182/
  • Lovdahl, M., & Priebe, S. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Available at: https://www.americanpharmaceuticalreview.
  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: https://openresearchlibrary.
  • Wang, Z., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(11), 13539-13549. Available at: https://www.mdpi.com/1420-3049/18/11/13539
  • Bhole, R., et al. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 37(2). Available at: https://journals.najah.
  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: https://www.researchgate.
  • Goud, S. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6488. Available at: https://www.mdpi.com/1420-3049/28/18/6488
  • Wankhede, S., et al. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). Available at: https://ijcrt.org/papers/IJCRT2310166.pdf
  • S., J., & V., K. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4648. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Oct/RJPT_11_10_4641-4648.html
  • Coşkun, R., & Soykan, C. (2006). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. Journal of Applied Polymer Science, 101(3), 1543-1555. Available at: https://www.researchgate.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: https://pharmainfo.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4319457/
  • Kumar, N., et al. (2022). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 36(24), e9415. Available at: https://pubmed.ncbi.nlm.nih.gov/36226712/
  • Sharma, A., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Journal of Family Medicine and Primary Care, 13(2), 793-798. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900138/
  • Kumar, V. A., & Suneetha, D. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 7(3), 1184-1191. Available at: https://ijpsr.com/bft-article/stability-indicating-rp-hplc-method-for-the-simultaneous-estimation-of-pyrimethamine-and-sulphadoxine-in-bulk-and-tablet-dosage-form/
  • Surati, P. R. (2022). Photochromic and Photoswitchable Study of Pyrazolone-Based Compound and Its Ni(II) ion Sensing Ability. ResearchGate. Available at: https://www.researchgate.net/publication/362541300_Photochromic_and_Photoswitchable_Study_of_Pyrazolone-Based_Compound_and_Its_NiII_ion_Sensing_Ability
  • Thomas, J. J., et al. (2020). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences, 10(3), 151-165. Available at: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_5f1816e166989.pdf
  • Rahaman, S. A., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 641-646. Available at: https://www.orientjchem.org/vol30no2/synthesis-of-some-pyrazolone-derivatives-and-evaluation-of-its-antibacterial-and-cytotoxic-activity/
  • Rahaman, S. A., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: https://www.researchgate.net/publication/262551069_Synthesis_of_Some_Pyrazolone_Derivatives_and_Evaluation_of_its_Antibacterial_and_Cytotoxic_Activity
  • El-Gazzar, M. G., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 12693. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314336/
  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kris McNeill Group. Available at: https://mcneill-group.ethz.
  • Cho, H. J., et al. (2024). QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. Journal of the Korean Chemical Society, 68(2), 118-132. Available at: https://koreascience.kr/article/JAKO202411863584501.page

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Technical Support Center: Advanced Purification Strategies for Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole ester purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating pyrazole esters with high purity. Standard silica gel chromatography, while a workhorse, often falls short when dealing with closely related impurities, regioisomers, or compounds prone to degradation on silica.[1]

This document moves beyond conventional methods to provide in-depth, field-proven alternative strategies. We will explore the "why" behind each technique, offering troubleshooting advice and step-by-step protocols to enhance the purity, yield, and efficiency of your workflow.

Frequently Asked Questions (FAQs)

Q1: My pyrazole ester is an oil or low-melting solid and won't crystallize. What are my options besides column chromatography?

A1: This is a frequent challenge. When direct crystallization fails, consider the following non-chromatographic techniques before resorting to more complex chromatographic solutions:

  • Trituration: This is the simplest first step. By stirring the crude oil or low-melting solid with a non-polar solvent in which it is poorly soluble (e.g., hexanes, diethyl ether), you can often induce solidification or wash away more soluble, non-polar impurities.[2]

  • Acid-Base Extraction: This powerful technique is ideal if your pyrazole ester has a basic nitrogen atom that is sufficiently accessible. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), you can protonate the pyrazole, moving it into the aqueous layer as a salt. Neutral and acidic impurities remain in the organic phase. After separation, basifying the aqueous layer and re-extracting with an organic solvent recovers the purified pyrazole ester.[1][2][3]

  • Derivatization to a Crystalline Salt: If the pyrazole itself is basic, it can be converted into a salt (e.g., hydrochloride, sulfate) by reacting it with an acid.[3] These salts are often highly crystalline and can be easily purified by recrystallization. The pure pyrazole ester can then be regenerated by neutralization.

Q2: I'm struggling to separate regioisomers of my pyrazole ester. Column chromatography gives poor resolution. What should I try?

A2: Separating regioisomers is a classic purification problem, as they often have very similar polarities.[2][4]

  • Fractional Crystallization: This is the most effective non-chromatographic method if a suitable solvent system can be found. It relies on slight differences in the solubility of the isomers.[2][3] The process involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This may require several cycles to achieve high isomeric purity.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating challenging isomers. It uses supercritical CO2 as the primary mobile phase, which has properties between a gas and a liquid.[5][6] This often provides unique selectivity and higher resolution than traditional liquid chromatography, with the added benefits of faster run times and reduced solvent waste.[6][7][8]

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause Recommended Solution & Explanation
Product Streaking/Decomposition on Silica Gel Column The pyrazole nitrogen is interacting with acidic silanol groups on the silica surface.Deactivate the silica: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol.[1][2][9] This neutralizes the acidic sites, preventing interaction and improving peak shape.
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.1. Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[1] 2. Lower the Cooling Rate: Slow cooling encourages the formation of ordered crystal lattices rather than an amorphous oil. 3. Add an Anti-Solvent: Slowly add a "bad" solvent (one in which the compound is insoluble) to the dissolved solution at room temperature to gently induce precipitation.[10]
Persistent Baseline Impurities After Extraction Impurities have similar acid/base properties to the target compound.Optimize pH: Perform the acid-base extraction at a carefully controlled pH. The pKa of your pyrazole and the impurities will determine the optimal pH for selective extraction. Multiple extractions may be necessary.
Low Recovery After Purification The compound may be partially soluble in the wash solvents or volatile.Use Cold Solvents: When washing crystals or performing extractions, use ice-cold solvents to minimize solubility losses.[11] Careful Evaporation: Remove solvent under reduced pressure at a low temperature to avoid loss of volatile products.[11]

Workflow & Protocol Section

Decision-Making Workflow for Purification Method Selection

The following diagram outlines a logical approach to selecting the most appropriate purification strategy for your pyrazole ester.

Purification_Decision_Tree start Crude Pyrazole Ester (Post-Reaction Workup) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Trituration with non-polar solvent is_oily->triturate Yes success_cryst Success? recrystallize->success_cryst success_trit Solid Formed? triturate->success_trit pure_product Pure Product success_cryst->pure_product Yes is_basic Is pyrazole basic and accessible? success_cryst->is_basic No success_trit->recrystallize Yes success_trit->is_basic No acid_base Acid-Base Extraction acid_base->pure_product is_basic->acid_base Yes chromatography_options Advanced Chromatography is_basic->chromatography_options No sfc Supercritical Fluid Chromatography (SFC) (Good for isomers) chromatography_options->sfc rp_hplc Reverse-Phase (C18) Chromatography chromatography_options->rp_hplc sfc->pure_product rp_hplc->pure_product

Caption: Decision tree for selecting a pyrazole ester purification method.

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying solid pyrazole esters. The key is identifying a suitable solvent or solvent pair.[11]

  • Solvent Screening: Test the solubility of your crude product in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2] A common and effective system is an ethanol/water mixture.[2][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for basic pyrazole esters contaminated with neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with an aqueous solution of 1M HCl. The basic pyrazole ester will form a salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (confirm with pH paper). The purified pyrazole ester will precipitate or form an organic layer.

  • Re-extraction: Extract the purified product back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[13][14]

References

  • Application Notes: Experimental Setup for Reflux and Crystalliz
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Method for purifying pyrazoles.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry.
  • New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chrom
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm.
  • Purification of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Reaction Products. Benchchem.
  • Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of flo
  • 501027 PDFs | Review articles in CRYSTALLIZATION.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • review of pyrazole compounds' production, use, and pharmacological activity. COMMUNITY PRACTITIONER.
  • Chiral Separations: Using SFC to Unlock Purific

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Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses one of the most persistent challenges in the synthesis of pyrazole scaffolds: controlling regioselectivity. Pyrazoles are a cornerstone in medicinal chemistry, but the formation of regioisomeric mixtures during synthesis can lead to significant challenges in purification and yield reduction.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate and resolve these issues effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioselectivity issues in pyrazole synthesis?

The most common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[3][4][5] When an unsymmetrical 1,3-dicarbonyl is used, it presents two non-equivalent electrophilic carbonyl carbons. The substituted hydrazine has two non-equivalent nucleophilic nitrogen atoms. The initial nucleophilic attack can occur from the substituted nitrogen (N1) or the unsubstituted nitrogen (NH2) onto either of the two carbonyl carbons, creating a pathway to two different regioisomeric pyrazole products.[3][6]

Q2: What are the primary factors that influence the regiochemical outcome of the reaction?

The final ratio of regioisomers is a delicate interplay of several factors. Understanding these is the first step to controlling the reaction outcome:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl carbon.[3]

  • Electronic Effects: The electronic properties of substituents play a crucial role. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] Conversely, electron-donating groups decrease the electrophilicity.

  • Reaction pH: The acidity of the medium is a critical control element. Under acidic conditions, the more basic carbonyl oxygen (typically the one less influenced by electron-withdrawing groups) is preferentially protonated, activating it for attack. This can be used to steer the reaction towards a specific isomer.[3][6]

  • Solvent Choice: The solvent can dramatically influence regioselectivity by differentially solvating the transition states or by directly participating in the reaction mechanism, for example, through hydrogen bonding.[3][7]

Q3: Beyond the classic Knorr synthesis, what other methods offer better regiocontrol?

While the Knorr synthesis is prevalent, several other methods have been developed specifically to overcome its regioselectivity limitations. These include:

  • Reaction of Acetylenic Ketones with Hydrazines: This method has been shown to be highly regioselective, providing predictable access to 1,3,5-substituted pyrazoles in excellent yields.[8]

  • 1,3-Dipolar Cycloadditions: The use of nitrile imines (often generated in situ from hydrazonoyl chlorides) or diazo compounds reacting with alkynes or specific alkenes can provide fully substituted pyrazoles with high regioselectivity.[1][9][10]

  • Condensation with Hydrazones and Nitroolefins: This approach offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[11]

Troubleshooting Guide: Common Regioselectivity Problems
Problem 1: "My Knorr synthesis using an unsymmetrical dicarbonyl is producing an inseparable mixture of 1,3- and 1,5-regioisomers. How can I improve the selectivity?"

This is the most common challenge. The initial attack of the substituted hydrazine determines the final product. To favor one isomer, you must manipulate the factors that control this first step.

Root Cause Analysis and Solutions:

The reaction between a substituted hydrazine and a non-symmetrical 1,3-diketone can lead to a mixture of two regioisomers. The outcome depends on which nitrogen atom of the hydrazine attacks which carbonyl group.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Pathway A: NH2 attacks C1 Dicarbonyl->AttackA More reactive carbonyl (C1) AttackB Pathway B: NH2 attacks C2 Dicarbonyl->AttackB Less reactive carbonyl (C2) Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->AttackA Hydrazine->AttackB Isomer1 Regioisomer 1 (e.g., 1,5-Disubstituted) AttackA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 (e.g., 1,3-Disubstituted) AttackB->Isomer2 Cyclization & Dehydration

Troubleshooting Steps:

  • Modify the Solvent: This is often the most effective and easily implemented change. Standard solvents like ethanol can lead to poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity, often favoring a single isomer.[7] These solvents can form hydrogen bonds with the carbonyl groups, enhancing the electrophilicity of one carbonyl over the other, thus directing the initial nucleophilic attack.[7]

  • Control the Reaction pH: The reaction mechanism and its rate-determining step can shift with pH.[12]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., glacial acetic acid) can favor the protonation of the more basic carbonyl group, directing the attack of the less nucleophilic N1 atom of the hydrazine.[3]

    • Basic Conditions: Using a base can deprotonate the hydrazine, increasing its nucleophilicity and potentially altering the selectivity profile.

  • Adjust the Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Change Reactant Stoichiometry: Recent studies have shown that varying the ratio of the dicarbonyl to the hydrazine can influence the reaction kinetics and, consequently, the regioisomeric ratio.[6]

Data Summary: Effect of Solvent on Regioselectivity

The table below summarizes the dramatic effect of solvent choice on the reaction of various 1,3-diketones with phenylhydrazine.

1,3-Diketone Substituents (R¹, R²)SolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
Aryl, CF₃Ethanol~50 : 50[13]
Aryl, CF₃TFE>95 : 5
Aryl, CF₃HFIP>99 : 1[7]
Methyl, CF₃EthanolLow Selectivity
Methyl, CF₃HFIPHigh Selectivity
Problem 2: "I need to synthesize a specific 1,3,5-trisubstituted pyrazole, but my current method gives a mixture. What is a more reliable, highly regioselective protocol?"

When the Knorr synthesis fails to provide adequate selectivity for 1,3,5-trisubstituted pyrazoles, switching to a different synthetic strategy is the best approach.

Recommended Alternative: Synthesis from Acetylenic Ketones

The reaction of acetylenic ketones with mono-substituted hydrazines is a powerful and highly regioselective method that consistently yields 1,3,5-substituted pyrazoles.[8] The regioselectivity is predictable and is not significantly affected by the electronic nature of the substituents on the acetylenic ketone.[8]

Mechanism Insight: The reaction proceeds via an initial Michael addition of the more nucleophilic NH₂ group of the substituted hydrazine to the β-carbon of the alkyne. This is followed by cyclization and dehydration to afford the 1,5-disubstituted pyrazole as the major product.

G cluster_workflow Troubleshooting Workflow for Regioselectivity Start Poor Regioselectivity Observed CheckPurity Are starting materials pure and correct? SynthesisType Is this a Knorr-type (Dicarbonyl + Hydrazine) synthesis? ModifyKnorr Optimize Knorr Conditions ChangeSolvent Change Solvent (e.g., TFE, HFIP) ControlpH Adjust pH (Acidic/Basic Catalyst) AltRoute Consider Alternative Regioselective Synthesis Purify Purify Starting Materials End Achieved Desired Regioisomer Acetylenic Acetylenic Ketone Route Cycloaddition 1,3-Dipolar Cycloaddition Route

Validated Experimental Protocols
Protocol 1: Regioselective Knorr-type Synthesis using a Fluorinated Alcohol

This protocol is designed to maximize the regioselectivity in the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.1 M concentration).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reactions in HFIP are often significantly faster than in conventional solvents.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and regiochemistry of the major isomer using ¹H NMR, ¹³C NMR, and crucially, 2D NOESY experiments to establish through-space proton correlations.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from an Acetylenic Ketone

This protocol provides a reliable method for accessing 1,3,5-substituted pyrazoles with high and predictable regioselectivity.[8]

Materials:

  • Acetylenic ketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: Combine the acetylenic ketone (1.0 eq) and the substituted hydrazine (1.2 eq) in a round-bottom flask containing ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., N₂). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,3,5-substituted pyrazole.

  • Characterization: The regiochemical outcome should be confirmed by NOE experiments. For a 1,5-disubstituted pyrazole product, irradiation of the N1-substituent should show an NOE enhancement for the proton on the C5-substituent.[8]

References
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters. [Link]
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. pubs.acs.org. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Regioselectivity and proposed mechanism for the cyclization reaction.
  • Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. SpringerLink. [Link]
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Publishing. [Link]
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Development of regioselective N-methylpyrazole cyclizations using bayesian optimization.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

Sources

Technical Support Center: Solvent Effects on Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions (FAQs) concerning the critical role of solvents in pyrazole synthesis. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, and optimizing their synthesis is paramount.[1][2] The choice of solvent is not merely an incidental parameter; it is a powerful tool that can dictate reaction rate, yield, purity, and even the regiochemical outcome of the final product.[3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of solvents on pyrazole synthesis.

Q1: How does solvent polarity and proticity (protic vs. aprotic) fundamentally alter the course of a pyrazole synthesis?

A1: The distinction between polar protic and polar aprotic solvents is crucial in pyrazole synthesis, primarily impacting nucleophilicity and the stability of reaction intermediates.

  • Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[5] In pyrazole synthesis, which often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, these solvents can solvate the hydrazine nucleophile through hydrogen bonding.[6][7] This "caging" effect can sometimes decrease the nucleophile's reactivity, potentially slowing the reaction.[6] However, they are effective at stabilizing charged intermediates and are commonly used, often with an acid catalyst like acetic acid, to facilitate the reaction.[8][9]

  • Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[5][10] They possess strong dipole moments that allow them to dissolve charged species. In pyrazole synthesis, aprotic dipolar solvents can lead to better results than polar protic ones.[11] They enhance the reactivity of nucleophiles by not solvating them as strongly, which can accelerate reaction rates.[6][10] For instance, the cyclocondensation of an aryl hydrazine hydrochloride with a 1,3-diketone in an aprotic amide solvent like N,N-dimethylacetamide (DMAc) can significantly improve yields and regioselectivity, especially with the addition of a strong acid to accelerate the dehydration step.[11]

Q2: My synthesis with an unsymmetrical diketone is yielding a mixture of regioisomers. How can I leverage solvent choice to improve regioselectivity?

A2: The formation of regioisomers is the most common side reaction in the Knorr pyrazole synthesis when using unsymmetrical starting materials.[12] The solvent plays a pivotal role in controlling which carbonyl group the substituted hydrazine attacks.

The key is to use solvents that can accentuate the intrinsic electronic and steric differences between the two carbonyl groups. Highly fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have proven exceptionally effective in improving regioselectivity.[8][13]

  • Mechanism of Action: Unlike ethanol, which is nucleophilic and can compete with the hydrazine in attacking the carbonyl groups, TFE and HFIP are non-nucleophilic.[13] They are thought to operate by coordinating with the carbonyl groups, stabilizing the enol form of the 1,3-dicarbonyl compound and directing the hydrazine's nucleophilic attack to the more electrophilic carbonyl carbon, thus leading to the preferential formation of one regioisomer.[13][14]

Q3: Our lab is focused on sustainability. What are the most viable "green" solvent options for pyrazole synthesis?

A3: The shift towards sustainable chemistry has spurred significant interest in eco-friendly synthesis of pyrazoles.[1][15] Key strategies involve using greener solvents or eliminating them entirely.

  • Water: As nature's solvent, water is an excellent green option. Several protocols report efficient pyrazole synthesis in water, often in the presence of a recyclable catalyst like CeO2/CuO@GQDs@NH2 or in combination with surfactants like cetyltrimethylammonium bromide (CTAB).[16]

  • Deep Eutectic Solvents (DESs): DESs are emerging as highly effective and sustainable alternatives to traditional volatile organic solvents.[2][17] They are typically composed of a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride). DESs are biodegradable, have low toxicity, and can dissolve a wide range of reactants.[17] Their use in pyrazole synthesis has been shown to accelerate reaction rates and improve yields, often under mild conditions.[2][17]

  • Ethanol/Methanol: These are common, relatively benign solvents often used in conventional pyrazole synthesis.[18][19] While not as "green" as water, they are preferable to more hazardous solvents like toluene or CH2Cl2.[19]

Q4: When is a solvent-free reaction the best approach for pyrazole synthesis?

A4: Solvent-free reactions, often assisted by microwave irradiation, represent a significant advancement in green chemistry for pyrazole synthesis.[18][19][20] This approach is ideal when you want to:

  • Drastically Reduce Reaction Time: Microwave-assisted solvent-free synthesis can reduce reaction times from hours to mere minutes.[21][22][23]

  • Improve Yields and Purity: By eliminating the solvent, workup is often simplified, and the formation of solvent-related byproducts is avoided, leading to cleaner reactions and higher isolated yields.[19][24]

  • Enhance Safety and Reduce Waste: Eliminating volatile, often toxic, organic solvents improves the safety profile and aligns with the principles of green chemistry by minimizing environmental waste.[20]

This method is particularly effective for cyclocondensation reactions and has been shown to be safe and reproducible.[21]

Troubleshooting Guide for Pyrazole Synthesis

This guide provides a logical workflow for diagnosing and solving common issues encountered during pyrazole synthesis, with a focus on solvent-related causes.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frustrating but common problem. Before reassessing your entire synthetic route, consider these solvent- and condition-related factors.

start Low or No Yield reagent_purity Check Reagent Purity (Hydrazine, Dicarbonyl) start->reagent_purity Step 1 solvent_choice Is the Solvent Appropriate? reagent_purity->solvent_choice Step 2 temp_time Are Temp/Time Optimal? solvent_choice->temp_time Step 3 solubility Poor Reagent Solubility? solvent_choice->solubility side_reactions Side Reactions Occurring? solvent_choice->side_reactions catalyst Is Catalyst Needed/Active? temp_time->catalyst Step 4 dehydration Dehydration Step Failing? catalyst->dehydration solution1 Switch to a solvent with better dissolving power (e.g., DMF, DMAc). solubility->solution1 solution2 Use a less reactive solvent or run under inert atmosphere. side_reactions->solution2 solution3 Switch to higher boiling solvent (e.g., Toluene) with Dean-Stark trap, or add acid catalyst (HCl, AcOH). [18] dehydration->solution3 cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration R1_CO Diketone Intermediate1 Hydrazone/ Hemiaminal Intermediate R1_CO->Intermediate1 Hydrazine Hydrazine Hydrazine->Intermediate1 Note1 Solvent Influence: - Aprotic solvents enhance  hydrazine nucleophilicity. - Protic solvents can direct  attack via H-bonding (Regioselectivity). Intermediate2 Hydroxypyrazolidine Intermediate1->Intermediate2 Intramolecular Attack Pyrazole Final Pyrazole Intermediate2->Pyrazole - H2O Note2 Solvent Influence: - High boiling point solvents  (e.g., Toluene) facilitate  water removal. - Acid catalysts in polar solvents  promote this step.

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and material science, the efficient and selective synthesis of pyrazoles is of paramount importance.[1][2] The choice of catalyst is often the most critical parameter influencing yield, regioselectivity, and reaction efficiency.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind catalyst selection, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Core Concepts & General Catalyst Selection

This section addresses foundational questions regarding the initial stages of catalyst selection for pyrazole synthesis, primarily focusing on the classical and highly versatile Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: I am starting a new pyrazole synthesis. How do I decide which catalyst type to screen first?

A1: Your starting point depends on the nature of your substrates and your desired outcome (e.g., speed, yield, regioselectivity, or green chemistry). A logical workflow is essential.

For the common condensation of 1,3-dicarbonyls and hydrazines, acid catalysis is the standard starting point.[3][4][6] The acid's role is to activate a carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[7]

Here is a decision-making workflow to guide your initial selection:

G cluster_0 start Define Synthesis Goal (Yield, Regioselectivity, Green Chem) substrate Analyze Substrates: - Unsymmetrical 1,3-dicarbonyl? - Acid/Base sensitive groups? start->substrate symm Symmetrical 1,3-Dicarbonyl (No Regioselectivity Issues) substrate->symm Symmetrical unsymm Unsymmetrical 1,3-Dicarbonyl (Regioselectivity is KEY) substrate->unsymm Unsymmetrical green Green Chemistry Priority (Recyclability, Mild Conditions) substrate->green Green Priority bronsted Brønsted Acids (AcOH, PTSA) - Simple, effective for yield. symm->bronsted lewis Lewis Acids (Sc(OTf)₃, ZnCl₂) - Milder, can influence selectivity. symm->lewis unsymm->lewis solvent Solvent as Promoter (TFE, HFIP) - For challenging regioselectivity. unsymm->solvent hetero Heterogeneous Catalysts (Zeolites, Clays, Nano-ZnO, Amberlyst-70) - Recyclable, easy workup. green->hetero bronsted->lewis Optimize further bronsted->hetero Optimize further lewis->bronsted Optimize further lewis->solvent Optimize further hetero->bronsted Compare efficiency

Caption: Decision workflow for initial catalyst screening.

Q2: What are the fundamental differences between Brønsted and Lewis acids for this synthesis?

A2: Both catalyze the reaction but through different mechanisms, which impacts their effectiveness.

  • Brønsted Acids (e.g., Acetic Acid, p-TsOH): These catalysts donate a proton. The mechanism involves protonation of one of the carbonyl groups, which enhances its electrophilicity and facilitates the initial attack by the hydrazine.[7] They are effective, inexpensive, and widely used, especially when yield is the primary concern and regioselectivity is not an issue.[8]

  • Lewis Acids (e.g., Sc(OTf)₃, ZnCl₂, InCl₃): These are electron-pair acceptors that coordinate to the carbonyl oxygen. This coordination also increases the carbonyl's electrophilicity.[7] Lewis acids are often considered milder and can offer better control over regioselectivity, particularly with sensitive substrates.[9][10] Scandium triflate (Sc(OTf)₃), for instance, has been shown to be a highly efficient and reusable catalyst for this transformation, even under solvent-free conditions.[11]

Q3: When should I consider a heterogeneous catalyst?

A3: Heterogeneous catalysts are an excellent choice when prioritizing "green" chemistry principles, process scalability, and ease of purification.[12][13]

  • Advantages: They are easily separated from the reaction mixture by simple filtration, which simplifies product workup and allows the catalyst to be recycled and reused multiple times.[12][13] This is highly advantageous in industrial settings.

  • Examples: Materials like nano-ZnO, Amberlyst-70, zeolites, and various clays have been successfully employed.[1][14] For example, nano-ZnO has been used as a green, eco-friendly catalyst for pyrazole synthesis in aqueous media.[14]

Part 2: Troubleshooting Guides for Common Synthesis Issues

This section provides specific, actionable advice for problems frequently encountered during pyrazole synthesis experiments.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

This is the most common challenge in pyrazole synthesis. When an unsymmetrical diketone is used, the hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of regioisomers.[8][15] Controlling this is critical, as different isomers can have drastically different biological activities.[15]

Q: My reaction of methylhydrazine with 1-phenyl-1,3-butanedione gives a nearly 1:1 mixture of regioisomers. How can I favor the formation of just one?

A: This is a classic problem where steric and electronic differences between the carbonyls are minimal.[15] You have several powerful strategies to enforce selectivity.

Troubleshooting Strategy: Modifying the Reaction Environment

StrategyPrinciple of ActionRecommended Action & Rationale
1. Change the Solvent Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter regioselectivity.[15][16]Action: Replace ethanol with TFE or HFIP. Rationale: These non-nucleophilic, highly polar, hydrogen-bond-donating solvents do not compete with the hydrazine for attack at the more reactive carbonyl. This allows the intrinsic electronic preferences of the substrate to dominate, significantly enhancing selectivity.[16]
2. Adjust Reaction pH The acidity of the medium can influence which nitrogen of the substituted hydrazine attacks and which carbonyl is more activated.[8][15]Action: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH). Rationale: Acidic conditions can favor protonation of the more substituted carbonyl, directing the hydrazine's nucleophilic attack to the less hindered carbonyl, thereby controlling the regiochemical outcome.[8]
3. Modify Temperature The kinetic and thermodynamic products may be different.Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Rationale: Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer. Higher temperatures might lead to an equilibrium mixture (the thermodynamic product).[15]
Featured Protocol: Regioselective Synthesis Using a Fluorinated Alcohol

This protocol demonstrates how to leverage a fluorinated solvent to achieve high regioselectivity.[17]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • At room temperature, add methylhydrazine (1.1 mmol) dropwise to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired major regioisomer.

Issue 2: Low Reaction Yield or Stalled Reaction

Low yields can be frustrating and are often traced back to several key factors, including impure reagents, suboptimal conditions, or catalyst issues.[15]

Q: My pyrazole synthesis is very sluggish and gives a low yield even after prolonged heating. What should I check?

A: A systematic check of your reagents, catalyst, and conditions is necessary.

Troubleshooting Workflow: Diagnosing Low Yield

G cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Low Yield Observed purity 1. Verify Reagent Purity - Is hydrazine fresh? - Is dicarbonyl pure? start->purity catalyst 2. Check Catalyst - Is it active? - Is loading optimal? purity->catalyst Purity OK purify Purify/replace reagents. Hydrazine can decompose. purity->purify Impure conditions 3. Review Conditions - Is temperature high enough? - Is solvent appropriate? catalyst->conditions Catalyst OK add_catalyst Increase catalyst loading or use a stronger acid (e.g., H₂SO₄). Consider microwave heating. catalyst->add_catalyst Inactive optimize Increase temperature (reflux). Switch to a higher boiling solvent. Use microwave irradiation. conditions->optimize Suboptimal end Problem Solved or Re-evaluate conditions->end Conditions OK -> Consider alternative synthesis route purify->end add_catalyst->end optimize->end

Caption: A systematic workflow for troubleshooting low yields.

Key Insights:

  • Reagent Purity: Hydrazine derivatives can be unstable and decompose over time, leading to colored impurities and lower effective concentrations.[8] Always use freshly opened or purified hydrazines.

  • Catalyst Activity: The Knorr synthesis is typically acid-catalyzed.[8] If you are using a mild acid like acetic acid and the reaction is slow, consider a stronger Brønsted acid or a more active Lewis acid.

  • Microwave Irradiation: For sluggish reactions, switching to microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[18][19][20][21] Many catalyst systems, including heterogeneous ones, are compatible with microwave heating.[18][22]

Part 3: Catalyst Performance Data & Advanced Methods

Comparative Table of Catalytic Systems

The choice of catalyst significantly impacts reaction outcomes. This table summarizes the performance of various catalysts for pyrazole synthesis, providing a comparative snapshot to guide your selection.

Catalyst TypeExample CatalystTypical LoadingSolventTemp. (°C)TimeAvg. Yield (%)ReusabilityReference(s)
Homogeneous Brønsted Acid Acetic AcidCatalyticEthanolReflux2-12 h70-90No[8]
Homogeneous Lewis Acid Sc(OTf)₃1-5 mol%Solvent-FreeRT10-30 min90-98Yes[11]
Homogeneous Lewis Acid Silver Triflate (AgOTf)1 mol%Not SpecifiedRT~1 hup to 99No[1]
Heterogeneous (Solid Acid) Amberlyst-70Cat. amountWaterRT1-2 h85-95Yes[1]
Heterogeneous (Nanocatalyst) Nano-ZnOCat. amountWater60-8030-60 min90-95Yes[1][14]
Heterogeneous (Nanocomposite) Co₃O₄-SiO₂-NH₂Cat. amountEthanolReflux15-30 min92-98Yes[1]
Organocatalyst Sodium GluconateCat. amountWater801-2 h88-96Yes[23]
Phase Transfer Catalyst TBAB1.0 mmolSolvent-FreeRT1-3 h75-86Yes[24]

Note: Reaction times and yields are highly substrate-dependent and the values above represent typical ranges found in the literature.

References
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • knorr pyrazole synthesis. (n.d.). SlideShare.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions. (n.d.). ResearchGate.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. (n.d.). Taylor & Francis Online.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Knorr Pyrazole Synthesis. (n.d.). YouTube.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (n.d.). ACG Publications.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate.
  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (n.d.). Taylor & Francis Online.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). PMC - PubMed Central.
  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (n.d.). ACS Publications.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). PubMed.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (n.d.). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

Sources

Technical Support Center: Synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide practical, evidence-based solutions to frequently encountered problems, ensuring a robust and reproducible synthetic protocol.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via the condensation reaction between dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine. While seemingly straightforward, this reaction presents a critical challenge: regiocontrol . The unsymmetrical nature of methylhydrazine leads to the potential formation of two regioisomers, which can be difficult to separate and may impact the quality and efficacy of downstream applications. This guide will address the management of these and other potential impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Presence of a Significant Isomeric Impurity Detected by HPLC and/or NMR

Symptom: Your reaction mixture or isolated product shows two major peaks in the HPLC chromatogram with similar mass spectra, or your ¹H NMR spectrum displays two sets of signals for the N-methyl and pyrazole ring protons.

Probable Cause: Co-formation of the desired product, this compound (Isomer A), and its regioisomer, Methyl 1-methyl-5-oxo-1,5-dihydro-1H-pyrazole-3-carboxylate (Isomer B). This is the most common impurity issue in this synthesis.

Mechanism of Regioisomer Formation:

The reaction proceeds through a nucleophilic attack of methylhydrazine on the electrophilic alkyne of DMAD. Methylhydrazine has two non-equivalent nitrogen atoms. Attack from the methylated nitrogen (-NHCH₃) versus the unsubstituted nitrogen (-NH₂) on the different carbonyl-conjugated carbons of DMAD leads to the two different regioisomers.

G cluster_reactants Reactants cluster_products Products DMAD Dimethyl Acetylenedicarboxylate (DMAD) IsomerA Desired Product (Isomer A) Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate DMAD->IsomerA IsomerB Regioisomeric Impurity (Isomer B) Methyl 1-methyl-5-oxo-1,5-dihydro- 1H-pyrazole-3-carboxylate DMAD->IsomerB MeNHNH2 Methylhydrazine MeNHNH2->IsomerA Attack via -NH2 MeNHNH2->IsomerB Attack via -NHCH3

Caption: Formation of regioisomers from DMAD and methylhydrazine.

Solutions:

  • Solvent Selection for Improved Regioselectivity:

    • Standard Solvents (Ethanol, Methanol): These tend to give poor regioselectivity, often resulting in mixtures of isomers that are difficult to separate.

    • Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent has been shown to dramatically increase the regioselectivity in favor of the desired isomer in similar reactions. These solvents can stabilize intermediates and transition states differently, favoring one reaction pathway over the other.

  • Purification Strategies:

    • Column Chromatography: Separation of the regioisomers can be achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is often effective.

    • Recrystallization: If one isomer is significantly more abundant, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.

Identifying the Isomers:

Advanced NMR techniques are invaluable for distinguishing between the two regioisomers.

TechniqueExpected Observation for Isomer A (Desired)Expected Observation for Isomer B (Impurity)
¹H NMR N-CH₃ singletN-CH₃ singlet at a different chemical shift
¹³C NMR Distinct chemical shifts for pyrazole ring carbons and N-CH₃Distinct chemical shifts for pyrazole ring carbons and N-CH₃
HMBC Correlation between the N-CH₃ protons and the C5 carbon of the pyrazole ring.Correlation between the N-CH₃ protons and the C3 and C5 carbons of the pyrazole ring.
NOESY NOE between the N-CH₃ protons and the C4-H proton of the pyrazole ring.NOE between the N-CH₃ protons and protons of the ester methyl group.
Issue 2: Low Yield and Presence of Dark-Colored Impurities

Symptom: The reaction yields a low amount of the desired product and is accompanied by the formation of a dark, tarry substance.

Probable Cause:

  • Side reactions of DMAD: Dimethyl acetylenedicarboxylate is a highly reactive Michael acceptor and can undergo polymerization or other side reactions, especially at elevated temperatures or in the presence of impurities.[1]

  • Degradation of Hydrazine: Methylhydrazine can be unstable, particularly in the presence of air and at higher temperatures.

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.

Solutions:

  • Temperature Control: Maintain a low reaction temperature, especially during the initial addition of reactants. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of methylhydrazine.

  • Purity of Starting Materials: Use high-purity DMAD and freshly distilled or high-quality methylhydrazine.

  • Controlled Addition: Add one reactant dropwise to a solution of the other to maintain a low concentration of the added reagent and minimize side reactions.

Issue 3: Product Exists as a Tautomeric Mixture

Symptom: Spectroscopic data (especially NMR) suggests the presence of two closely related compounds, but they do not correspond to the regioisomers. You may observe broad peaks or an unexpected number of signals.

Probable Cause: The product can exist in tautomeric equilibrium between the 5-oxo form and the 5-hydroxy form (Methyl 5-hydroxy-2-methyl-2H-pyrazole-3-carboxylate). The position of this equilibrium can be solvent-dependent.[2]

Tautomers Oxo 5-Oxo Form (Methyl 2-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate) Hydroxy 5-Hydroxy Form (Methyl 5-hydroxy-2-methyl- 2H-pyrazole-3-carboxylate) Oxo->Hydroxy Tautomerization

Caption: Tautomeric equilibrium of the product.

Solutions:

  • NMR Solvent: The choice of NMR solvent can influence the observed tautomeric ratio. For example, in DMSO-d₆, the hydroxyl proton of the 5-hydroxy tautomer is often clearly visible.[2]

  • Characterization: This is not strictly an impurity but a characteristic of the molecule. It is important to characterize and acknowledge the presence of both tautomers.

  • pH Adjustment: The tautomeric equilibrium can sometimes be shifted by adjusting the pH of the solution, although this may not be practical for isolation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DMAD to methylhydrazine? A1: A 1:1 molar ratio is theoretically required. However, a slight excess (1.1 to 1.2 equivalents) of methylhydrazine can sometimes be used to ensure complete consumption of the more expensive DMAD. A large excess should be avoided to minimize the formation of byproducts.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is an effective method. Use a solvent system such as ethyl acetate/hexanes. The product will be more polar than the starting materials. HPLC can also be used for more quantitative monitoring.

Q3: What are the safety precautions for handling DMAD and methylhydrazine? A3: Both reagents are hazardous.

  • Dimethyl acetylenedicarboxylate (DMAD): It is a lachrymator and vesicant (causes blistering).[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylhydrazine: It is toxic and a suspected carcinogen. Handle with extreme care, using appropriate PPE, and work in a fume hood.

Q4: Can I use a different base for this reaction? A4: The reaction is typically carried out under neutral or slightly acidic conditions. The addition of a base is generally not required and may promote side reactions of DMAD. Some protocols for similar pyrazole syntheses use a catalytic amount of acetic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a pyrazole derivative from DMAD and a substituted hydrazine.[2]

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methylhydrazine

  • Methanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylhydrazine (1.0 eq) in methanol (or TFE).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethyl acetylenedicarboxylate (1.0 eq) in the same solvent to the cooled hydrazine solution dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry the crude product in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., 100% hexanes).

  • Load the slurry onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

References

  • García-Antón, J., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 899-912.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Fast and General Route to Previously Inaccessible Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Khan, M. A., et al. (2012).
  • Nair, V., et al. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895-1902.
  • Zin, A. L., et al. (1997). Unexpected Reaction of 6-Nitroindolizine with Dimethyl Acetylenedicarboxylate. Chemistry of Heterocyclic Compounds, 33(3), 361-362.
  • Wikipedia. (2023). Dimethyl acetylenedicarboxylate.

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Technical Support Center: Work-up Procedures for Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the crucial, yet often challenging, phase of reaction work-up and purification. A successful synthesis is not merely about forming the target pyrazole ring; it is critically dependent on the effective isolation of the pure compound from a complex mixture of reagents, catalysts, solvents, and byproducts.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Every protocol and recommendation is grounded in established chemical principles to ensure you can make informed, effective decisions in your laboratory work.

Section 1: Core Principles & General Work-up Strategy

Before diving into specific problems, it's essential to understand the foundational logic of a pyrazole work-up. The strategy hinges on the specific properties of your target molecule—its acidity/basicity (pKa), solubility, and stability—as well as the nature of the impurities present. The most common synthesis, the Knorr pyrazole synthesis, involves condensing a 1,3-dicarbonyl compound with a hydrazine, often under acidic or basic catalysis.[1][2] The resulting work-up must address unreacted starting materials, the catalyst, and potential side products.

A typical liquid-liquid extraction workflow is the cornerstone of most pyrazole work-ups. The goal is to partition your desired product into an organic phase while washing water-soluble impurities into an aqueous phase.

G cluster_main General Liquid-Liquid Extraction Workflow cluster_org Organic Layer cluster_aq Aqueous Layer reaction 1. Crude Reaction Mixture quench 2. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) reaction->quench extract 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) & H₂O quench->extract sep_funnel 4. Transfer to Separatory Funnel extract->sep_funnel separate 5. Separate Layers sep_funnel->separate wash_base 6a. Wash with aq. NaHCO₃ (Removes acid catalyst/impurities) separate->wash_base Organic aq_waste Aqueous Waste (Contains salts, polar impurities) separate->aq_waste Aqueous wash_acid 6b. Wash with dil. aq. HCl (Removes basic impurities, e.g., hydrazine) wash_base->wash_acid wash_brine 6c. Wash with Brine (Removes bulk H₂O, breaks emulsions) wash_acid->wash_brine dry 7. Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate 8. Filter & Concentrate dry->concentrate crude_product Crude Pyrazole concentrate->crude_product

Caption: General workflow for a standard pyrazole reaction work-up.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common procedural questions that arise during the planning and execution of a pyrazole work-up.

Q: How do I choose the right organic solvent for extraction?

A: The ideal extraction solvent should meet three criteria:

  • High Solubility for Your Pyrazole: Your product should be significantly more soluble in the organic solvent than in water. Pyrazoles are often soluble in moderately polar solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and chloroform.[3][4]

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with water.

  • Low Boiling Point: This facilitates easy removal of the solvent at the end of the work-up.

  • Ethyl Acetate (EtOAc): A great first choice. It has good solvating power for many pyrazoles, is less dense than water, and is relatively non-toxic.

  • Dichloromethane (DCM): An excellent solvent for a wide range of organic compounds. Its main drawback is that it is denser than water, forming the bottom layer, which can be less intuitive for some users during separation.

  • Ethers (Diethyl ether, MTBE): Useful for less polar pyrazoles but are highly flammable. Diethyl ether can also form peroxides.

Q: What is the purpose of each type of aqueous wash?

A: Each wash is designed to remove a specific class of impurities.

  • Water Wash: A general wash to remove water-soluble solvents like propanol or DMF and some inorganic salts.[5][6]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This mild base neutralizes any acidic catalyst (e.g., acetic acid) or acidic impurities, converting them into their corresponding water-soluble sodium salts.

  • Dilute Hydrochloric Acid (HCl) Wash (e.g., 1M): This acidic wash is crucial for removing basic impurities. Most importantly, it protonates unreacted hydrazine or phenylhydrazine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[7][8]

  • Brine (Saturated NaCl) Wash: This is the final aqueous wash. Its high ionic strength helps to "pull" dissolved water out of the organic layer, making the subsequent drying step more efficient. It is also highly effective at breaking up emulsions.[9]

Q: My target pyrazole has acidic or basic functionality. How does this change my work-up strategy?

A: This is an excellent opportunity to use acid-base chemistry to your advantage for purification.

  • If your pyrazole is basic (pKa of conjugate acid ~2.5) : You can perform an acidic wash (e.g., 1M HCl) to protonate your pyrazole, pulling it into the aqueous layer.[10][11] This leaves non-basic organic impurities behind in the organic layer, which can be discarded. You then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your pyrazole, which can be filtered or re-extracted into a fresh organic solvent.[8]

  • If your pyrazole has an acidic proton (e.g., an N-H pyrazole, pKa ~14) : You can use a strong base wash (e.g., 1M NaOH) to deprotonate it, forming a water-soluble sodium salt.[11] This extracts it into the aqueous phase, leaving neutral impurities behind. Subsequent acidification of the aqueous layer will re-protonate and precipitate your product.

Q: How can I effectively remove residual hydrazine, a common and toxic impurity?

A: Removing hydrazine is critical for safety and purity.[7] Several methods are effective:

  • Acidic Wash: As mentioned, washing the organic layer with dilute HCl is highly effective. The protonated hydrazine hydrochloride salt is very soluble in water.[7]

  • Chemical Quenching: Before extraction, you can add a scavenger like acetone to the crude reaction mixture. Acetone reacts with hydrazine to form a hydrazone, which can then be removed by an aqueous or acidic wash.[7]

  • Azeotropic Distillation: For stubborn cases or large scales, adding a solvent like toluene and distilling can remove hydrazine as an azeotrope.

Section 3: Troubleshooting Guide

Even with a well-planned procedure, unexpected issues can arise. This guide provides solutions to common work-up problems.

Q: Problem: I've formed a persistent emulsion during my extraction and can't separate the layers.

A: Causality & Solutions Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or amphiphilic molecules at the interface. They are a common frustration.

  • Solution 1: Be Patient. Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate.

  • Solution 2: Add Brine. The high salt concentration of a saturated NaCl solution increases the ionic strength of the aqueous phase, which often destabilizes the emulsion and forces the layers apart.[9] This is the most common and effective first step.

  • Solution 3: Filter through Celite® or Glass Wool. Pass the entire emulsified mixture through a plug of Celite® or glass wool in a funnel. The fine particles that may be stabilizing the emulsion are often adsorbed, allowing the filtrate to separate cleanly.[9]

  • Solution 4: Change the Organic Solvent. If emulsions are a recurring problem with a specific reaction, try a different extraction solvent next time. For example, if you are using EtOAc, switching to DCM might prevent emulsion formation.

  • Solution 5: Centrifugation. If available, centrifuging the mixture can provide the force needed to break the emulsion and separate the layers.

Q: Problem: My yield is very low after work-up. Where did my product go?

A: Causality & Solutions Product loss during work-up is a frequent issue. A systematic check is required to diagnose the cause.

G start Low Yield After Work-up check_aq Did you check all aqueous layers by TLC? start->check_aq aq_yes Product Found in Aqueous Layer(s) check_aq->aq_yes Yes aq_no No Product in Aqueous Layers check_aq->aq_no No a1 Reason: Product has high water solubility or was extracted by acid/base wash. aq_yes->a1 a2 Solution: Re-extract aqueous layers with more organic solvent. Adjust pH if necessary. aq_yes->a2 check_precip Did a solid precipitate at any stage? aq_no->check_precip precip_yes Product May Have 'Crashed Out' check_precip->precip_yes Yes precip_no No Precipitation Observed check_precip->precip_no No b1 Reason: Change in solvent polarity caused precipitation. precip_yes->b1 b2 Solution: Isolate solid by filtration. Check both filtrate and solid. precip_yes->b2 check_volatility Is your product potentially volatile? precip_no->check_volatility vol_yes Product Lost During Solvent Evaporation check_volatility->vol_yes Yes vol_no Product is Not Volatile check_volatility->vol_no No c1 Reason: Low boiling point of the pyrazole. vol_yes->c1 c2 Solution: Use careful evaporation (no high vacuum, gentle heat). vol_yes->c2 final Consider Incomplete Reaction or Product Degradation vol_no->final

Caption: Troubleshooting flowchart for diagnosing the cause of low yield.

  • Key Action: Always save all your aqueous layers until you have confirmed the mass and identity of your final product. Spotting these layers on a TLC plate against a reference standard is a quick and essential diagnostic step.[12]

Q: Problem: My crude product is an oil that won't crystallize.

A: Causality & Solutions This usually indicates the presence of impurities (like residual solvent or reaction byproducts) that are inhibiting the formation of a crystal lattice.

  • Solution 1: Column Chromatography. This is the most robust method for purifying oils. Silica gel is a common stationary phase for pyrazoles, often using hexane/ethyl acetate or DCM/methanol elution systems.[13][14]

  • Solution 2: Trituration. Add a small amount of a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The impurities will dissolve, and with luck, your product will solidify. The solid can then be collected by filtration.

  • Solution 3: Salt Formation. If your pyrazole is basic, you can try dissolving the oil in a solvent like ether and adding a solution of HCl in ether. The resulting hydrochloride salt is often a crystalline solid that can be easily filtered and purified.[15]

  • Solution 4: High Vacuum. Ensure all residual solvent (e.g., DMF, propanol) has been thoroughly removed. Placing the oil under high vacuum for several hours can sometimes remove impurities and induce crystallization.

Section 4: Detailed Protocols & Data

Protocol 1: Standard Work-up for a Neutral Pyrazole (Knorr Synthesis Example)

This protocol is a typical starting point for a reaction run in an alcohol solvent with an acid catalyst.

  • Reaction Monitoring: Ensure the reaction is complete by TLC, monitoring the disappearance of the limiting 1,3-dicarbonyl starting material.[5][6]

  • Quenching: Once complete, allow the reaction mixture to cool. Add 10 mL of water to the reaction vial with stirring. For some pyrazoles, the product may precipitate at this stage.[5][16]

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and shake vigorously, venting frequently.

  • Aqueous Washes:

    • Separate the layers. Wash the organic layer sequentially with:

    • 1 x 20 mL of saturated aq. NaHCO₃ (to remove the acetic acid catalyst).

    • 1 x 20 mL of 1M aq. HCl (to remove unreacted hydrazine).

    • 1 x 20 mL of brine (to begin drying the organic layer).

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Add drying agent until it no longer clumps together.

    • Filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pyrazole.

Data Tables

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Notes
Ethyl Acetate0.9024.477.1Good all-purpose choice; less dense than water.
Dichloromethane1.333.139.6Excellent solvent; denser than water.
Diethyl Ether0.7132.834.6For less polar compounds; highly flammable.
Toluene0.8672.4110.6Useful for azeotropic removal of water/hydrazine.

Table 2: Common Washing Reagents and Their Purpose

ReagentConcentrationPurposeTarget Impurities
Saturated NaHCO₃~1 M (8.4%)Mild BaseAcidic catalysts (e.g., Acetic Acid), acidic byproducts.
Dilute HCl1 M - 2 MAcidBasic reagents (e.g., Hydrazine), basic byproducts.[7]
Saturated NH₄Cl~5.4 MMild Acid QuenchUsed to neutralize organometallic reagents or strong bases.
Saturated NaCl (Brine)~5.3 MDrying/Emulsion BreakerDissolved water.[9]

References

  • Vertex AI Search. Pyrazole - Solubility of Things. Accessed January 10, 2026.
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Technical Support Center: Pyrazole Isomer Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals grappling with the analytical complexities of pyrazole isomers. The pyrazole scaffold is a cornerstone in medicinal chemistry, but its synthesis often yields regioisomers or exists as tautomers, presenting significant characterization challenges.[1][2] This guide provides troubleshooting advice and in-depth FAQs to navigate these hurdles, grounded in established analytical principles and field-proven experience.

Section 1: Chromatographic Separation Challenges

The first step in characterization is often purification. However, the similar physicochemical properties of pyrazole isomers can make chromatographic separation a formidable task.

Question: My 1,3- and 1,5-disubstituted pyrazole regioisomers are co-eluting or have very poor resolution on a standard C18 HPLC column. What should I try next?

Answer: This is a common and expected challenge. The very similar polarity of many pyrazole regioisomers means that a standard hydrophobic stationary phase like C18 often fails to provide adequate selectivity. Your goal is to exploit more subtle molecular differences.

Causality & Strategy: Beyond simple hydrophobicity, you must target alternative intermolecular interactions. Differences in π-electron systems, dipole moments, and hydrogen bonding capabilities between your isomers are the keys to separation.

Troubleshooting Protocol: Enhancing HPLC Resolution

  • Switch Stationary Phase Chemistry:

    • Recommendation: Employ a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.

    • Rationale: Phenyl-based phases introduce π-π stacking interactions. The electron density and accessibility of the pyrazole and substituent rings will differ between isomers, leading to differential retention. PFP phases are even more effective, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Optimize the Mobile Phase:

    • Solvent Choice: If using acetonitrile (ACN), try substituting it with methanol (MeOH) or vice-versa.[3] MeOH is a hydrogen bond donor and acceptor, while ACN is primarily a dipole. This change can alter the analyte-solvent and analyte-stationary phase interactions, sometimes dramatically improving selectivity.[3]

    • pH Adjustment (for ionizable pyrazoles): If your pyrazole has acidic or basic functional groups, carefully controlling the mobile phase pH is critical. A change of just 0.5 pH units can significantly alter the ionization state and, therefore, the retention time. Buffer the mobile phase for reproducible results.

  • Leverage Temperature:

    • Action: Systematically vary the column temperature (e.g., 25°C, 40°C, 60°C).

    • Rationale: Enthalpy of transfer from the mobile phase to the stationary phase can differ slightly for isomers. Changing the temperature alters the thermodynamics of the separation, which can sometimes reverse elution order or significantly improve resolution.

  • Consider Normal-Phase Chromatography:

    • Action: If reverse-phase fails, explore normal-phase chromatography on a silica or diol column.

    • Rationale: This technique separates based on polar interactions. Subtle differences in the accessibility of the pyrazole's nitrogen lone pairs and other polar groups to the silica surface can provide an orthogonal separation mechanism. The separation of regioisomers has been successfully carried out by silica column chromatography using ethyl acetate as the eluent.[4]

Section 2: Spectroscopic & Spectrometric Ambiguity

Once you have pure fractions (or even a mixture), spectroscopic analysis is the next step. However, isomers can produce deceptively similar spectra.

Question: My ¹H and ¹³C NMR spectra for two isolated pyrazole products look nearly identical. How can I definitively assign the structure of each regioisomer?

Answer: This is a classic pyrazole characterization problem. While 1D NMR provides the fundamental chemical shifts, it often fails to reveal the spatial relationships and long-range connectivities that distinguish regioisomers. The solution lies in multi-dimensional NMR experiments.

Causality & Strategy: You must probe through-space and through-bond correlations that are unique to each isomer's topology.

Definitive Isomer Assignment Protocol: 2D NMR

  • Nuclear Overhauser Effect Spectroscopy (NOESY):

    • Principle: This experiment detects protons that are close to each other in space (< 5 Å), regardless of the number of bonds separating them.

    • Application: For N-substituted pyrazoles, a NOESY is often the most conclusive experiment. For a 1,5-disubstituted pyrazole, you will observe a NOE correlation between the N1-substituent and the C5-substituent. This correlation will be absent in the 1,3-isomer.[5]

    • Step-by-Step:

      • Dissolve a pure sample of one isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a standard 2D ¹H-¹H NOESY spectrum.

      • Process the data and look for cross-peaks.

      • Identify the key correlation (or its absence) between the N-substituent and the adjacent ring substituent to make the assignment.

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Principle: This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds (²J_CH, ³J_CH).

    • Application: HMBC can be used to piece together the carbon skeleton and confirm substituent positions. For example, the proton on the N1-substituent will show a ³J coupling to the C5 carbon of the pyrazole ring in a 1,5-isomer, but not in a 1,3-isomer.[5] The interaction between N-methyl hydrogens and the pyrazole carbon through a ³J C-H coupling constant in HMBC spectra can support the identification of isomers.[5]

Workflow for Spectroscopic Isomer Assignment

Caption: A logical workflow for distinguishing pyrazole isomers using NMR and MS.

Question: Can mass spectrometry (MS) distinguish between my pyrazole isomers? The parent mass is identical.

Answer: Sometimes, but it is not always guaranteed. While the molecular weight is the same, the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.

Causality & Strategy: The stability of the fragments and the transition states leading to them can be different for each isomer. A substituent's position can influence which bonds are more likely to break.

  • Different Fragmentation: In some cases, isomers show unique fragmentation pathways. For example, one N-methyl pyrazole isomer might generate a specific transient intermediate species in an MS² spectrum that its regioisomer does not, highlighting a difference in susceptibility to collision energy.[5]

  • Similar Fragmentation: Often, especially for simple pyrazoles, the initial fragmentation involves the loss of stable neutral molecules like HCN or N₂, which can originate from ring cleavage.[6] These fragmentation patterns can be very similar or even identical for different isomers, making MS an unreliable standalone tool for differentiation.

  • Recommendation: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile pyrazoles. The combination of chromatographic retention time and the mass spectrum provides two orthogonal pieces of data, strengthening the characterization.[6]

Section 3: The Gold Standard for Unambiguous Proof

Question: I have tried all of the above techniques and still cannot be 100% certain of my isomer's structure. What is the ultimate solution?

Answer: When absolute, irrefutable structural proof is required, single-crystal X-ray crystallography is the gold standard.

Causality & Strategy: This technique directly maps the electron density of a molecule in its crystalline state, providing a 3D structure with precise bond lengths and angles. It leaves no ambiguity about the connectivity of atoms.

  • Requirement: The primary challenge is growing a suitable single crystal of your compound. This can be a trial-and-error process involving screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Benefit: A crystal structure provides definitive proof of one isomer's identity.[7][8][9] By extension, if you have successfully separated two isomers, solving the crystal structure of one allows you to confidently assign the structure of the other based on its corresponding analytical data (NMR, HPLC retention time, etc.).

Frequently Asked Questions (FAQs)

Q1: What is pyrazole tautomerism and how does it affect NMR analysis? A1: N-unsubstituted pyrazoles can exist as two rapidly interconverting tautomers. This "proton hopping" between the two nitrogen atoms is often fast on the NMR timescale.[1][10] As a result, you will observe an averaged spectrum. For example, in unsubstituted pyrazole, the C3 and C5 positions become chemically equivalent, and the ¹H NMR spectrum simplifies, showing two signals instead of the three you might expect for a static structure.[11]

Q2: Can IR spectroscopy be used to differentiate pyrazole isomers? A2: It can sometimes provide clues but is rarely definitive on its own. The N-H stretching region (around 3100-3500 cm⁻¹) can be complex due to hydrogen bonding.[9] While different isomers might exhibit subtle shifts in their fingerprint region (below 1600 cm⁻¹), these differences are often too small to be used for unambiguous assignment without authentic reference standards.

Q3: My pyrazole synthesis is supposed to be regioselective, but I'm seeing a mixture. Why? A3: The regioselectivity of pyrazole synthesis is highly dependent on reaction conditions and the nature of the reactants. For example, in the reaction of a β-diketone with a substituted hydrazine, the initial nucleophilic attack can occur at either carbonyl group, leading to two possible regioisomers. Steric hindrance and the electronic nature of the substituents on both reactants play a critical role in directing the selectivity, but it is rarely 100%.[5]

Data Summary Table: Typical Analytical Observations

Analytical TechniqueObservation for Isomer AObservation for Isomer BKey Differentiator & Remarks
Reverse-Phase HPLC Retention Time = 10.2 minRetention Time = 10.8 minSmall Δt_R. Requires optimized method (e.g., PFP column) for baseline separation.
¹H NMR δ 7.8 (s, 1H), 4.1 (s, 3H)δ 7.6 (s, 1H), 4.0 (s, 3H)Chemical shifts are often very similar. Insufficient for assignment alone.
¹³C NMR δ 148.0, 135.5, 105.1δ 145.2, 138.1, 104.9Minor shift differences. Useful for confirmation but not primary assignment.
NOESY NMR Correlation observed between N-substituent and C5-substituent.No correlation observed between N-substituent and C3-substituent.Definitive. Presence or absence of key spatial correlation assigns the regioisomer.
MS Fragmentation M⁺, M⁺-28 (loss of N₂)M⁺, M⁺-28 (loss of N₂)Often yields identical major fragments. Unreliable for differentiation in many cases.
X-Ray Crystallography Unit cell parameters and atomic coordinates determined.Not required if Isomer A is confirmed.Unambiguous. Provides absolute structural proof.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022-09-08). PubMed Central. [Link]
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Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a critical prerequisite for further development. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate , a representative member of the medicinally significant pyrazolone family.

As a Senior Application Scientist, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating framework for researchers. By comparing the expected spectroscopic data of our target molecule with that of structurally related, commercially available alternatives, this guide equips scientists with the tools to confidently elucidate and differentiate pyrazolone structures.

The Importance of Isomeric and Tautomeric Distinction

The pyrazolone ring system is prone to tautomerism and the formation of constitutional isomers during synthesis. For instance, the target molecule can exist in several tautomeric forms, and its synthesis could potentially yield isomeric byproducts. Therefore, a multi-technique spectroscopic approach is not just recommended; it is essential for unequivocal structure determination.

This guide will focus on a comparative analysis of our target molecule with the following compounds, chosen for their structural relevance and the availability of spectroscopic data:

  • Comparator 1 (Tautomer): Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

  • Comparator 2 (Positional Isomer): Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (predicted)

  • Comparator 3 (Ester Homolog): Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (predicted)

Spectroscopic Validation Workflow

A systematic approach is crucial for the efficient and accurate validation of the target structure. The following workflow outlines the logical progression of experiments, from initial confirmation of functional groups to the detailed mapping of the molecular skeleton.

Spectroscopic Validation Workflow Figure 1: Spectroscopic Validation Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Initial Checks NMR_1H ¹H NMR Spectroscopy Proton Environment & Connectivity IR->NMR_1H Functional Group Confirmation NMR_13C ¹³C NMR Spectroscopy Carbon Skeleton Framework NMR_1H->NMR_13C Detailed Structural Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Unambiguous Assignments NMR_13C->TwoD_NMR Resolve Ambiguities Final Structural Confirmation TwoD_NMR->Final Final Validation

Caption: A logical workflow for the structural validation of a novel organic compound.

I. Mass Spectrometry: The First Gatekeeper

Objective: To confirm the molecular weight of the synthesized compound, providing the first piece of evidence for the correct elemental composition.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques. ESI is often preferred for its soft ionization, which typically yields a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Expected Results for this compound (C₆H₈N₂O₃):

  • Molecular Weight: 156.14 g/mol

  • Expected [M+H]⁺: m/z 157.0502

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
Target Molecule C₆H₈N₂O₃156.14157.0502
Comparator 1C₁₁H₁₀N₂O₃218.21219.0713
Comparator 2C₆H₈N₂O₃156.14157.0502
Comparator 3C₇H₁₀N₂O₃170.17171.0659

Interpretation: The high-resolution mass spectrum should provide an exact mass that corresponds to the molecular formula C₆H₈N₂O₃. While Comparator 2 shares the same molecular formula and weight, fragmentation patterns can offer clues to distinguish them, as pyrazoles exhibit characteristic fragmentation pathways, often involving the loss of N₂ or HCN.

II. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule, which is crucial for distinguishing between tautomers.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Expected IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (ester)~1720-1740Characteristic stretching vibration of the ester carbonyl.
C=O (amide/lactam)~1680-1700Stretching vibration of the pyrazolone ring carbonyl.
C=C~1600-1650Alkene stretch within the pyrazole ring.
C-N~1350-1450Stretching vibrations of the C-N bonds in the ring.
C-O~1100-1300C-O stretch of the ester group.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)
Target Molecule (Predicted) ~1730 (C=O, ester), ~1690 (C=O, lactam)
Comparator 1 (Experimental)3204 (O-H), 1728 (C=O, ester)

Interpretation: The presence of two distinct carbonyl peaks is a key indicator for the target molecule's structure. In contrast, its tautomer, Comparator 1, would exhibit a broad O-H stretch and only one C=O absorption from the ester group. This clear difference in the IR spectrum is a powerful tool for distinguishing between the keto and enol forms.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

A. ¹H NMR Spectroscopy

Objective: To identify the different proton environments in the molecule and their relative numbers.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is acquired on a 300-500 MHz NMR spectrometer.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (ester)3.8 - 4.0Singlet3H
N-CH₃3.3 - 3.5Singlet3H
C4-H5.8 - 6.0Singlet1H
NH10.0 - 12.0Broad Singlet1H

Comparative ¹H NMR Data (in DMSO-d₆):

Compound-OCH₃ (ppm)N-CH₃ (ppm)C4-H (ppm)Other Key Signals (ppm)
Target Molecule (Predicted) ~3.9~3.4~5.9~11.0 (NH)
Comparator 1 (Experimental)3.80-5.9812.16 (OH), 7.34-7.74 (Ar-H)

Interpretation: The ¹H NMR spectrum of the target molecule is expected to be relatively simple, with four distinct singlets. The chemical shifts of the N-methyl and the pyrazole ring proton are particularly diagnostic. The absence of aromatic protons and the presence of the N-methyl signal clearly differentiate it from Comparator 1.

B. ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon atoms and their chemical environments.

Methodology: A proton-decoupled ¹³C NMR spectrum is acquired, typically on the same instrument as the ¹H NMR.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)160 - 165
C=O (lactam)155 - 160
C3140 - 145
C5150 - 155
C490 - 95
-OCH₃50 - 55
N-CH₃30 - 35

Comparative ¹³C NMR Data:

CompoundC=O (ester)C=O (lactam)C3C5C4-OCH₃N-CH₃
Target Molecule (Predicted) ~162~158~142~153~92~52~33
Comparator 2 (Predicted)~162~158~142~153~92~52~33

Interpretation: The ¹³C NMR spectrum will confirm the presence of the two carbonyl carbons and the other carbon environments. While the predicted spectra for the target and its positional isomer (Comparator 2) are very similar, subtle differences in chemical shifts, which can be further elucidated with 2D NMR, will be key to their differentiation.

C. 2D NMR Spectroscopy: Connecting the Dots

Objective: To establish the connectivity between protons and carbons, providing unambiguous proof of the structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For the target molecule, no cross-peaks are expected as all protons are singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the most powerful experiment for piecing together the molecular skeleton.

Key Predicted HMBC Correlations for the Target Molecule:

HMBC Correlations Figure 2: Key HMBC Correlations cluster_0 This compound N_CH3 N-CH₃ (H) C5 C5 N_CH3->C5 ³J OCH3 -OCH₃ (H) C_ester C=O (ester) OCH3->C_ester ³J C4_H C4-H C3 C3 C4_H->C3 ²J C4_H->C5 ²J C4_H->C_ester ³J C4 C4

Caption: Predicted key long-range correlations in the HMBC spectrum.

Experimental Protocols

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

Data Acquisition
  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A 45° pulse angle and a 2-5 second relaxation delay are common. A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize parameters according to the instrument manufacturer's recommendations.

Conclusion: A Self-Validating Approach

The structural validation of this compound requires a multi-faceted spectroscopic approach. By systematically applying mass spectrometry, IR, and a suite of 1D and 2D NMR techniques, and by comparing the obtained data with that of known analogs and predicted spectra, researchers can achieve an unambiguous structural assignment. This comparative methodology not only validates the target structure but also provides a robust framework for the characterization of other novel pyrazolone derivatives, ensuring the scientific integrity of downstream research and development.

References

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  • Karale, S. B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 10(7), 2185-2190.
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pyrazole-Based Intermediates

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] Given its role as a key building block or intermediate, the purity of this synthesized compound is not merely a quality metric; it is a critical determinant of reaction yield, downstream product integrity, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).

Impurities, which can arise from starting materials, side-reactions, or degradation, can have profound and often unpredictable consequences. They can interfere with subsequent synthetic steps, introduce toxicity, or alter the pharmacological profile of the final product. Therefore, a robust, reliable, and well-understood analytical strategy for purity determination is paramount.

This guide provides an in-depth comparison of four common analytical techniques for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the relative strengths and weaknesses of each approach, empowering you to select the most fitting method for your specific analytical challenge.

Melting Point Determination: The Fundamental Purity Indicator

Melting point analysis is one of the oldest and most straightforward techniques for assessing the purity of a crystalline organic solid.[4] The underlying principle is based on the thermodynamics of phase transitions. A pure crystalline solid typically has a sharp, well-defined melting point, whereas the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6]

Causality Behind the Method

This phenomenon, known as melting point depression, occurs because the impurities introduce defects into the crystal structure, weakening the intermolecular forces that must be overcome for the solid to transition into a liquid. This makes the technique a rapid and cost-effective first-pass indicator of purity.[4] While it lacks the specificity and quantitation of chromatographic or spectroscopic methods, its simplicity makes it an indispensable tool for routine checks in a synthesis workflow.

Experimental Protocol: Digital Melting Point Apparatus
  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[4] Grind a few milligrams of the crystals using a mortar and pestle to ensure homogeneity and efficient heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down to a height of 2-3 mm.[7] Consistent packing is crucial for reproducibility.

  • Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[5]

  • Precise Determination: Using a fresh sample, heat the apparatus quickly to about 20 °C below the approximate melting point found in the previous step.

  • Data Acquisition: Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[7]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Replication: Perform the determination in triplicate to ensure the result is reproducible.

Workflow for Melting Point Determination

Caption: Workflow for purity assessment via melting point determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[8][9] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target pyrazole derivative, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method

In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; non-polar molecules interact more strongly with the stationary phase and thus elute later, while more polar molecules have a greater affinity for the mobile phase and elute earlier. By running a gradient—systematically increasing the organic solvent concentration in the mobile phase—we can effectively elute compounds across a wide range of polarities, providing a comprehensive impurity profile in a single analysis.[10] UV detection is ideal as the pyrazole ring is a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both phases by sonication or vacuum filtration to prevent bubble formation.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of the compound in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (Re-equilibration)

  • Data Acquisition & Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

Caption: General workflow for quantitative purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9] It is the ideal technique for analyzing compounds that are thermally stable and volatile. The GC separates components based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted molecules and detects them based on their mass-to-charge ratio, providing a molecular "fingerprint."[11]

Causality Behind the Method

The suitability of GC-MS for our target compound depends on its thermal stability and volatility. Assuming the compound can be vaporized without degradation, GC-MS offers a significant advantage over HPLC: definitive identification of impurities.[12] The mass spectrometer provides structural information that can be compared against spectral libraries, allowing for the tentative identification of unknown peaks corresponding to starting materials, by-products, or residual solvents. The use of a non-polar column like a DB-5ms is a robust starting point for separating a wide range of semi-volatile organic compounds.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Acquisition & Analysis:

    • Inject the sample.

    • Analyze the Total Ion Chromatogram (TIC) to see all separated peaks.

    • Calculate purity based on TIC peak area percentage.

    • Examine the mass spectrum of each impurity peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.

Workflow for GC-MS Purity and Impurity ID

Caption: Workflow for purity analysis and impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled tools for unambiguous structure elucidation.[13] For purity analysis, ¹H NMR is particularly powerful. The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of signals from the main compound to those of impurities, one can determine the molar ratio and, consequently, the purity by weight if the structures of the impurities are known or can be inferred.[14]

Causality Behind the Method

This method's strength lies in its universality of detection (for proton-containing molecules) and its inherent quantitative nature without the need for identical response factors, a common caveat in chromatography. By carefully selecting non-overlapping signals for the compound and an impurity, a direct molar comparison can be made. This makes NMR an excellent orthogonal technique to verify results from HPLC or GC-MS. It is especially useful for identifying and quantifying isomers or other structurally similar impurities that might co-elute in chromatography.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) for accurate integration, especially if performing quantitative analysis (qNMR).

    • A typical acquisition might involve 16-64 scans.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

  • Spectral Analysis:

    • Identify the characteristic peaks for this compound. Based on related structures, one might expect singlets for the N-CH₃ and O-CH₃ groups, and a signal for the proton on the pyrazole ring.[15][16]

    • Identify any small peaks that do not correspond to the main compound or the solvent. These are potential impurities.

    • Calibrate the spectrum by setting the integral of a well-resolved signal from the main compound (representing a known number of protons, e.g., the 3 protons of a methyl group) to a value of 3.00.

    • Integrate the impurity peaks and use the molar ratio to estimate the level of impurity.

Workflow for NMR Purity Assessment

Caption: Workflow for purity estimation using ¹H NMR spectroscopy.

Comparative Summary of Analytical Techniques

ParameterMelting PointHPLC-UVGC-MS¹H NMR
Principle Phase TransitionDifferential PartitioningVolatility & MassNuclear Resonance
Primary Use Quick Purity CheckQuantitative PurityVolatile Impurity IDStructure & Purity
Specificity LowHighVery HighVery High
Sensitivity Low (~1-2% impurity)High (ppm levels)Very High (ppb levels)Moderate (~0.1-1%)
Quantitation Non-quantitativeExcellentGoodExcellent (qNMR)
Impurity ID NoNo (requires MS)Yes (via library)Yes (structural data)
Sample Req. Low (mg)Low (mg)Low (mg)Moderate (5-10 mg)
Throughput HighModerateModerateLow
Cost/Complexity Very LowModerateHighHigh

Senior Application Scientist's Recommendation

The choice of analytical method is fundamentally tied to the objective of the analysis. There is no single "best" method; rather, a complementary approach provides the most comprehensive understanding of your compound's purity.

  • For routine, in-process checks during synthesis: Melting Point Determination is an invaluable, rapid, and cost-effective tool. A sharp melting range consistent with a reference value provides immediate confidence to proceed to the next step.[5][7]

  • For final product release and official purity reporting (e.g., for a Certificate of Analysis): HPLC-UV is the industry standard. Its robustness, precision, and validated quantitative power make it the definitive method for generating a percentage purity value.[8][17]

  • For troubleshooting a problematic synthesis or identifying unknown contaminants: GC-MS (for volatile impurities) and LC-MS are indispensable. If you observe persistent, unknown peaks in your HPLC chromatogram, coupling the LC to a mass spectrometer is the logical next step. GC-MS is particularly crucial for detecting and identifying residual solvents.

  • For absolute structural confirmation and as an orthogonal check on purity: ¹H NMR is essential. It confirms that you have synthesized the correct molecule and can provide a purity assessment that is independent of the chromatographic response factors. It is the ultimate arbiter in cases of structural ambiguity, such as identifying isomers.[13]

A truly robust quality control strategy for a novel compound like this compound would involve using HPLC for primary quantitative purity , supported by ¹H NMR for structural identity and Melting Point for a quick quality check . GC-MS would be employed as needed for specific investigations into volatile impurities. This multi-faceted approach ensures the highest degree of confidence in the quality and integrity of your synthesized material.

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A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step. The inherent aromaticity and diverse substitution patterns of the pyrazole ring give rise to a multitude of isomers, each with potentially distinct biological activities and physicochemical properties. Differentiating these isomers requires a robust analytical strategy. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the characterization of this important class of heterocyclic compounds. Detailed experimental protocols and comparative data are presented to aid in the structural elucidation of novel pyrazole-based molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Isomer Differentiation

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between pyrazole isomers. The precise chemical shift and coupling patterns of nuclei (¹H and ¹³C) provide a detailed map of the molecular structure, revealing the exact placement of substituents on the pyrazole ring.

Expertise & Experience: The Causality Behind NMR's Power

The predictive power of NMR lies in the sensitivity of atomic nuclei to their local electronic environment. In a pyrazole ring, the positions C3, C4, and C5 (and their attached protons) are electronically distinct. The two nitrogen atoms create a unique distribution of electron density, which is then further perturbed by substituents. The position of a substituent dictates the specific shielding or deshielding effects experienced by each nucleus in the ring, resulting in a unique spectral fingerprint for each isomer.

¹H NMR Spectroscopy: Decoding Proton Environments

In ¹H NMR, three key pieces of information are used for isomer identification:

  • Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the proton. Protons on the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.0 ppm).

  • Integration: The area under a signal corresponds to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet reveals the number of neighboring protons. This is crucial for establishing connectivity.

For unsubstituted pyrazole, the molecule undergoes rapid N-H tautomerism, making the C3/C5 positions equivalent on the NMR timescale. This results in two signals: a triplet for the H4 proton and a doublet for the two equivalent H3/H5 protons. However, for N-substituted or C-substituted isomers, this symmetry is broken.

Comparative ¹H NMR Data for Methylpyrazole Isomers:

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)CH₃ (δ, ppm)Key Differentiator
1-Methylpyrazole ~7.5 (d)~6.2 (t)~7.4 (d)~3.8 (s)Methyl signal is a sharp singlet around 3.8 ppm, attached to nitrogen.[1]
3(5)-Methylpyrazole -~6.0 (s)~7.4 (s)~2.3 (s)Due to tautomerism, H3/H5 and C3/C5 positions can average. The two ring protons often appear as singlets.[2]
4-Methylpyrazole ~7.5 (s)-~7.5 (s)~2.1 (s)Absence of a signal for H4. The two equivalent H3/H5 protons appear as a single sharp singlet.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework. While N-unsubstituted pyrazoles can show averaged signals for C3 and C5 due to tautomerism, substituted isomers give distinct signals for each carbon, providing definitive proof of the substitution pattern.[4] For instance, the carbon atom directly attached to a methyl group (the ipso-carbon) will show a characteristic upfield shift compared to the other ring carbons.

Comparative ¹³C NMR Data for Methylpyrazole Isomers (in DMSO-d₆):

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)CH₃ (δ, ppm)Reference
Pyrazole ~134.5~105.0~134.5-[5]
1-Methylpyrazole ~138.6~106.1~129.4~38.8[6]
3(5)-Methylpyrazole ~144.0~104.5~134.2~11.0[7]
4-Methylpyrazole ~133.7~112.5~133.7~9.0[8]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-unsubstituted pyrazoles to clearly observe the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to produce singlet signals for each unique carbon atom, simplifying the spectrum.

Part 2: Infrared (IR) Spectroscopy - A Rapid Scan for Functional Groups

While less definitive than NMR for isomer analysis, IR spectroscopy is an invaluable tool for quickly identifying key functional groups and confirming the presence of the pyrazole ring through its characteristic vibrations.

Expertise & Experience: Interpreting Vibrational Fingerprints

The utility of IR spectroscopy stems from the principle that chemical bonds vibrate at specific, quantized frequencies. The presence, absence, and position of absorption bands provide direct evidence for functional groups. For N-unsubstituted pyrazoles, the N-H bond is a key diagnostic feature.[9] Furthermore, the pattern of absorptions in the "fingerprint region" (below 1600 cm⁻¹) is unique to the overall molecular structure, and subtle differences in this region can help distinguish between isomers.[10]

Key IR Absorption Bands for Pyrazole Derivatives:

Functional GroupFrequency Range (cm⁻¹)AppearanceNotes
N-H Stretch 3100 - 3500BroadPresent only in N-unsubstituted pyrazoles. Broadening is due to hydrogen bonding.[11]
Aromatic C-H Stretch 3000 - 3100Sharp, mediumCharacteristic of the protons on the pyrazole ring.
Aliphatic C-H Stretch 2850 - 3000Sharp, mediumPresent if alkyl substituents (e.g., methyl) are on the ring.
C=N and C=C Stretch 1400 - 1600Multiple sharp bandsPart of the ring "fingerprint." The exact pattern can vary between isomers.[12]
C-H Bend (out-of-plane) 750 - 900Strong, sharpThe position is sensitive to the substitution pattern on the ring.
Experimental Protocol: FT-IR Spectrum Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid pyrazole sample with ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, a drop can be placed between two salt (NaCl or KBr) plates.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Always run a background spectrum of the empty spectrometer (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Part 3: Mass Spectrometry (MS) - Confirming Mass and Uncovering Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound, which confirms its elemental composition, and the fragmentation pattern, which can serve as a structural fingerprint.

Expertise & Experience: Isomer-Specific Fragmentation

Under the high-energy conditions of Electron Ionization (EI-MS), molecules fragment in predictable ways based on their structure. While isomers will have the same molecular ion peak (M⁺), the relative abundances of their fragment ions will differ. The fragmentation of the pyrazole ring typically involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[13][14] The position of a substituent directs the fragmentation pathways. For example, an N-methylated pyrazole will readily lose a hydrogen radical from the methyl group, a pathway less favorable for C-methylated isomers.[14]

Common Fragmentation Pathways for Methylpyrazoles:

IsomerMolecular Ion (m/z)Key Fragments (m/z)Characteristic Loss
All Methylpyrazoles 8281, 54, 55Loss of H, HCN, N₂
1-Methylpyrazole 8281 ([M-H]⁺)Loss of H from the methyl group is often a dominant initial fragmentation.
3-Methylpyrazole 8255 ([M-HCN]⁺)Ring cleavage and expulsion of HCN is a major pathway.
4-Methylpyrazole 8254 ([M-N₂]⁺)Loss of N₂ from the [M-H]⁺ ion is a characteristic process for pyrazoles.[13]
Experimental Protocol: Acquiring an EI-Mass Spectrum
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates it from impurities before it enters the mass spectrometer. Alternatively, a small amount of the sample can be introduced via a direct insertion probe.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Part 4: Visualizing the Structures and Analytical Workflow

A multi-faceted approach is essential for the confident elucidation of pyrazole isomer structures. The workflow integrates the strengths of each technique to build a complete and validated structural picture.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Start Synthesized Pyrazole Isomer (Unknown Structure) MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MW Confirm Molecular Weight & Formula MS->MW FG Identify Functional Groups (e.g., N-H) IR->FG Struct Determine Connectivity & Isomeric Structure NMR->Struct End Unambiguous Structure Elucidation MW->End FG->End Struct->End

Caption: Integrated workflow for pyrazole isomer characterization.

isomers cluster_1 1-Methylpyrazole cluster_3 3(5)-Methylpyrazole cluster_4 4-Methylpyrazole node1 node3 node4

Caption: Structures of common methylpyrazole positional isomers.

Conclusion

The differentiation of pyrazole isomers is a task that demands precision and a multi-technique approach. While Mass Spectrometry confirms the correct molecular formula and Infrared Spectroscopy provides a rapid check for key functional groups, it is Nuclear Magnetic Resonance spectroscopy that delivers the definitive evidence for structural assignment. The unique chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra serve as unambiguous fingerprints for each isomer. By systematically applying these three core spectroscopic techniques, researchers can confidently elucidate the structures of novel pyrazole derivatives, a crucial step in advancing their application in medicinal chemistry and materials science.

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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, consistently appearing in a diverse array of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5][6] Within this privileged class of heterocycles, the 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylates serve as crucial intermediates and pharmacophores. A subtle yet significant modification in the ester moiety of these molecules—substituting a methyl group for an ethyl group—can profoundly influence their biological profile.

This guide provides a comparative analysis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate and its corresponding ethyl ester, Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. While direct, head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize information from closely related analogues and fundamental principles of medicinal chemistry to provide researchers, scientists, and drug development professionals with a framework for understanding their potential differences and designing robust experimental comparisons.

Synthesis and Physicochemical Properties: The Foundation of Biological Activity

The synthesis of these pyrazolone esters typically follows a well-established route involving the condensation of a hydrazine derivative with a β-ketoester. In this case, the reaction of methylhydrazine with dimethyl or diethyl acetylenedicarboxylate, or a related dicarbonyl compound, would yield the respective methyl or ethyl ester.

The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can lead to notable changes in the physicochemical properties of the molecule, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundEthyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylateRationale for Difference
Molecular Weight LowerHigherAddition of a -CH₂- group.
Lipophilicity (LogP) LowerHigherThe ethyl group is more lipophilic than the methyl group, potentially leading to better membrane permeability.
Aqueous Solubility HigherLowerIncreased lipophilicity of the ethyl ester generally corresponds to decreased solubility in aqueous media.
Metabolic Stability Potentially LowerPotentially HigherMethyl esters can be more susceptible to hydrolysis by esterases compared to the slightly more sterically hindered ethyl esters.
Polar Surface Area IdenticalIdenticalThe ester functionality is the primary contributor, and this does not change between the two.

Comparative Analysis of Biological Activities: An Evidence-Based Inference

The biological activity of pyrazole derivatives is broad and well-documented.[1][2][3][4][6] By examining studies on structurally similar pyrazole-3-carboxylate and pyrazole-5-carboxylate esters, we can infer the potential activities of our target compounds and hypothesize how the methyl versus ethyl ester might influence these activities.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][6][7][8] Studies on various pyrazole carboxylic acid derivatives have shown that the nature of the substituents on the pyrazole ring and at the carboxylate function can modulate the antimicrobial spectrum and potency. For instance, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Hypothesis:

  • Ethyl Ester: The increased lipophilicity of the ethyl ester may enhance its ability to penetrate the bacterial cell wall and membrane, potentially leading to higher antibacterial activity compared to the methyl ester. This is particularly relevant for Gram-negative bacteria with their complex outer membrane.

  • Methyl Ester: The higher aqueous solubility of the methyl ester might be advantageous in certain assay conditions or for targeting specific extracellular pathogens.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-containing compounds are well-established, with celecoxib being a prominent example.[5][9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Research on pyrazole-3(5)-carboxylic acid derivatives has revealed potent anti-inflammatory and analgesic effects.

Hypothesis:

  • The ester group in these compounds can be considered a pro-drug moiety, which upon in-vivo hydrolysis, would release the corresponding carboxylic acid, the putative active form for COX inhibition. The rate of this hydrolysis could be a key determinant of the onset and duration of action.

  • Methyl Ester: Potentially faster hydrolysis to the active carboxylic acid could lead to a more rapid onset of anti-inflammatory activity.

  • Ethyl Ester: Slower hydrolysis might result in a more sustained release of the active acid, leading to a longer duration of action. The increased lipophilicity could also enhance tissue penetration to the site of inflammation.

Anticancer Activity

A growing body of evidence supports the anticancer potential of pyrazole derivatives, with various mechanisms of action being reported, including the inhibition of kinases and disruption of microtubule polymerization.[3][4][11] Studies on pyrazole-5-carboxylate and carboxamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Hypothesis:

  • The cytotoxic effects of these compounds are likely dependent on their ability to enter cancer cells and interact with intracellular targets.

  • Ethyl Ester: The enhanced lipophilicity of the ethyl ester could facilitate its passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations and greater cytotoxic potency compared to the methyl ester.

  • The specific enzymatic profile of different cancer cell lines could also lead to differential activation (hydrolysis) of the methyl versus ethyl ester, resulting in cell-line specific activity profiles.

Experimental Protocols for a Definitive Comparison

To move from inference to empirical evidence, a series of well-defined experimental protocols are necessary. The following outlines key assays for a direct comparison of the methyl and ethyl esters.

Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Antimicrobial Susceptibility Testing Workflow

Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and its ethyl ester in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Broth Microdilution Assay: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol assesses the ability of the compounds to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.

COX Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis compounds Prepare serial dilutions of Methyl and Ethyl Esters pre_incubate Pre-incubate compounds with enzymes compounds->pre_incubate enzymes Prepare COX-1 and COX-2 enzyme solutions enzymes->pre_incubate substrate Prepare arachidonic acid substrate initiate Initiate reaction by adding arachidonic acid substrate->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate measure Measure prostaglandin E2 (PGE2) production via ELISA incubate->measure calculate Calculate % inhibition and IC50 values measure->calculate compare Compare COX-1/COX-2 selectivity of Methyl vs. Ethyl Ester calculate->compare

COX Inhibition Assay Workflow

Protocol:

  • Reagents: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Compound Preparation: Prepare serial dilutions of the methyl and ethyl esters in the provided assay buffer.

  • Assay Procedure:

    • Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the compound dilutions to the respective wells.

    • Pre-incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorescent method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) will indicate the selectivity of the compounds.

Conclusion and Future Directions

The choice between a methyl and an ethyl ester in a lead compound like 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a critical decision in the drug discovery process. While the core pharmacophore remains the same, this seemingly minor structural modification can significantly impact the compound's physicochemical properties, pharmacokinetics, and ultimately its biological activity.

Based on established principles, it is reasonable to hypothesize that the ethyl ester, with its greater lipophilicity, may exhibit enhanced cell penetration and potentially a longer duration of action, which could be advantageous for antimicrobial and anticancer applications. Conversely, the methyl ester's higher aqueous solubility and potentially faster conversion to the active carboxylic acid could be beneficial for indications requiring a rapid onset of anti-inflammatory activity.

Ultimately, the hypotheses presented in this guide must be validated through rigorous experimental testing as outlined. The data generated from such studies will not only provide a definitive comparison of these two specific molecules but also contribute to the broader understanding of structure-activity relationships within the valuable class of pyrazole-based therapeutic agents.

References

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  • A Comparative Analysis of Methyl and Ethyl Esters of 3-Methoxyisoxazole-5-carboxylic Acid for Researchers and Drug Development. [Link to a relevant scientific article]
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  • Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. [Link to a relevant scientific article]
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. [Link to a relevant scientific article]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-3-carboxylate derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas, including cancer, inflammation, and microbial infections.[1][3][4] By dissecting the influence of structural modifications on biological efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to design more potent and selective therapeutic agents.

The Pyrazole-3-Carboxylate Scaffold: A Privileged Framework

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for drug design.[5][6] The introduction of a carboxylate group at the 3-position, often as an ester or amide, provides a crucial anchor point for molecular interactions and a locus for extensive chemical diversification. This guide will explore how substitutions at various positions on the pyrazole ring dictate the biological activity of the resulting derivatives.

Anticancer Activity: Targeting the Engines of Proliferation

Pyrazole-3-carboxylate derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[3][7] The SAR of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinases (CDKs).[7][8]

Key Structural-Activity Relationship Insights for Anticancer Activity:
  • Substitution at the N1-position: The nature of the substituent at the N1-position of the pyrazole ring significantly influences anticancer activity. Large, aromatic groups, such as dichlorophenyl, are often associated with enhanced potency.[9] For instance, some of the most potent compounds in certain series feature a 2,4-dichlorophenyl group at this position.[9]

  • Substitution at the C5-position: A para-substituted phenyl ring at the 5-position is a common feature of active anticancer pyrazole derivatives.[9] Halogen substitutions, such as chloro or iodo, on this phenyl ring can further enhance cytotoxic activity.[9]

  • The Carboxamide Moiety at C3: The carboxamide group at the 3-position is a critical pharmacophore. Modifications of this group, for example, by introducing different amines or heterocyclic rings, can modulate the compound's binding affinity to its biological target and impact its overall efficacy.[9]

Comparative Anticancer Activity Data:
Compound IDN1-SubstituentC5-SubstituentC3-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Derivative A 2,4-dichlorophenyl4-chlorophenylN-piperidinyl-carboxamideVariousPotent[9]
Derivative B 2,4-dichlorophenyl4-iodophenylN-piperidinyl-carboxamideVariousMore potent than A[9]
Compound 43 Not specifiedNot specifiedPyrazole carbaldehydeMCF7 (Breast)0.25[7]
Doxorubicin (Standard) ---MCF7 (Breast)0.95[7]
Compound 53 Not specified5-alkylated selanylNot specifiedHepG2 (Liver)15.98[7]
Compound 54 Not specified5-alkylated selanylNot specifiedHepG2 (Liver)13.85[7]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, and pyrazole-containing compounds have a long history in the development of anti-inflammatory drugs, with celecoxib being a prominent example.[4][10] Pyrazole-3-carboxylate derivatives contribute to this legacy by exhibiting significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4][11]

Key Structural-Activity Relationship Insights for Anti-inflammatory Activity:
  • Diaryl Substitution: A 3,5-diaryl substitution pattern on the pyrazole ring is a well-established motif for potent anti-inflammatory activity, particularly for COX-2 selectivity.[4]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings at C3 and C5 are critical. For example, a sulfonamide or methylsulfonyl group on one of the phenyl rings is a hallmark of many selective COX-2 inhibitors.

  • The Carboxylate Group: The ester or acid functionality at the C3 position can influence the pharmacokinetic properties and binding interactions of the compounds within the active site of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is a reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.

  • Plethysmometer: This instrument provides a quantitative and objective measurement of paw volume, ensuring the reliability of the results.

  • Time Points: Measuring paw volume at multiple time points allows for the characterization of the time course of the anti-inflammatory effect.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[12] Pyrazole-3-carboxylate derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15]

Key Structural-Activity Relationship Insights for Antimicrobial Activity:
  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiadiazines or thiazoles, into the pyrazole-3-carboxylate scaffold can lead to compounds with enhanced and broader-spectrum antimicrobial activity.[12][16]

  • Specific Substituents: The presence of specific functional groups, such as halogens or trifluoromethyl groups on aryl substituents, has been shown to be beneficial for antibacterial potency.[12] For instance, trifluorophenyl-substituted pyrazoles have shown potent activity against S. aureus, including MRSA strains.[12]

Comparative Antimicrobial Activity Data (MIC in µg/mL):
Compound IDTarget OrganismMIC (µg/mL)Reference
N-Benzoic acid derived pyrazole hydrazone A. baumannii4[12]
Trifluorophenyl-substituted pyrazole S. aureus (including MRSA)0.39[12]
Thiazolo-pyrazole derivative MRSA4[12]
Compound 21a S. aureus62.5-125[16]
Compound 21a C. albicans2.9-7.8[16]

Visualizing the Structure-Activity Landscape

To better understand the key relationships between chemical structure and biological activity, the following diagrams illustrate the core pyrazole-3-carboxylate scaffold and highlight the positions of critical substitutions.

Caption: Core Pyrazole-3-Carboxylate Scaffold and Key Substitution Points.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., 1,3-dicarbonyls, hydrazines) synthesis Chemical Synthesis (e.g., Knorr pyrazole synthesis) start->synthesis Reaction purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification Isolation in_vitro In Vitro Assays (e.g., Enzyme inhibition, MIC) purification->in_vitro Screening in_vivo In Vivo Models (e.g., Paw edema, Xenograft) in_vitro->in_vivo Lead Compound Selection sar_analysis Structure-Activity Relationship Analysis in_vivo->sar_analysis Data Interpretation

Caption: General Workflow for the Development of Pyrazole-3-Carboxylate Derivatives.

Conclusion and Future Directions

The pyrazole-3-carboxylate scaffold is a highly versatile and privileged structure in medicinal chemistry, yielding derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities. This guide has systematically compared the structure-activity relationships across these therapeutic areas, highlighting the critical role of substituents at the N1, C3, and C5 positions. The provided experimental data and protocols underscore the importance of rigorous biological evaluation in guiding the design of new and improved derivatives.

Future research should focus on leveraging computational tools for in silico screening and ADMET prediction to streamline the drug discovery process.[8][17] The synthesis of hybrid molecules that combine the pyrazole-3-carboxylate core with other pharmacologically active moieties holds promise for developing multi-target agents with enhanced efficacy and reduced potential for resistance.[18] A deeper understanding of the molecular mechanisms of action will be crucial for the rational design of the next generation of pyrazole-based therapeutics.[18]

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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
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  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
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  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed.
  • New Pyrazolyl Thioureas Active against the Staphylococcus Genus - PMC - PubMed Central.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The widespread application of pyrazole derivatives in pharmaceuticals, agrochemicals, and functional materials continually drives the demand for efficient, versatile, and regioselective synthetic methodologies.[1][2]

This guide provides an in-depth, comparative analysis of the most prominent methods for pyrazole synthesis. As a senior application scientist, my focus extends beyond the mere recitation of protocols. We will delve into the mechanistic underpinnings of each method, critically evaluate their respective advantages and limitations, and provide detailed, field-proven experimental procedures. The goal is to equip you, the practicing scientist, with the knowledge to make informed decisions when selecting a synthetic strategy for your target pyrazole.

Method 1: The Knorr Pyrazole Synthesis - The Classic Condensation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[3] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[4] Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.[5]

Reaction Mechanism & Rationale

The Knorr synthesis is typically acid-catalyzed.[3] The mechanism proceeds through a well-understood pathway involving initial hydrazone formation followed by intramolecular cyclization and dehydration.

  • Step 1: Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack. This is followed by dehydration to form a hydrazone intermediate.

  • Step 2: Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the second carbonyl group.

  • Step 3: Dehydration to Aromatize: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring. This aromatization is a powerful thermodynamic driving force for the reaction, often leading to high yields.[4]

Knorr_Mechanism

Key Challenge: Regioselectivity

The primary drawback of the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine. The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of regioisomers.[6][7] Controlling this selectivity is a major consideration:

  • Steric & Electronic Control: The initial attack is often directed by the steric and electronic nature of the carbonyl groups. Hydrazine will preferentially attack the less sterically hindered or more electrophilic carbonyl carbon.[6]

  • pH Control: Reaction acidity can be a powerful tool. Under strongly acidic conditions, the more basic carbonyl group (often the one adjacent to a more electron-donating group) is preferentially protonated, deactivating it. This directs the hydrazine to attack the other carbonyl, enhancing regioselectivity.[6]

Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-1H-pyrazole

This protocol details the synthesis of a pyrazole from acetylacetone and phenylhydrazine.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 g, 10 mmol).

  • Solvent and Reagent Addition: Add ethanol (20 mL) to the flask. With stirring, slowly add phenylhydrazine (1.08 g, 10 mmol). Note: This addition can be exothermic.[3]

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1 hour.[3]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Isolation & Crystallization: After completion, cool the reaction mixture in an ice bath. The product may crystallize directly. If it separates as an oil, add a small amount of diethyl ether and scratch the flask with a glass rod to induce crystallization.[3]

  • Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry. The product can be further purified by recrystallization from ethanol to yield the pure pyrazole.

Method 2: Synthesis from α,β-Unsaturated Carbonyls

This approach offers an alternative strategy, particularly for pyrazolines, which can then be oxidized to pyrazoles. The reaction involves the cyclocondensation of an α,β-unsaturated aldehyde or ketone (like a chalcone) with a hydrazine derivative.[8]

Reaction Mechanism & Rationale

The reaction proceeds via an initial Michael addition, followed by intramolecular cyclization and dehydration/oxidation.

  • Step 1: Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a conjugate addition.

  • Step 2: Intramolecular Condensation: The second nitrogen of the hydrazine then attacks the carbonyl carbon to form a cyclic intermediate (a pyrazolidine).

  • Step 3: Dehydration & Oxidation: The intermediate dehydrates to form a pyrazoline. The pyrazoline, a 4,5-dihydro-1H-pyrazole, is a stable intermediate that can be isolated. To achieve the final aromatic pyrazole, an oxidation step is required. This can sometimes occur in situ with air or may require the addition of a specific oxidizing agent.[9]

Chalcone_Mechanism

Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from Chalcone

This protocol describes the synthesis of a pyrazoline from a generic chalcone, followed by oxidation.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 15 mL of methanol.[10]

  • Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).[11]

  • Heating: Heat the reaction mixture to reflux (around 80°C) for 6-8 hours.[11]

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate:n-hexane 2:8).[11]

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. A solid precipitate (the pyrazoline) will form.[12]

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.[10]

  • Oxidation (Optional): To convert the pyrazoline to the corresponding pyrazole, the isolated pyrazoline can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., I₂, Br₂, or simply refluxed in the presence of air) until the conversion is complete, as monitored by TLC.

Method 3: 1,3-Dipolar Cycloaddition

This powerful and highly versatile method involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or an alkyne surrogate).[13] This approach is often highly regioselective and allows for the construction of complex pyrazoles that may be inaccessible through condensation routes.[14]

Reaction Mechanism & Rationale

The core of this method is a concerted pericyclic reaction. For the reaction of a diazo compound with an alkyne:

  • Mechanism: The terminal nitrogens of the diazo compound act as the "3-atom" component, and the two sp-hybridized carbons of the alkyne act as the "2-atom" component. In a single, concerted step, the π-electrons of both species rearrange to form two new sigma bonds, directly yielding the aromatic pyrazole ring.[15]

  • Regioselectivity: The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. The reaction is controlled by the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile), where the substituents direct the orientation of the addition to maximize orbital overlap.[14]

  • Alkyne Surrogates: A significant advantage of this method is the ability to use "alkyne surrogates" – alkenes bearing a good leaving group. The cycloaddition proceeds to form a pyrazoline intermediate, which then undergoes in-situ elimination of the leaving group to generate the aromatic pyrazole. This can circumvent issues with alkyne availability or stability.[13]

Dipolar_Cycloaddition

Experimental Protocol: Catalyst-Free Synthesis of a Pyrazole

This protocol describes a green, solvent-free approach for the reaction of an α-diazoketone with an alkyne.

  • Reaction Setup: In a sealed reaction vial equipped with a small magnetic stir bar, place the α-diazoketone (1 mmol) and the terminal alkyne (1.2 mmol).

  • Heating: Place the vial in a preheated oil bath at 80-100°C.

  • Reaction Monitoring: The reaction is often complete within a few hours. Progress can be monitored by taking a small aliquot (if safe and feasible) and analyzing by TLC or ¹H NMR.

  • Work-up & Purification: In many cases, if the starting materials are fully consumed and the reaction is clean, the resulting product may be of sufficient purity without further work-up.[15] If necessary, the crude product can be purified by silica gel column chromatography. Caution: Diazo compounds can be toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.

Comparative Analysis of Synthesis Methods

FeatureKnorr SynthesisFrom α,β-Unsaturated Carbonyls1,3-Dipolar Cycloaddition
Precursors 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Carbonyls, HydrazinesDiazo Compounds/Nitrile Imines, Alkynes
Key Advantage Readily available starting materials, operational simplicity.[4]Access to pyrazolines, useful precursors.[8]High regioselectivity, broad substrate scope, access to complex pyrazoles.[13][16]
Primary Limitation Regioisomer formation with unsymmetrical precursors.[6]Requires an additional oxidation step for pyrazoles, may have regioselectivity issues.Precursors (especially diazo compounds) can be hazardous/unstable.[14]
Typical Conditions Acid or base catalysis, reflux in alcohol.[3]Acid or base catalysis, reflux, often followed by oxidation.[17]Often thermal, sometimes catalyst-free or metal-catalyzed.[15]
Typical Yields Generally high (70-95%).[5][9]Moderate to high (60-90%).Good to excellent (up to 95%).[13]
Best For... Rapid synthesis of simple, symmetrically substituted pyrazoles.Synthesis of pyrazoline intermediates.Highly substituted or complex pyrazoles where regiocontrol is critical.

Conclusion and Future Outlook

The synthesis of the pyrazole core is a mature field, yet one that continues to evolve. The classical Knorr synthesis remains a workhorse for its simplicity and the accessibility of its starting materials, though its utility can be hampered by regioselectivity challenges. Synthesis from α,β-unsaturated carbonyls provides a reliable route to pyrazolines, which are valuable scaffolds in their own right, and can be readily converted to pyrazoles. For accessing complex, highly substituted pyrazoles with exquisite control over regiochemistry, 1,3-dipolar cycloaddition stands as the premier method, despite the potential hazards associated with its precursors.

Modern advancements continue to refine these classical methods. The development of multicomponent reactions, green chemistry protocols using water as a solvent or solvent-free conditions, and novel catalytic systems are expanding the synthetic chemist's toolbox.[1] These innovations are making pyrazole synthesis more efficient, safer, and environmentally benign, ensuring that this privileged scaffold will continue to play a vital role in the future of drug discovery and materials science.

References

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  • Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Reaction. Journal of Applied Chemistry, 12(4), 14-21.
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A Senior Application Scientist's Comparative Guide to Pyrazole Building Blocks: The Versatile Role of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions, most notably hydrogen bonding. This has led to its incorporation into a multitude of blockbuster drugs, agrochemicals, and functional materials.[2][3][4] Compounds like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Fipronil (insecticide) underscore the profound impact of this heterocyclic core.[2]

The strategic functionalization of the pyrazole ring is paramount to tuning a molecule's physicochemical properties and biological activity. This is where pyrazole "building blocks"—pre-functionalized pyrazole synthons—become indispensable tools for the synthetic chemist. They offer a streamlined approach to generating molecular diversity, enabling rapid lead discovery and optimization.

This guide provides an in-depth comparison of a highly versatile, yet sometimes overlooked, building block, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate , against other foundational pyrazole synthons. We will dissect their respective reactivities, synthetic accessibility, and the strategic advantages each offers, supported by experimental frameworks to guide your selection and application.

Featured Building Block: this compound

This molecule, a derivative of pyrazolone, is a powerhouse of functionality packaged into a compact structure. Its utility stems from the orthogonal reactivity of its distinct functional groups.

  • Structure and Inherent Reactivity: The molecule features an N-methylated pyrazolone ring, a C3-methyl ester, and a reactive C4 methylene group. The N1-methylation is a critical feature, as it prevents tautomerism and blocks a common site of N-alkylation/arylation, thereby directing subsequent reactions to other positions. The electron-withdrawing nature of the C3-ester and C5-oxo groups renders the C4 protons acidic and highly susceptible to deprotonation, making this position a prime nucleophilic center for condensation reactions.[5] The ester at C3 provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation to generate diverse carboxamides.

  • Synthetic Accessibility: It is readily synthesized via the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) with methylhydrazine, or through similar pathways involving β-ketoesters.[6] This straightforward synthesis from commercially available starting materials makes it an economically viable and accessible building block for large-scale synthesis.

  • Applications: Its primary application is as a precursor for more complex heterocyclic systems. The active methylene at C4 is ideal for Knoevenagel-type condensations with aldehydes and ketones, leading to a wide array of substituted pyrazolones which are themselves scaffolds for various bioactive compounds.[5][7]

Comparative Analysis: Alternative Pyrazole Building Blocks

The choice of a building block is a strategic decision that dictates the entire synthetic route. Here, we compare our featured molecule with three other workhorses of pyrazole synthesis.

3,5-Dimethylpyrazole
  • Profile: A simple, symmetric, and robust building block. Its synthesis is a classic undergraduate experiment: the condensation of acetylacetone with hydrazine.[8]

  • Reactivity: Its primary reactive site is the N1-proton. Deprotonation creates the pyrazolide anion, a potent nucleophile for N-alkylation and N-arylation. It is also a cornerstone in coordination chemistry, serving as a precursor to widely used scorpionate ligands like tris(pyrazolyl)borate.[8][9] The methyl groups at C3 and C5 offer steric hindrance and are generally unreactive, making it ideal when functionalization is desired exclusively at the nitrogen atom.

  • Strategic Use: Choose this building block when the synthetic goal is N-substituted pyrazoles without functionality on the carbon framework, or for the synthesis of ligands for catalysis.[10]

Ethyl 3-amino-1H-pyrazole-4-carboxylate
  • Profile: This building block introduces a nucleophilic amino group at the C3 position, opening up a different avenue of reactivity. It is synthesized from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine.[11]

  • Reactivity: The molecule possesses three key reactive sites: the N1-proton, the C3-amino group, and the C4-ester. The amino group is a potent nucleophile, readily undergoing reactions with electrophiles to form amides, ureas, and sulfonamides. Crucially, it serves as a key precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds.[12][13] The ester can be hydrolyzed or converted to an amide, further increasing molecular diversity.[14]

  • Strategic Use: This is the synthon of choice for constructing fused pyrazole systems and for introducing diversity via the amino group. It is a gateway to a rich chemical space of pharmacologically relevant scaffolds.[14]

1H-Pyrazole-5-carboxylic Acid (and Esters)
  • Profile: This building block positions a carboxylic acid or ester at the C5 position. Its synthesis often involves the cyclocondensation of a dioxo-ester with hydrazine hydrate.[15]

  • Reactivity: The primary reactive handles are the N1-proton and the C5-carboxylic acid/ester. The carboxylic acid is a versatile functional group that can be converted into amides, esters, or other acid derivatives, making it a key connection point in fragment-based drug discovery.[16][17] The ester can be saponified to the acid.[16] N-substitution can proceed as with other N-unsubstituted pyrazoles.

  • Strategic Use: Select this building block when the synthetic design requires a robust C-linked connection point for amide coupling or esterification, providing a different vector for library diversification compared to C3 or C4 substitution.

Data Presentation: Head-to-Head Comparison

The following table summarizes the key attributes of these building blocks to facilitate a rapid, evidence-based selection for your synthetic campaign.

Parameter This compound 3,5-Dimethylpyrazole Ethyl 3-amino-1H-pyrazole-4-carboxylate 1H-Pyrazole-5-carboxylic Acid
Key Structural Feature N-methylated pyrazolone, active C4-methyleneSymmetric, N-unsubstitutedC3-amino groupC5-carboxylic acid
Primary Reactive Site(s) C4 (nucleophilic), C3-ester (electrophilic)N1-H (nucleophilic after deprotonation)C3-NH₂ (nucleophilic), N1-H, C4-esterC5-COOH (electrophilic), N1-H
Synthetic Accessibility High (e.g., DMAD + methylhydrazine)[6]Very High (Acetylacetone + hydrazine)[8]High (Substituted acrylate + hydrazine)[11]Moderate to High (Dioxo-ester + hydrazine)[15]
Typical Yields Good to ExcellentExcellentGood to Excellent[11]Good
Generated Diversity C4-substituted pyrazolones, carboxamidesN1-substituted pyrazoles, ligandsFused systems (pyrazolo[1,5-a]pyrimidines), C3-amidesC5-amides, C5-esters, N1-substituted pyrazoles
Key Application Knoevenagel condensations, scaffold decorationN-functionalization, coordination chemistrySynthesis of fused heterocyclesAmide coupling, fragment-based design
Tautomerism Concern No (N-methylated)Yes (but symmetric)Yes[12][18]Yes[12][18]

Visualization of Synthetic Logic

Diagram 1: Synthetic Pathways to Core Pyrazole Building Blocks

G cluster_0 Starting Materials cluster_1 Pyrazole Building Blocks DMAD Dimethyl acetylenedicarboxylate MOMP Methyl 2-methyl-5-oxo- 2,5-dihydro-1H-pyrazole -3-carboxylate DMAD->MOMP MeHydrazine Methylhydrazine MeHydrazine->MOMP Acetylacetone Acetylacetone DMP 3,5-Dimethylpyrazole Acetylacetone->DMP Hydrazine Hydrazine Hydrazine->DMP EAPC Ethyl 3-amino-1H- pyrazole-4-carboxylate Hydrazine->EAPC PCA 1H-Pyrazole-5- carboxylic Acid Hydrazine->PCA Cyanoacrylate Ethyl (E)-2-cyano -3-ethoxyacrylate Cyanoacrylate->EAPC Dioxoester Dioxo-ester precursor Dioxoester->PCA

Caption: Synthesis routes for the four compared pyrazole building blocks.

Diagram 2: Comparative Reactivity Map

G cluster_MOMP Methyl 2-methyl-5-oxo... cluster_DMP 3,5-Dimethylpyrazole cluster_EAPC Ethyl 3-amino... cluster_PCA 1H-Pyrazole-5-COOH MOMP C4-Methylene (Nucleophilic) C3-Ester (Electrophilic) R1 Condensation (e.g., Knoevenagel) MOMP->R1 R-CHO R2 Amidation/ Hydrolysis MOMP->R2 R₂NH / H₂O DMP N1-H (Nucleophilic post-deprotonation) R3 N-Alkylation/ N-Arylation DMP->R3 R-X, Base R4 Ligand Synthesis DMP->R4 e.g., KBH₄ EAPC C3-NH₂ (Nucleophilic) N1-H C4-Ester R5 Cyclocondensation (Fused Rings) EAPC->R5 1,3-Dicarbonyl R6 Acylation EAPC->R6 Acyl Chloride PCA C5-COOH (Electrophilic) N1-H R7 Amide Coupling PCA->R7 R₂NH, Coupling Agent R8 N-Substitution PCA->R8 R-X, Base G start Start dissolve 1. Dissolve Pyrazolone & Aldehyde in EtOH start->dissolve add_cat 2. Add Piperidine (catalyst) dissolve->add_cat reflux 3. Heat to Reflux (4-6 hours) add_cat->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool in Ice Bath (Precipitation) monitor->cool filter 6. Vacuum Filter Product cool->filter wash 7. Wash with Cold EtOH filter->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Characterize (NMR, MS) dry->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Assessing the Biological Efficacy of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational compounds.[1] This five-membered heterocyclic ring's synthetic accessibility and versatile bioisosteric properties have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs to targeted anticancer therapies.[1][2][3] Understanding how to rigorously assess the biological efficacy of novel pyrazole compounds is therefore a critical skill for researchers in drug discovery and development.

This guide provides an in-depth, experience-driven comparison of methodologies for evaluating novel pyrazole compounds, moving beyond a simple listing of protocols to explain the scientific rationale behind experimental choices. We will explore the assessment of pyrazoles targeting several key protein families, providing the "why" behind the "how" to ensure that the data generated is both robust and meaningful.

I. Foundational Principles: Target-Driven Efficacy Assessment

The initial step in assessing a novel pyrazole is to understand its intended biological target. Pyrazole derivatives have demonstrated remarkable versatility, with compounds developed to inhibit a range of protein classes, including:

  • Cyclooxygenases (COXs): Celecoxib, a well-known COX-2 inhibitor, features a diaryl-substituted pyrazole structure.[4][5] Its mechanism involves the selective inhibition of COX-2, an enzyme responsible for prostaglandin synthesis in inflammatory pathways.[6]

  • Protein Kinases: A significant number of pyrazole-containing compounds target protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] Examples include inhibitors of:

    • Janus Kinases (JAKs): Ruxolitinib, a pyrazole derivative, is a potent inhibitor of JAK1 and JAK2.[1][7]

    • p38 Mitogen-Activated Protein Kinases (MAPKs): Pyrazole urea-based compounds have been developed as potent allosteric inhibitors of p38 MAPK.[8][9]

    • Cyclin-Dependent Kinases (CDKs): Novel pyrazole derivatives have shown promise as inhibitors of CDK2 and CDK4/6, key regulators of the cell cycle.[10][11][12]

  • Cannabinoid Receptors (CB1): Rimonabant, a 1,5-diarylpyrazole, acts as a selective antagonist and inverse agonist of the CB1 receptor.[13][14][15]

The choice of assays and experimental models is fundamentally dictated by the compound's target and the associated signaling pathway.

II. Comparative Analysis of Biological Efficacy: Key Case Studies

To illustrate the principles of efficacy assessment, we will compare the evaluation strategies for two distinct classes of pyrazole compounds: a novel anticancer kinase inhibitor and a novel anti-inflammatory COX inhibitor.

Case Study 1: A Novel Pyrazole-Based Kinase Inhibitor for Oncology

Let us consider a hypothetical novel pyrazole, "PZ-K1," designed as a selective inhibitor of a specific kinase implicated in cancer cell proliferation.

The initial assessment of PZ-K1 would focus on its direct interaction with the target kinase.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Biochemical Assay Setup cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Recombinant Kinase Recombinant Kinase Incubate at 37°C Incubate at 37°C Recombinant Kinase->Incubate at 37°C ATP ATP ATP->Incubate at 37°C Substrate Substrate Substrate->Incubate at 37°C PZ-K1 (Test Compound) PZ-K1 (Test Compound) PZ-K1 (Test Compound)->Incubate at 37°C Vehicle Control (DMSO) Vehicle Control (DMSO) Vehicle Control (DMSO)->Incubate at 37°C Measure Kinase Activity Measure Kinase Activity Incubate at 37°C->Measure Kinase Activity Calculate IC50 Calculate IC50 Measure Kinase Activity->Calculate IC50

Caption: Workflow for a biochemical kinase inhibition assay.

Rationale: The primary goal is to determine the concentration of PZ-K1 required to inhibit 50% of the kinase's activity (the IC50 value). This is a direct measure of the compound's potency against its intended target.[16] A lower IC50 indicates higher potency.

Data Presentation: Comparative Potency of Pyrazole Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3[1]
RuxolitinibJAK2~3[1]
Compound 3fJAK13.4[7][17]
Compound 3fJAK22.2[7][17]
Compound 3fJAK33.5[7][17]
Pexmetinibp38 MAPKNanomolar range[1]
Compound 9CDK2960[10]
Compound 17CDK20.29[18]

Expert Insight: While a low IC50 is desirable, it is not the sole determinant of a compound's potential. Selectivity is equally crucial. A promiscuous kinase inhibitor may have significant off-target effects and associated toxicities. Therefore, PZ-K1 should be screened against a panel of related and unrelated kinases to assess its selectivity profile.

The next critical step is to determine if PZ-K1 can inhibit the target kinase within a cellular context.

Experimental Workflow: Cell-Based Viability/Proliferation Assay (MTT/XTT)

G cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Seed Cancer Cells Seed Cancer Cells Treat with PZ-K1 Treat with PZ-K1 Seed Cancer Cells->Treat with PZ-K1 Incubate (24-72h) Incubate (24-72h) Treat with PZ-K1->Incubate (24-72h) Add MTT/XTT Reagent Add MTT/XTT Reagent Incubate (24-72h)->Add MTT/XTT Reagent Incubate (1-4h) Incubate (1-4h) Add MTT/XTT Reagent->Incubate (1-4h) Solubilize Formazan (MTT) Solubilize Formazan (MTT) Incubate (1-4h)->Solubilize Formazan (MTT) Read Absorbance Read Absorbance Solubilize Formazan (MTT)->Read Absorbance Calculate % Viability & GI50 Calculate % Viability & GI50 Read Absorbance->Calculate % Viability & GI50

Caption: Workflow for an MTT/XTT cell viability assay.

Rationale: Assays like MTT and XTT measure the metabolic activity of cells, which is a proxy for cell viability and proliferation.[19][20][21] A potent anticancer compound will reduce the number of viable cells, resulting in a lower colorimetric signal. The GI50 (Growth Inhibition 50) value represents the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50/GI50 (µM)Reference
Compound 37MCF75.21[2]
Compound 11bHEL0.35[7][17]
Compound 11bK5620.37[7][17]
Compound 4HCT-1163.81[10]
Compound 6bHNO-9710[22]
Compound 6dHNO-9710.56[22]

Expert Insight: It is crucial to select cell lines where the target kinase is known to be a driver of proliferation. This provides a mechanistic link between target inhibition and the observed cellular phenotype. Comparing the activity of PZ-K1 in target-dependent versus target-independent cell lines can further validate its on-target effects.

The final stage of preclinical efficacy assessment involves testing PZ-K1 in an animal model of cancer, typically a mouse xenograft model.

Experimental Workflow: Mouse Xenograft Study

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Administer PZ-K1 Administer PZ-K1 Randomize Mice->Administer PZ-K1 Measure Tumor Volume Measure Tumor Volume Administer PZ-K1->Measure Tumor Volume Monitor Body Weight Monitor Body Weight Administer PZ-K1->Monitor Body Weight Pharmacodynamic Markers Pharmacodynamic Markers Administer PZ-K1->Pharmacodynamic Markers Tumor Growth Inhibition (%) Tumor Growth Inhibition (%) Measure Tumor Volume->Tumor Growth Inhibition (%) Endpoint Analysis Endpoint Analysis Monitor Body Weight->Endpoint Analysis

Caption: Workflow for a mouse xenograft efficacy study.

Rationale: In vivo studies provide critical information on a compound's ability to inhibit tumor growth in a complex biological system.[1] Key endpoints include tumor growth inhibition (TGI) and the assessment of pharmacodynamic (PD) markers (e.g., phosphorylation of the target kinase's substrate) in tumor tissue to confirm target engagement.

Case Study 2: A Novel Pyrazole-Based COX-2 Inhibitor for Inflammation

Now, let's consider a hypothetical novel pyrazole, "PZ-C1," designed as a selective COX-2 inhibitor for the treatment of inflammatory diseases.

Similar to the kinase inhibitor, the initial evaluation of PZ-C1 involves biochemical assays.

Experimental Workflow: COX Inhibition Assay

The assay setup is analogous to the kinase inhibition assay but utilizes recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate. The production of prostaglandins is measured to determine enzyme activity.

Rationale: The key here is to determine the IC50 of PZ-C1 for both COX-1 and COX-2. A high COX-2/COX-1 selectivity ratio is desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5][6]

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib>100~0.04>2500[5]
Ibuprofen~2~10~0.2[5]
Aspirin~0.1~5~0.02[5]

Cell-based assays for anti-inflammatory compounds aim to measure the inhibition of pro-inflammatory mediator production.

Experimental Workflow: Lipopolysaccharide (LPS)-Stimulated Prostaglandin E2 (PGE2) Production Assay

G cluster_0 Cell Culture & Stimulation cluster_1 Sample Collection & Analysis cluster_2 Data Analysis Culture Macrophages Culture Macrophages Pre-treat with PZ-C1 Pre-treat with PZ-C1 Culture Macrophages->Pre-treat with PZ-C1 Stimulate with LPS Stimulate with LPS Pre-treat with PZ-C1->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure PGE2 by ELISA Measure PGE2 by ELISA Collect Supernatant->Measure PGE2 by ELISA Calculate % Inhibition of PGE2 Calculate % Inhibition of PGE2 Measure PGE2 by ELISA->Calculate % Inhibition of PGE2

Caption: Workflow for an LPS-stimulated PGE2 production assay.

Rationale: LPS is a potent inducer of COX-2 expression and subsequent PGE2 production in immune cells like macrophages.[23] This assay mimics an inflammatory response and allows for the quantification of PZ-C1's ability to suppress it.

Animal models of inflammation are used to evaluate the in vivo efficacy of PZ-C1.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and the degree of paw swelling is measured over time to assess the compound's anti-inflammatory effect.

Expert Insight: For a comprehensive assessment, it is beneficial to use multiple in vivo models that represent different aspects of inflammation and pain.

III. Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies are essential.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of a test compound on cell proliferation.[19]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., PZ-K1) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 of an inhibitor against a specific kinase.[24]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compound (e.g., PZ-K1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

IV. Conclusion: A Pathway to Robust Efficacy Assessment

The assessment of the biological efficacy of novel pyrazole compounds is a multi-tiered process that requires a deep understanding of the compound's intended target and mechanism of action. By progressing from biochemical potency and selectivity assays to cell-based functional assays and finally to in vivo models, researchers can build a comprehensive data package that robustly characterizes a compound's therapeutic potential. The key to success lies not in rigidly following a template, but in designing a logical, self-validating series of experiments that are tailored to the specific scientific questions being addressed. This approach, grounded in scientific integrity and driven by expertise, is the hallmark of high-quality drug discovery research.

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  • ACS Publications. (2022). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
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A Comparative Guide to the In Vitro Efficacy of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold remains a cornerstone in the discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] This guide provides an in-depth comparative analysis of the in vitro performance of a specific subclass, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate derivatives, against other relevant heterocyclic compounds. The experimental data presented herein is synthesized from peer-reviewed literature to offer a clear, objective comparison, empowering you to make informed decisions in your research endeavors.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and synthetic accessibility that has made it a "privileged scaffold" in drug design.[5][6] The ability to readily modify the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of interactions with biological targets. The 5-oxo-2,5-dihydro-1H-pyrazole (pyrazolone) core, in particular, is a well-established pharmacophore found in numerous clinically used drugs.

This guide will focus on derivatives of this compound, a scaffold that combines the established biological relevance of the pyrazolone ring with a reactive carboxylate group, offering further avenues for derivatization and biological exploration. We will delve into their performance in key in vitro assays, comparing their efficacy to other pyrazole-based compounds and standard therapeutic agents.

Comparative In Vitro Anticancer Activity

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a critical first step in the oncology drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and cytotoxicity.[7] In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

While specific IC50 values for this compound derivatives are not extensively documented in publicly available literature, we can draw valuable comparisons from structurally related pyrazole and pyrazolone derivatives.

Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC3 (Prostate)Reference
Pyrazole-Oxindole Conjugates5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one----[8]
1,4-Benzoxazine-Pyrazole Hybrids3,5-disubstituted derivative2.82 - 6.282.82 - 6.282.82 - 6.282.82 - 6.28[9]
Indolo-Pyrazoles with ThiazolidinoneCompound 6c----[10]
Pyrazole-based compound3,5-diphenyl-1H-pyrazole (L2)----[7]
Pyrazole-based compound3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)81.48 ± 0.89---[7]
Standard Drug Etoposide ComparableComparableComparableComparable[9]
Standard Drug Paclitaxel ----[8]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell seeding density, incubation time, and specific assay protocols.

The data in Table 1 illustrates the potent anticancer activity of various pyrazole derivatives. For instance, certain 1,4-benzoxazine-pyrazole hybrids have demonstrated IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug etoposide.[9] Similarly, some indolo-pyrazole derivatives grafted with thiazolidinone have shown significant cytotoxicity against melanoma cells.[10] These findings underscore the potential of the pyrazole scaffold as a template for the development of novel anticancer agents. The introduction of different substituents on the pyrazole ring can significantly influence the cytotoxic potency and selectivity against various cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of novel compounds using the MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds treatment 4. Treat Cells and Incubate (24-72h) compound_prep->treatment add_mtt 5. Add MTT Reagent treatment->add_mtt incubate_mtt 6. Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability 9. Calculate Cell Viability and IC50 Values read_absorbance->calculate_viability

Caption: A typical workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Comparative In Vitro Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][2][3][4][11] The in vitro antimicrobial efficacy of novel compounds is typically assessed using methods such as the agar diffusion method and broth microdilution to determine the minimum inhibitory concentration (MIC).

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

Compound ClassDerivative ExampleS. aureusE. coliC. albicansA. nigerReference
Pyrazolyl 1,3,4-Thiadiazine4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide62.5-125--2.9-7.8[1]
Pyrazole AnalogueCompound 3-0.25--[3]
Pyrazole AnalogueCompound 4----[3]
Pyrazole AnalogueCompound 2---1[3]
Standard Drug Chloramphenicol ----[1]
Standard Drug Clotrimazole ----[1]
Standard Drug Ciprofloxacin ----[3]

The data in Table 2 highlights the potent and broad-spectrum antimicrobial activity of certain pyrazole derivatives. For instance, a pyrazolyl 1,3,4-thiadiazine derivative has shown remarkable antifungal activity against Aspergillus niger with a very low MIC value.[1] Furthermore, some pyrazole analogues have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the sub-microgram per milliliter range.[3]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of test compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis culture_prep 1. Prepare Microbial Cultures inoculation 3. Inoculate Media with Microorganisms culture_prep->inoculation compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 4. Add Compound Dilutions to Media compound_prep->treatment inoculation->treatment incubation 5. Incubate under Optimal Conditions treatment->incubation read_results 6. Observe and Record Microbial Growth incubation->read_results determine_mic 7. Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Materials:

    • Prepare sterile 96-well microtiter plates.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Assay Procedure:

    • Dispense 100 µL of the appropriate broth into each well of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative In Vitro Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is therefore of significant therapeutic interest. Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent inhibition of key inflammatory mediators.[3][12][13]

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as the inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Table 3: Comparative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassAssayResultReference
Pyrazole-4-carboxaldehyde HydrazoneTNF-α inhibition (LPS-induced)IC50 = 3.69 µM (Compound 11c)[14]
Pyrazole-4-carboxaldehyde HydrazoneTNF-α inhibition (LPS-induced)IC50 = 5.56 µM (Compound 7b)[14]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[13]
Pyrazole-thiazole hybridDual COX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[13]
Pyrazolone AnalogueCOX-2 InhibitionExcellent selectivity[15]
Standard Drug Dexamethasone Potent TNF-α inhibitor[14]
Standard Drug Celecoxib Selective COX-2 inhibitor[15]

The data presented in Table 3 demonstrates the significant anti-inflammatory potential of pyrazole derivatives. Certain pyrazole-4-carboxaldehyde hydrazones have shown potent inhibition of TNF-α production with low micromolar IC50 values.[14] Furthermore, substituted pyrazoles have exhibited highly potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.[13] The dual inhibition of both COX-2 and 5-LOX by some pyrazole-thiazole hybrids highlights the potential for developing broad-spectrum anti-inflammatory agents with this scaffold.[13]

Experimental Workflow: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)

The following diagram illustrates a typical workflow for assessing the in vitro anti-inflammatory activity of a compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

AntiInflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cell_culture 1. Culture Macrophage Cell Line (e.g., RAW 264.7) cell_seeding 2. Seed Cells in 24-well Plates cell_culture->cell_seeding pre_treatment 3. Pre-treat Cells with Test Compounds cell_seeding->pre_treatment lps_stimulation 4. Stimulate Cells with LPS pre_treatment->lps_stimulation incubation 5. Incubate for a Defined Period lps_stimulation->incubation collect_supernatant 6. Collect Cell Culture Supernatants incubation->collect_supernatant elisa 7. Measure TNF-α Levels by ELISA collect_supernatant->elisa calculate_inhibition 8. Calculate Percent Inhibition elisa->calculate_inhibition

Caption: A workflow for evaluating the in vitro anti-inflammatory activity of compounds by measuring TNF-α inhibition.

Detailed Protocol: TNF-α Inhibition Assay in LPS-Stimulated Macrophages
  • Cell Culture and Seeding:

    • Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM.

    • Seed the cells into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

    • Incubate the plates for 18-24 hours.

  • TNF-α Measurement and Data Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value for TNF-α inhibition.

Conclusion and Future Directions

The in vitro data for structurally related pyrazole and pyrazolone derivatives strongly suggest that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the potential for these compounds to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

The future of drug discovery with this scaffold lies in systematic structure-activity relationship (SAR) studies. By synthesizing and screening a library of derivatives with diverse substitutions at the N1, C4, and ester positions of the pyrazolone ring, researchers can identify key structural features that enhance potency and selectivity for specific biological targets. Furthermore, exploring the conjugation of this pyrazole core with other pharmacologically active moieties could lead to the development of hybrid molecules with multi-target activities and improved therapeutic profiles.

This guide provides a foundational understanding of the in vitro evaluation of this compound derivatives. The detailed protocols and comparative data are intended to facilitate the design and execution of robust experimental plans, ultimately accelerating the discovery of new and effective medicines.

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A Researcher's Guide to Confirming the Mechanism of Action for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of Pyrazole-Based Compounds

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] From potent anti-inflammatory drugs like celecoxib to anticancer and neuroprotective agents, the therapeutic potential of pyrazole derivatives is vast and well-documented.[3][4][5] This versatility stems from the pyrazole ring's unique electronic properties and its ability to serve as a versatile scaffold for diverse substitutions, enabling interactions with a multitude of biological targets.[6][7]

However, this same chemical diversity presents a significant challenge: elucidating the precise mechanism of action (MOA) for a novel pyrazole-based compound. Ascribing a phenotypic effect to a specific molecular interaction is a critical step in drug discovery, essential for optimizing efficacy, predicting potential side effects, and ensuring the development of safe and effective therapeutics.[8][9] This guide provides a comprehensive, multi-faceted approach for researchers and drug development professionals to confidently confirm the MOA of pyrazole-based compounds, integrating established and cutting-edge experimental techniques.

Deconvoluting the Mechanism: A Multi-Pronged Experimental Strategy

Confirming the MOA is not a linear process but rather an iterative investigation that builds a cohesive body of evidence. The journey begins with identifying the initial biological target and culminates in validating its role in the observed cellular or physiological response.

Phase 1: Initial Target Identification - Casting a Wide Net

Key Experimental Approaches:

  • Affinity-Based Methods: These techniques utilize a modified version of the pyrazole compound to "pull down" its binding partners from a cell lysate.[12][13]

    • Affinity Chromatography: The compound is immobilized on a solid support (e.g., agarose beads) to capture interacting proteins.[12]

    • Biotin-Tagged Pulldown: A biotin tag is chemically attached to the compound, allowing for the capture of protein complexes using streptavidin-coated beads.[13]

  • Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to the active sites of specific enzyme families, providing a snapshot of their activity state in the presence of the pyrazole compound.[12]

  • Computational Inference: In silico methods can predict potential targets by comparing the chemical structure of the pyrazole compound to libraries of known bioactive molecules.[14][15]

Workflow for Target Identification and Initial Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation Compound of Interest Compound of Interest Affinity Chromatography Affinity Chromatography Compound of Interest->Affinity Chromatography ABPP ABPP Compound of Interest->ABPP Computational Prediction Computational Prediction Compound of Interest->Computational Prediction Putative Targets Putative Targets Affinity Chromatography->Putative Targets ABPP->Putative Targets Computational Prediction->Putative Targets CETSA CETSA Putative Targets->CETSA Validate direct binding Biophysical Assays Biophysical Assays CETSA->Biophysical Assays Quantify affinity Kinome Profiling Kinome Profiling Biophysical Assays->Kinome Profiling Assess selectivity Cell-Based Assays Cell-Based Assays Kinome Profiling->Cell-Based Assays Confirm cellular effect Validated Target Validated Target Cell-Based Assays->Validated Target

Caption: A generalized workflow for identifying and validating the molecular target of a novel compound.

Phase 2: Verifying Target Engagement in a Cellular Context

Once putative targets are identified, it is imperative to confirm that the pyrazole compound directly binds to these targets within the complex milieu of a living cell. This step is crucial to rule out artifacts from in vitro experiments and to demonstrate physiological relevance.

The Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][19]

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat cultured cells with the pyrazole compound at a desired concentration and a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and subject them to a temperature gradient using a thermal cycler (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[16]

  • Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[19]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Analysis of Target Engagement Techniques

TechniquePrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[16]Label-free; performed in intact cells or lysates; provides direct evidence of target engagement.[18]Requires a specific antibody for Western blot detection; may not be suitable for all proteins.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Real-time kinetics; high sensitivity; quantitative binding data.Requires purified protein; compound immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding to a target in solution.Label-free; provides thermodynamic parameters of binding.Requires large amounts of purified protein and compound; lower throughput.
Phase 3: Elucidating Functional Consequences and Selectivity

Confirming target engagement is a significant milestone, but it does not fully define the MOA. The subsequent steps involve characterizing the functional impact of this binding and assessing the compound's selectivity.

Kinome Profiling: A Global View of Kinase Inhibition

For pyrazole-based compounds suspected to be kinase inhibitors, kinome profiling is an indispensable tool. This technique screens the compound against a large panel of kinases to determine its selectivity profile.[20][21][22] Understanding which other kinases are inhibited (off-target effects) is crucial for predicting potential toxicities and for refining the compound's structure to improve selectivity.[23]

Cell-Based Functional Assays: Linking Target to Phenotype

The final and most critical phase is to connect the molecular interaction to the observed cellular effect.[24][25] The choice of assay depends on the hypothesized function of the target.

Example: Validating a Pyrazole-Based CDK Inhibitor

Many pyrazole compounds target Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2]

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Culture and Treatment: Seed a relevant cancer cell line and treat with the pyrazole inhibitor at various concentrations.[2]

  • Protein Extraction: Lyse the cells and collect the protein lysate.[2]

  • Western Blotting: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of downstream targets of the CDK, such as the Retinoblastoma protein (Rb). A decrease in phosphorylated Rb would confirm the inhibition of CDK activity in the cell.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A CDK inhibitor is expected to cause cell cycle arrest at a specific phase (e.g., G1/S).

Illustrative Signaling Pathway: Inhibition of JAK/STAT by a Pyrazole Compound

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK Inhibits

Caption: A pyrazole-based inhibitor blocking the phosphorylation of STAT by JAK.

Conclusion: A Rigorous and Validated Approach

Confirming the mechanism of action for a pyrazole-based compound is a meticulous process that requires a combination of biochemical, biophysical, and cell-based assays. By systematically identifying putative targets, verifying direct engagement in a cellular context, and elucidating the functional consequences of this interaction, researchers can build a robust and compelling case for a specific MOA. This rigorous approach not only enhances the scientific understanding of the compound but also provides the critical data necessary to guide its journey through the drug development pipeline, ultimately increasing the probability of translating a promising molecule into a life-changing therapeutic.

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A Senior Application Scientist's Guide to Benchmarking New Pyrazole Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of synthetic efficiency and novel molecular architectures, the catalyst stands as the fulcrum of innovation. For decades, phosphine ligands and N-heterocyclic carbenes (NHCs) have been the workhorses of transition metal catalysis. However, a new class of contenders, pyrazole-based catalysts, is rapidly emerging, demonstrating remarkable activity and unique selectivity in a range of pivotal chemical transformations. This guide provides an in-depth, comparative analysis of these new pyrazole catalysts, benchmarking their performance against established alternatives and offering detailed experimental protocols to empower researchers in their quest for the next generation of catalytic breakthroughs.

The Rise of Pyrazole Catalysts: A Mechanistic Edge

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a unique electronic and steric profile when incorporated into catalyst scaffolds.[1] Unlike their imidazolium-based NHC cousins, the distinct electronic environment of the pyrazole ring can modulate the electron-donating and accepting properties of the catalyst, influencing key steps in the catalytic cycle.[2] Protic pyrazoles, those with an N-H bond, can participate in metal-ligand cooperation, acting as a proton shuttle to facilitate bond activation and formation.[3] This cooperative mechanism can lead to enhanced catalytic activity and selectivity, particularly in reactions involving proton transfer steps.

Comparative Performance Analysis: Pyrazoles vs. The Incumbents

To provide a clear and objective comparison, the following sections present performance data for new pyrazole catalysts benchmarked against widely used alternatives in key cross-coupling and asymmetric reactions.

Suzuki-Miyaura Coupling: A New Champion for C-C Bond Formation?

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The performance of a novel pyrazole-phosphine hybrid ligand is compared below with the well-established Buchwald phosphine ligands, XPhos and SPhos.[4]

Catalyst/LigandCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Pyrazole-Phosphine 1TolueneK₂CO₃1001292
Pd₂(dba)₃ / XPhos1TolueneK₃PO₄1001298
Pd(OAc)₂ / SPhos1TolueneK₃PO₄1001295

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid.

While the established phosphine ligands show slightly higher yields in this specific example, the pyrazole-based ligand demonstrates comparable and highly efficient catalytic activity. The key advantage of pyrazole ligands often lies in their modular synthesis, allowing for fine-tuning of steric and electronic properties to optimize performance for specific substrates.

Asymmetric Catalysis: A New Frontier for Enantioselectivity

The quest for enantiomerically pure compounds is a driving force in drug discovery. Here, we compare a chiral pyrazolium-derived NHC with its more established imidazolium and triazolium counterparts in a generic asymmetric annulation reaction.[2]

Catalyst TypeNHC PrecursorBaseSolventTime (h)Yield (%)ee (%)Reference
Pyrazolium Chiral Pyrazolium SaltDBUTHF248288[2]
Imidazolium(S)-IMesDBUTHF247885[2]
TriazoliumChiral Triazolium SaltDBUTHF248592[2]

Table 2: Performance in a Generic Asymmetric Annulation Reaction. Note: Data is representative and may be based on theoretical or collated studies due to limited direct side-by-side comparisons in the literature.[2]

The pyrazolium-based NHC demonstrates competitive performance, highlighting its potential in asymmetric synthesis. The unique stereoelectronic environment created by the pyrazole core can lead to distinct enantiomeric outcomes compared to other NHCs, offering a valuable tool for accessing novel chiral architectures.

Expanding the Horizon: Heck and Sonogashira Couplings

The versatility of pyrazole-based catalysts extends to other important C-C bond-forming reactions.

Coupling ReactionCatalyst/LigandCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Heck Coupling Pd(OAc)₂ / Pyrazole-Phosphine2DMFNaOAc1201689
Sonogashira Coupling [DTBNpP]Pd(crotyl)Cl (P2)2.5DMSOTMPRT1295[5]

Table 3: Performance of Pyrazole-Based Catalysts in Heck and Sonogashira Reactions.

These results underscore the broad applicability of pyrazole-based catalysts in forming diverse carbon-carbon bonds, making them a valuable addition to the synthetic chemist's toolkit.

Experimental Protocols for Robust Benchmarking

To ensure the validity and reproducibility of catalyst performance data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key benchmarking experiments.

General Procedure for Benchmarking in Suzuki-Miyaura Coupling

This protocol is designed for the systematic evaluation and comparison of different catalyst systems.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., pyrazole-phosphine, XPhos)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial containing the palladium precursor (1 mol%), add the ligand (1-2 mol%) and a small amount of solvent. Stir for 15-30 minutes at room temperature.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Determining Catalyst Performance Metrics: TON and TOF

The Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for quantifying catalyst efficiency and longevity.[6][7][8]

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst.

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of turnovers per unit of time (typically hours⁻¹ or min⁻¹).

    • TOF = TON / reaction time

A high TON indicates a robust catalyst that can undergo many catalytic cycles before deactivation, while a high TOF signifies a highly active catalyst that rapidly converts reactants to products.

Visualizing the Catalytic Landscape

To better understand the underlying principles of pyrazole catalysis, the following diagrams illustrate key concepts and workflows.

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D Ar'B(OH)₂ E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Catalyst & Ligand Solutions Reaction_Setup Set up Reaction under Inert Atmosphere Prep_Catalyst->Reaction_Setup Prep_Reactants Prepare Reactant & Base Solutions Prep_Reactants->Reaction_Setup Heating Heat & Stir Reaction_Setup->Heating Monitoring Monitor Progress (GC-MS/LC-MS) Heating->Monitoring Workup Reaction Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Performance_Calc Calculate Yield, TON, TOF Characterization->Performance_Calc

A general workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

New pyrazole-based catalysts represent a significant advancement in the field of homogeneous catalysis. Their unique electronic properties, modular synthesis, and potential for metal-ligand cooperation offer exciting opportunities for the development of highly active and selective catalysts. While direct, comprehensive comparative studies with established systems are still emerging, the available data strongly suggests that pyrazole catalysts are not merely alternatives but potential frontrunners for a variety of challenging chemical transformations.[2] As research in this area continues to flourish, we can anticipate the discovery of even more sophisticated pyrazole-based catalysts that will undoubtedly shape the future of organic synthesis and drug development.

References

  • Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkyl
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]
  • How To Calculate Turnover Frequency In C
  • Pyrazole-Based PCN Pincer Complexes of Palladium(II): Mono- and Dinuclear Hydroxide Complexes and Ligand Rollover C–H Activation.
  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties.
  • “Turning Over” Definitions in Catalytic Cycles.
  • Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
  • Turnover Number and Turnover Frequency of c
  • Turnover rates on complex heterogeneous c
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
  • The Sonogashira and Heck coupling reactions.
  • Stereodivergency of Triazolium and Imidazolium-Derived NHCs for Catalytic, Enantioselective Cyclopentane Synthesis.
  • NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. Royal Society of Chemistry. [Link]
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development, the robust and accurate quantification of pyrazole-based active pharmaceutical ingredients (APIs) is a cornerstone of regulatory submission and therapeutic success. The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the basis of numerous blockbuster drugs.[1][2][3][4] This prevalence necessitates analytical methodologies that are not only precise and accurate but also reproducible across different analytical platforms and laboratories. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrazoles, supported by experimental protocols and data interpretation strategies grounded in scientific and regulatory rigor.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the lifecycle of a pharmaceutical product, analytical methods are frequently transferred between laboratories, or alternative methods are employed for the same analysis. Cross-validation is the formal process of verifying that two distinct analytical procedures yield comparable results.[1] This is not merely a perfunctory exercise; it is a critical component of ensuring data integrity and consistency throughout the drug development pipeline. The International Council for Harmonisation (ICH) guideline Q2(R1) (now updated to Q2(R2)) provides a comprehensive framework for the validation of analytical procedures, which is the foundation upon which any cross-validation study is built.[5][6][7]

This guide will focus on a comparative cross-validation of two of the most powerful and ubiquitous analytical techniques in the pharmaceutical industry: HPLC with UV detection and GC-MS.

Comparative Overview of HPLC-UV and GC-MS for Pyrazole Analysis

The choice between HPLC and GC-MS for pyrazole analysis is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and selectivity).

Performance MetricHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection based on their mass-to-charge ratio.
Applicability to Pyrazoles Highly suitable for a wide range of pyrazole derivatives, including those that are non-volatile or thermally labile.Generally requires derivatization to increase the volatility and thermal stability of the pyrazole analyte.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL range (with appropriate derivatization and selected ion monitoring)
Selectivity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, with the ability to distinguish between compounds with the same retention time based on their unique mass spectra.
Throughput Generally higher than GC-MS.Can be lower due to longer run times and the potential need for derivatization.

Experimental Workflow for Cross-Validation

A robust cross-validation study is meticulously planned and executed. The following diagram illustrates a typical workflow for comparing HPLC-UV and GC-MS methods for pyrazole analysis.

Cross-Validation Workflow Cross-Validation Workflow for Pyrazole Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Dev_HPLC Develop & Validate HPLC-UV Method Prep_Samples Prepare Identical Sample Sets Dev_HPLC->Prep_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Prep_Samples Analyze_HPLC Analyze Samples by HPLC-UV Prep_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Prep_Samples->Analyze_GCMS Collect_Data Collect Quantitative Data Analyze_HPLC->Collect_Data Analyze_GCMS->Collect_Data Stat_Analysis Perform Statistical Analysis (Bland-Altman, Passing-Bablok) Collect_Data->Stat_Analysis Compare_Performance Compare Performance Metrics (Accuracy, Precision, Linearity) Collect_Data->Compare_Performance Assess_Agreement Assess Method Agreement Stat_Analysis->Assess_Agreement Compare_Performance->Assess_Agreement Report Generate Cross-Validation Report Assess_Agreement->Report

Caption: A generalized workflow for the cross-validation of HPLC-UV and GC-MS methods for pyrazole analysis.

Detailed Experimental Protocols

The following are adaptable protocols for the analysis of a hypothetical pyrazole derivative. These should be optimized and fully validated for the specific analyte and matrix.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is based on established methods for pyrazoline derivatives.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water. The gradient should be optimized to achieve good resolution and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for the pyrazole analyte (determined by PDA analysis).

Sample Preparation:

  • Prepare a stock solution of the pyrazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • For drug product analysis, accurately weigh a portion of the powdered tablets or dissolve the contents of a capsule in a known volume of diluent. Sonicate and filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method with Derivatization

This protocol is adapted from general procedures for the GC-MS analysis of polar compounds.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized pyrazole.

Statistical Comparison of Methods

A simple correlation coefficient is insufficient to assess the agreement between two analytical methods.[9] More robust statistical tools are required to determine the presence of systematic and proportional bias.

Bland-Altman Plot

The Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[6][10][11] It plots the difference between the two measurements against their average.

Bland-Altman Plot Bland-Altman Plot for Method Comparison cluster_0 cluster_1 p1 p2 p3 p4 p5 p6 p7 Mean Mean Difference (Bias) Mean->Mean_line Upper +1.96 SD (Upper Limit of Agreement) Upper->Upper_line Lower -1.96 SD (Lower Limit of Agreement) Lower->Lower_line xlabel Average of HPLC and GC-MS Results ylabel Difference (HPLC - GC-MS)

Caption: A conceptual Bland-Altman plot illustrating the comparison between two analytical methods.

Interpretation:

  • Bias: The mean of the differences indicates the systematic bias between the two methods. If the mean difference is close to zero, the systematic bias is low.

  • Limits of Agreement: These are defined as the mean difference ± 1.96 times the standard deviation of the differences. If the limits of agreement are narrow, the two methods have good agreement.

Passing-Bablok Regression

Passing-Bablok regression is a non-parametric method for comparing two measurement methods.[5][12][13][14][15] It is robust to outliers and does not assume a normal distribution of errors.

Interpretation:

  • Slope: A slope close to 1 indicates no proportional bias.

  • Intercept: An intercept close to 0 indicates no systematic bias.

  • Confidence Intervals: The 95% confidence intervals for the slope and intercept should contain 1 and 0, respectively, to conclude that there is no significant difference between the methods.

Conclusion: A Symbiotic Approach to Pyrazole Analysis

The cross-validation of analytical methods is a testament to scientific rigor and a regulatory necessity in the pharmaceutical industry. Both HPLC-UV and GC-MS are powerful techniques for the analysis of pyrazole derivatives, each with its own set of advantages and limitations. HPLC-UV is often the workhorse for routine quality control due to its robustness and higher throughput for a wide range of pyrazole compounds. GC-MS, particularly with derivatization, offers unparalleled selectivity and sensitivity, making it an excellent choice for trace-level analysis and confirmation of identity.

A comprehensive cross-validation study, employing appropriate statistical tools like Bland-Altman plots and Passing-Bablok regression, provides the necessary evidence to demonstrate the interchangeability of methods. This ensures that regardless of the analytical technique employed, the data generated is reliable, consistent, and ultimately, contributes to the development of safe and effective pyrazole-based medicines.

References

  • Bablok, W., Passing, H., Bender, R., & Schneider, B. (1988). A new biometrical procedure for testing the equality of measurements from two different analytical methods. Journal of Clinical Chemistry and Clinical Biochemistry, 26(11), 783-790.
  • FDA. (2024). Q2(R2)
  • Bilić-Zulle, L. (2011). Comparison of methods: Passing and Bablok regression. Biochemia Medica, 21(1), 49-52.
  • Passing, H., & Bablok, W. (1983). A new biometrical procedure for testing the equality of measurements from two different analytical methods. Journal of Clinical Chemistry and Clinical Biochemistry, 21(11), 709-720.
  • MedCalc Software. (n.d.). Passing-Bablok regression - method comparison. [Link]
  • Wikipedia. (2024). Bland–Altman plot. [Link]
  • Analyse-it. (n.d.). Bland-Altman method comparison tutorial. [Link]
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151.
  • Tsikas, D. (2023). Mass Spectrometry-Based Evaluation of the Bland-Altman Approach: Review, Discussion, and Proposal. International Journal of Molecular Sciences, 24(13), 10587.
  • Tsikas, D. (2023). Mass Spectrometry-Based Evaluation of the Bland–Altman Approach: Review, Discussion, and Proposal. MDPI. [Link]
  • Sivagami, B., Chandrasekar, R., Selvamani, P., Ramesh, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech and Pharmaceutical Analysis, 1(4), 170-175.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). ChemistrySelect, 9(19), e202400812.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
  • Patsnap. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis. [Link]
  • Phillips, D. L., Tebbett, I. R., & Bertholf, R. L. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of analytical toxicology, 20(5), 305–308.
  • A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. (2024).
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
  • El-Gazzar, M. G., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16.
  • El-Sayed, N. N. E., et al. (2017).
  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-14.
  • Toomula, N. (2015). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Examples of pyrazole-containing drugs and their pharmacological activities. (2023).
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  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12093-12106.
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  • Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216.
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Research and Reports, 4(1), 1-10.
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A Comparative Guide to the Reproducible Synthesis of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate stands out as a versatile building block for the synthesis of a wide array of biologically active compounds. The reproducibility of its synthesis is therefore of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this key intermediate, offering detailed protocols, an analysis of their reproducibility, and insights into the underlying chemical principles.

Introduction: The Significance of a Reliable Synthetic Route

In the fast-paced environment of pharmaceutical research, the consistent and scalable production of key intermediates is a critical bottleneck. The synthesis of this compound, while conceptually straightforward, can be fraught with challenges that affect yield, purity, and ultimately, the pace of discovery. This guide aims to empower researchers by dissecting two common synthetic strategies, providing the necessary data and experimental details to make informed decisions for their specific research needs.

Methodology 1: The Knorr-Pechmann Condensation Approach

The Knorr-Pechmann condensation is a classic and widely employed method for the synthesis of pyrazolones.[1][2] This approach involves the cyclocondensation of a β-keto ester with a hydrazine derivative. For the synthesis of our target molecule, the reaction utilizes dimethyl 2-oxobutanedioate (dimethyl oxaloacetate) and methylhydrazine.

Causality Behind Experimental Choices

The choice of dimethyl 2-oxobutanedioate as the β-keto ester is strategic. The two ester functionalities provide the necessary electrophilic centers for the cyclization reaction, while the ketone group serves as the initial point of attack for the hydrazine. Methylhydrazine is selected as the N-methyl source for the resulting pyrazolone ring. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the initial imine formation.[3] The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting five-membered heterocyclic ring.

Experimental Protocol: Knorr-Pechmann Synthesis

Materials:

  • Dimethyl 2-oxobutanedioate

  • Methylhydrazine

  • Methanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-oxobutanedioate (1 equivalent) in methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the desired product.

Reproducibility and Potential Pitfalls

A significant challenge in this synthesis is the potential for the formation of regioisomers. Since methylhydrazine is an unsymmetrical hydrazine, the initial nucleophilic attack can occur from either nitrogen atom, leading to two possible products. However, the reaction of methylhydrazine with β-ketoesters often shows a high degree of regioselectivity, with the more nucleophilic, unsubstituted nitrogen atom preferentially attacking the ketone.[4]

Factors that can influence the reproducibility and yield of this method include:

  • Purity of Starting Materials: Impurities in either the β-keto ester or methylhydrazine can lead to side reactions and lower yields.

  • Reaction Temperature and Time: Insufficient heating may result in incomplete reaction, while prolonged heating can lead to decomposition of the product.

  • pH Control: The acidity of the reaction medium can influence the rate of both the initial condensation and the subsequent cyclization.

Methodology 2: The Acetylenedicarboxylate Annulation Approach

An alternative and often high-yielding route to pyrazole-3-carboxylates involves the reaction of a hydrazine with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[5] This method offers a different retrosynthetic disconnection and can sometimes provide advantages in terms of regioselectivity and reaction conditions.

Causality Behind Experimental Choices

DMAD is a highly electrophilic alkyne due to the presence of two electron-withdrawing ester groups. This makes it susceptible to nucleophilic attack by hydrazines. The reaction proceeds through a Michael-type addition of the hydrazine to the alkyne, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazolone ring. The use of methylhydrazine directly incorporates the N-methyl group into the final product.

Experimental Protocol: Acetylenedicarboxylate Annulation

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methylhydrazine

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylhydrazine (1 equivalent) in methanol to the cooled DMAD solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Reproducibility and Potential Pitfalls

This method generally offers excellent regioselectivity. The initial Michael addition of methylhydrazine to the symmetrical DMAD molecule avoids the issue of regioisomeric starting materials. However, the highly reactive nature of DMAD can lead to side reactions if the conditions are not carefully controlled.

Factors influencing reproducibility include:

  • Temperature Control: The initial addition of methylhydrazine to DMAD is highly exothermic. Proper cooling is crucial to prevent polymerization and other side reactions.

  • Stoichiometry: A precise 1:1 molar ratio of reactants is important to avoid the formation of byproducts from the reaction of the initial adduct with another molecule of DMAD.

  • Purity of DMAD: DMAD can be sensitive to moisture and should be handled accordingly.

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the two methodologies, the following table summarizes key performance indicators based on reported experimental data and our in-house experience.

ParameterKnorr-Pechmann CondensationAcetylenedicarboxylate Annulation
Starting Materials Dimethyl 2-oxobutanedioate, MethylhydrazineDimethyl acetylenedicarboxylate, Methylhydrazine
Typical Yield 75-85%80-95%
Reaction Time 2-4 hours (reflux)12-24 hours (room temperature)
Key Advantage Utilizes readily available β-keto esters.Generally higher yields and excellent regioselectivity.
Key Disadvantage Potential for regioisomer formation.Requires careful temperature control due to exothermic reaction.
Reproducibility Good, but sensitive to starting material purity and pH.Very good, with careful control of reaction conditions.

Visualizing the Synthetic Pathways

To further clarify the reaction mechanisms and workflows, the following diagrams are provided.

Knorr_Pechmann cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product beta-Keto_Ester Dimethyl 2-oxobutanedioate Condensation Condensation (Acid Catalyst) beta-Keto_Ester->Condensation Hydrazine Methylhydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazolone This compound Dehydration->Pyrazolone

Caption: Knorr-Pechmann Synthesis Workflow.

DMAD_Annulation cluster_start_dmad Starting Materials cluster_reaction_dmad Reaction Steps cluster_product_dmad Product DMAD Dimethyl Acetylenedicarboxylate Michael_Addition Michael Addition DMAD->Michael_Addition Hydrazine_dmad Methylhydrazine Hydrazine_dmad->Michael_Addition Cyclization_dmad Intramolecular Cyclization Michael_Addition->Cyclization_dmad Enamine Intermediate Tautomerization Tautomerization Cyclization_dmad->Tautomerization Pyrazolone_dmad This compound Tautomerization->Pyrazolone_dmad

Caption: Acetylenedicarboxylate Annulation Workflow.

Conclusion and Recommendations

Both the Knorr-Pechmann condensation and the acetylenedicarboxylate annulation represent viable and reproducible methods for the synthesis of this compound.

  • The Knorr-Pechmann condensation is a robust and well-established method that utilizes readily available starting materials. Its primary challenge lies in controlling regioselectivity, though this is often manageable with methylhydrazine. This method is recommended for laboratories where cost and availability of the β-keto ester are primary considerations.

  • The acetylenedicarboxylate annulation typically offers higher yields and superior regioselectivity. However, it requires careful handling of the highly reactive and moisture-sensitive DMAD, as well as stringent temperature control. This route is ideal for applications where maximizing yield and purity is critical, and the necessary precautions can be readily implemented.

Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including scale, available resources, and the desired purity of the final product. By understanding the nuances of each method, researchers can confidently select and execute the most appropriate synthesis, ensuring a reliable supply of this valuable building block for their drug discovery endeavors.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599. [Link]
  • Pechmann, H. v. Ueber die Constitution der C-Mercapto- und C-Hydroxytetrazole. Berichte der deutschen chemischen Gesellschaft1895, 28 (2), 1624–1628. [Link]
  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
  • Banu, K. S., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal2013, 7 (1), 1-15. [Link]
  • Al-Zaydi, K. M. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals2012, 2 (4), 1248-1255. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical development, the pyrazole nucleus is a privileged scaffold, forming the backbone of numerous blockbuster drugs and next-generation crop protection agents.[1][2] The strategic selection of a synthetic route is paramount, directly influencing not only the yield and purity of the target molecule but also the overall project timeline and budget. A cost-effective synthesis is not merely about using the cheapest starting materials; it is a holistic calculation of raw material cost, energy consumption, reaction time, capital expenditure on equipment, and waste disposal.

This guide provides an in-depth comparison of various synthetic routes to pyrazoles, moving beyond simple procedural descriptions to analyze the causality behind methodological choices. We will dissect classical and modern approaches, offering field-proven insights to help you determine the most economically viable and scalable strategy for your specific laboratory or industrial needs.

The Economic Landscape of Pyrazole Synthesis: Key Considerations

Before delving into specific routes, it's crucial to understand the primary cost drivers in pyrazole synthesis:

  • Starting Materials: The availability, stability, and cost of 1,3-dicarbonyl compounds (or their precursors) and hydrazine derivatives are fundamental.[3][4]

  • Reagents & Catalysts: The expense of catalysts (e.g., acids, bases, transition metals), their required loading, and the potential for recycling significantly impact the bottom line.[2]

  • Solvents & Workup: The cost of solvents, their environmental impact (and associated disposal costs), and the complexity of the purification process are major factors.[5]

  • Energy & Time: Longer reaction times and higher temperatures translate directly to increased energy costs.[6] Modern methods like microwave synthesis can offer substantial savings here.[7][8]

  • Capital Investment: While classical reflux requires basic glassware, advanced techniques necessitate specialized equipment like microwave reactors or flow chemistry setups, which represent a significant upfront cost.[9][10]

Classical Routes: The Foundation of Pyrazole Synthesis

The most traditional and widely used methods for pyrazole synthesis involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4]

The Knorr Pyrazole Synthesis

First described in 1883, the Knorr synthesis is the quintessential method for creating the pyrazole core.[2] It involves the reaction of a β-ketoester or a 1,3-diketone with a hydrazine derivative.

Mechanism & Rationale: The reaction proceeds via the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of acidic or basic catalysis depends on the specific substrates, but the goal is to facilitate the initial nucleophilic attack and the final dehydration step. A critical consideration with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomers, which can complicate purification and reduce the yield of the desired product.[4]

Cost-Effectiveness Analysis:

  • Pros: Utilizes readily available and relatively inexpensive starting materials.[11] The procedure is straightforward and does not require specialized equipment, making it highly accessible.

  • Cons: Reactions can require prolonged heating, increasing energy costs.[6] The lack of regioselectivity with certain substrates can lead to lower yields of the target isomer and costly separation procedures.[11]

Caption: The reaction pathway of the Knorr Pyrazole Synthesis.

Modern Methods: Optimizing for Speed, Yield, and Sustainability

Driven by the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and improve energy efficiency, all of which contribute to greater cost-effectiveness.[12][13]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[8][14] This is a stark contrast to conventional heating, which relies on slower, indirect heat transfer via an oil bath or heating mantle.

Rationale: The rapid, localized heating achieved with microwaves can dramatically accelerate reaction rates, often reducing multi-hour reflux procedures to mere minutes.[7][15] This not only saves significant energy and time but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[16]

Cost-Effectiveness Analysis:

  • Pros: Drastically reduced reaction times (e.g., hours to minutes) lead to significant savings in energy and labor.[7][16] Yields are often higher than conventional methods.[17] The rapid synthesis cycle is ideal for high-throughput screening in drug discovery.[15]

  • Cons: Requires a dedicated microwave reactor, which is a notable capital investment. Reaction scales are typically limited to the volume of the microwave vessels.

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[7]

Flow Chemistry

Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a traditional batch flask.[10] This methodology offers unparalleled control over reaction parameters like temperature, pressure, and mixing.

Rationale: The small internal volume of a flow reactor provides a very high surface-area-to-volume ratio, enabling extremely efficient heat transfer. This allows for the safe use of highly exothermic reactions and reaction conditions that would be dangerous to attempt at a large batch scale.[18] The precise control over residence time can lead to higher yields and selectivity.

Cost-Effectiveness Analysis:

  • Pros: Superior for scalability; a process optimized on a lab-scale flow reactor can be scaled up for industrial production simply by running the reactor for longer.[9] Enhanced safety profile for hazardous reactions. High reproducibility and potential for automation, reducing labor costs.[18]

  • Cons: The highest initial capital investment of all methods discussed. Requires specialized expertise to set up and operate. May not be cost-effective for the synthesis of very small quantities.

Multicomponent Reactions (MCRs)

MCRs are convergent reactions where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all reactants.[19][20] This approach is highly valued for its atom economy and operational simplicity.

Rationale: By combining multiple synthetic steps into a single operation, MCRs eliminate the need for intermediate isolation and purification, saving time, solvents, and materials.[21] This efficiency is a cornerstone of green chemistry and leads to significant cost savings.

Cost-Effectiveness Analysis:

  • Pros: High atom economy and step efficiency.[19] Reduced solvent usage and waste generation.[21] Allows for the rapid generation of complex molecular libraries from simple, inexpensive building blocks.

  • Cons: Optimizing the reaction conditions for three or more components can be challenging. The scope of the reaction may be limited compared to more traditional, stepwise syntheses.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key performance metrics for the different synthetic routes, providing a clear basis for comparison. Data is compiled from representative literature procedures.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key Cost DriversIdeal Scale
Knorr Synthesis (Conventional) 2 - 24 hours70 - 95%[11]Energy (heating), Labor, PurificationLab Scale
Microwave-Assisted Synthesis 1 - 30 minutes[7][17]80 - 99%[17]Capital (reactor), Consumables (vials)Lab/Discovery Scale
Flow Chemistry Continuous (residence time seconds to minutes)60 - 99%[18]Capital (reactor setup), ExpertisePilot/Industrial Scale
Multicomponent Reactions 1 - 5 hours80 - 95%[19][21]Starting material complexity, Optimization timeLab/Library Synthesis

Decision Logic: Choosing the Right Path

The selection of an optimal synthetic route is a multi-faceted decision. The following flowchart provides a logical framework for choosing a method based on common project constraints and goals.

Decision_Logic start Start: Need to Synthesize a Pyrazole q_scale What is the target scale? start->q_scale q_equip Is specialized equipment (Microwave, Flow Reactor) available? q_scale->q_equip Lab Scale (<10g) out_flow Use Flow Chemistry q_scale->out_flow Pilot/Industrial (>100g) q_library Is a diverse library of analogs required quickly? q_equip->q_library Yes out_conv Use Conventional Knorr Synthesis q_equip->out_conv No out_mw Use Microwave-Assisted Synthesis q_library->out_mw No out_mcr Consider Multicomponent Reaction (MCR) q_library->out_mcr Yes

Sources

A Comparative Guide to Peer-Reviewed Methods for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1] Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The unambiguous structural characterization of newly synthesized pyrazole derivatives is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and informing structure-activity relationship (SAR) studies.[4][5] This in-depth technical guide provides a comparative analysis of the principal peer-reviewed methods for pyrazole characterization, offering insights into their experimental workflows, data interpretation, and relative strengths.

The Analytical Workflow: A Holistic Approach

The comprehensive characterization of a pyrazole derivative is not reliant on a single technique but rather on the synergistic application of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Chromatographic Characterization cluster_elucidation Structure Elucidation Synthesis Pyrazole Synthesis (e.g., Knorr Synthesis) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Chromatography Chromatography (HPLC, GC) Purification->Chromatography FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis XRay X-Ray Crystallography NMR->XRay Confirms Connectivity Structure Final Structure Elucidation & Purity Assessment NMR->Structure MS->NMR Provides Molecular Weight MS->Structure XRay->Structure Chromatography->MS Separates for Analysis Chromatography->Structure FTIR->NMR Identifies Functional Groups FTIR->Structure UVVis->NMR Confirms Chromophores UVVis->Structure

Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including pyrazoles.[5] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For pyrazoles, the chemical shifts of the ring protons are indicative of the substitution pattern.[6]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents.[7]

Comparative ¹H and ¹³C NMR Data for a Substituted Pyrazole
Technique Key Information Provided Typical Chemical Shift Range (ppm) for Pyrazole Ring
¹H NMR Proton environment, connectivity, and multiplicity.Ring Protons: 6.0 - 8.5 ppmN-H Proton: 10.0 - 14.0 ppm (broad)
¹³C NMR Carbon skeleton and electronic environment.Ring Carbons: 100 - 150 ppm

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopy for Pyrazole Characterization.

Experimental Protocol: ¹H and ¹³C NMR of a Pyrazole Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling patterns to deduce connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques like COSY and HSQC.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns.[5]

Electron Ionization (EI-MS) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation.[8] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂ from the molecular ion.[9]

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound.

Comparative Data from Mass Spectrometry Techniques
Technique Ionization Information Provided Typical Application
EI-MS HardMolecular ion and extensive fragmentation pattern.Structural elucidation of volatile compounds.
ESI-MS SoftPredominantly the molecular ion (e.g., [M+H]⁺).Accurate molecular weight determination.

Table 2: Comparison of EI-MS and ESI-MS for Pyrazole Characterization.

Experimental Protocol: GC-MS Analysis of a Pyrazole Derivative
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[8]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[10]

  • Chromatographic Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural features.[9]

X-Ray Crystallography: Unambiguous 3D Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions.[4] This technique is invaluable for confirming the absolute stereochemistry and understanding the solid-state packing of pyrazole derivatives.[11]

Experimental Workflow for X-Ray Crystallography

G Start Single Crystal Growth Mount Crystal Mounting Start->Mount DataCollection X-ray Diffraction Data Collection Mount->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Data Analysis & Visualization Refinement->Analysis

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the pyrazole derivative of suitable size and quality, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[4]

  • Data Collection: Place the mounted crystal in a diffractometer and cool it with a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion.[4] Collect X-ray diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain a final, accurate structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and π-π stacking.[12]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[13] For pyrazole characterization, it is primarily used to assess the purity of a synthesized compound and to quantify its concentration.[14] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis.[13]

Comparative HPLC Method Parameters
Parameter Typical Conditions for Pyrazole Analysis
Stationary Phase Reversed-phase C18 column[13]
Mobile Phase A mixture of water (often with a modifier like formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).[15][16]
Detection UV-Vis or Photodiode Array (PDA) detector.[14]

Table 3: Typical HPLC Parameters for Pyrazole Analysis.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the pyrazole sample in a suitable solvent, often the mobile phase, to a known concentration.[14] Filter the solution through a 0.45 µm filter.

  • Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chromatographic Conditions: Equilibrate the C18 column with the mobile phase. Inject the sample and run the analysis under isocratic or gradient elution conditions.

  • Data Analysis: Analyze the resulting chromatogram. The retention time of the main peak can be compared to a reference standard for identification. The peak area of the main component relative to the total area of all peaks is used to determine the purity of the sample.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Characteristic FTIR Absorption Bands for Pyrazoles
Wavenumber (cm⁻¹) Vibrational Assignment Functional Group
~3100-3000C-H stretchPyrazole ring[8]
~1600-1450C=C and C=N stretchingPyrazole ring
~3400-3200 (broad)N-H stretchN-H of the pyrazole ring

Table 4: Key FTIR Absorption Frequencies for Pyrazole Derivatives.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a drop can be placed between two salt plates or directly on an ATR crystal.[6]

  • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer.

  • Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify the functional groups present in the pyrazole molecule.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption of UV or visible light corresponds to π → π* and n → π* transitions of the aromatic ring and any attached chromophores.[19]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These parameters are characteristic of the compound's electronic structure.[20]

Conclusion

The comprehensive characterization of pyrazole derivatives is a multi-faceted process that relies on the strategic application of a suite of powerful analytical techniques. NMR spectroscopy provides the foundational structural framework, while mass spectrometry confirms the molecular weight and offers insights into fragmentation. For an unambiguous three-dimensional structure, X-ray crystallography is the gold standard. Chromatographic methods like HPLC are indispensable for assessing purity, and spectroscopic techniques such as FTIR and UV-Vis provide valuable information about functional groups and electronic properties, respectively. By integrating the data from these complementary methods, researchers and drug development professionals can confidently elucidate the structure of novel pyrazole compounds, a critical step in advancing the development of new therapeutic agents.

References

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As dedicated professionals in the fields of research and drug development, our work extends beyond the synthesis and analysis of novel compounds. A foundational pillar of scientific excellence is the responsible management of the entire chemical lifecycle, culminating in the safe and compliant disposal of laboratory waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate and its associated waste streams.

Hazard Identification and Risk Assessment

The essential first step in any disposal plan is a thorough understanding of the potential hazards. Based on data from structurally similar pyrazole derivatives, this compound should be handled as a hazardous substance with the following anticipated risks:

  • Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or inhaled[1][2].

  • Skin and Eye Irritation : Expected to cause skin and serious eye irritation[1][2][3][4].

  • Respiratory Irritation : May cause irritation to the respiratory tract[1][4].

  • Environmental Hazard : Heterocyclic compounds, including pyrazoles, can be persistent in the environment and pose a risk to aquatic ecosystems.[5][6] Therefore, discharge into drains or the environment must be strictly avoided.

Given these potential hazards, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste . Under no circumstances should it be discarded in regular trash or washed down the sink[5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the neat compound or its waste, ensure the appropriate personal protective equipment is in use. The selection of PPE is not merely a procedural checkbox; it is a critical barrier protecting you from potential exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes of liquid waste and contact with solid particulates that can cause serious eye irritation[2][3].
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact, which may cause irritation or toxic effects[2].
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of any dusts or vapors, which may cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance from the lab bench to final pickup.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal Start Waste Generation PPE Don Appropriate PPE Start->PPE Assess Assess Waste Type (Solid, Liquid, Aqueous, Sharps) Segregate Segregate Waste Streams Assess->Segregate PPE->Assess Container Select Compatible Container Segregate->Container Label Label Container Immediately - 'Hazardous Waste' - Full Chemical Names - PI/Lab Info & Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Close Keep Container Securely Closed Store->Close Pickup Request EHS Pickup (When full or near time limit) Close->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

Segregation is paramount to prevent unintended chemical reactions and to facilitate proper end-of-life treatment.[5] Never mix different waste streams.

  • Unused/Neat Compound : Keep in its original, clearly labeled manufacturer's container where possible.

  • Contaminated Solid Waste : Includes items like gloves, weigh paper, and paper towels. Collect in a designated, lined, solid waste container.

  • Non-Halogenated Organic Liquid Waste : Solutions of the compound in solvents like methanol, ethanol, or acetone should be collected in a dedicated "Non-Halogenated Organic Waste" container.

  • Contaminated Aqueous Waste : Collect aqueous solutions in a dedicated "Aqueous Waste" container.

  • Contaminated Sharps : Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.

Step 2: Containerization

The integrity of your waste container is crucial for safe storage and transport.

  • Compatibility : Use containers made of materials compatible with the waste type (e.g., glass or high-density polyethylene for organic solvents).

  • Condition : Ensure the container is in good condition, free of cracks, and has a secure, screw-top lid.

  • Headspace : Do not overfill containers. Always leave at least 10% headspace to allow for vapor expansion.[5]

Step 3: Labeling

Proper labeling is a non-negotiable regulatory requirement. A container must be labeled the moment the first drop or gram of waste is added.

Your hazardous waste label must include:

  • The words "Hazardous Waste" [1].

  • Full Chemical Contents : List all components by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.[1]

  • Percentage Composition : Provide an accurate percentage for each component, ensuring the total equals 100%.

  • Generator Information : Include the name of the Principal Investigator, your name, and lab location (building and room number)[1].

Step 4: Storage and Pickup
  • Satellite Accumulation Area (SAA) : Store all hazardous waste containers in a designated SAA within your laboratory. This area should be clearly marked.

  • Container Closure : Keep waste containers securely closed at all times, except when actively adding waste.

  • Requesting Disposal : Once a container is full or approaching your institution's storage time limit, submit a chemical waste pickup request through your Environmental Health & Safety (EHS) department's designated system.

Emergency Procedures: Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Confirm you are wearing the appropriate PPE as detailed in Section 2.

  • Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it in a designated container for hazardous solid waste.

  • Decontamination : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the waste container according to the protocol in Section 3 and request a pickup.

For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively contributing to a culture of safety and environmental stewardship that defines scientific excellence.

References

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  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information.
  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. ResearchGate.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Methyl 1H-pyrazole-3-carboxylate. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.